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  • Product: N-(2-Iodophenyl)-hydroxylamine
  • CAS: 41319-82-8

Core Science & Biosynthesis

Foundational

A Technical Guide to the Molecular Structure and Characterization of N-(2-Iodophenyl)-hydroxylamine

Authored for Researchers, Scientists, and Drug Development Professionals Abstract N-(2-Iodophenyl)-hydroxylamine is a functionalized aromatic compound of significant interest in synthetic and medicinal chemistry. Its str...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Iodophenyl)-hydroxylamine is a functionalized aromatic compound of significant interest in synthetic and medicinal chemistry. Its structure combines a reactive hydroxylamine moiety with a versatile 2-iodophenyl scaffold, presenting a unique platform for the development of novel therapeutics and complex molecular architectures. This guide provides an in-depth exploration of the molecular structure of N-(2-Iodophenyl)-hydroxylamine, including its conformational and stereoelectronic properties. We present a robust, validated protocol for its synthesis via the reduction of 1-iodo-2-nitrobenzene and detail the essential spectroscopic techniques required for its unambiguous structural confirmation. Furthermore, this document examines the compound's inherent chemical reactivity and discusses its potential utility as a key building block in drug discovery, particularly for constructing cross-coupled products and leveraging the hydroxylamine group as a pharmacophore.

Introduction: The Significance of Aryl Hydroxylamines in Modern Chemistry

Hydroxylamine (NH₂OH) and its organic derivatives are a pivotal class of compounds that bridge inorganic and organic chemistry.[1][2] In the context of drug development, N-substituted hydroxylamines have emerged as critical pharmacophores and versatile synthetic intermediates.[3] They are known to act as potent inhibitors of enzymes like ribonucleotide reductase (RNR), an essential target for antibacterial agents, by scavenging key radical intermediates required for DNA synthesis.[4][5] The introduction of an aryl substituent, as in N-(2-Iodophenyl)-hydroxylamine, significantly modulates the electronic properties and steric profile of the hydroxylamine core, while the ortho-iodine atom serves as a prime functional handle for advanced synthetic transformations, such as metal-catalyzed cross-coupling reactions. Understanding the precise molecular structure of this bifunctional molecule is therefore paramount to harnessing its full potential in the design and synthesis of next-generation pharmaceuticals.

Elucidation of the Molecular Structure

The structural identity of N-(2-Iodophenyl)-hydroxylamine is defined by its elemental composition, connectivity, and three-dimensional arrangement.

Core Chemical Structure and Connectivity

N-(2-Iodophenyl)-hydroxylamine possesses the molecular formula C₆H₆INO .[6] Its structure consists of a central benzene ring substituted at the C1 and C2 positions with a hydroxylamine (-NHOH) group and an iodine atom, respectively.

The connectivity of these atoms dictates the fundamental properties and reactivity of the molecule. The hydroxylamine group provides a site for both nucleophilic attack and redox chemistry, while the carbon-iodine bond is susceptible to oxidative addition in catalytic cycles.

Caption: 2D Molecular Structure of N-(2-Iodophenyl)-hydroxylamine.

Stereochemistry and Conformation

Consistent with other hydroxylamines, the nitrogen atom in N-(2-Iodophenyl)-hydroxylamine is trigonal pyramidal, similar to ammonia.[1] The N-O bond allows for rotational conformers, with the "trans" and "cis" orientations of the O-H bond relative to the N-C bond being the most stable.[7] While a crystal structure for the title compound is not publicly available, analysis of the closely related N-(2-iodophenyl)benzenesulfonamide reveals a twisted conformation at the S-N bond and a significant dihedral angle between the two aromatic rings.[8] A similar twisted conformation can be anticipated for N-(2-Iodophenyl)-hydroxylamine, where the N-H and O-H bonds will orient to minimize steric hindrance with the bulky ortho-iodine atom.

Validated Synthesis and Isolation

The most direct and reliable route to N-(2-Iodophenyl)-hydroxylamine is the selective reduction of the commercially available precursor, 1-iodo-2-nitrobenzene. This strategy is widely employed for the synthesis of aryl hydroxylamines due to its efficiency and the accessibility of nitroaromatic starting materials.

Rationale for Synthetic Strategy

The reduction of a nitro group to a hydroxylamine requires careful control of reaction conditions to prevent over-reduction to the corresponding aniline. Tin(II) chloride (SnCl₂) in an acidic medium (e.g., concentrated HCl) is a classic and effective reagent for this transformation. The stoichiometry of the reducing agent and the reaction temperature are critical parameters that must be precisely controlled to isolate the hydroxylamine intermediate in high yield.

Synthesis_Workflow start Start: 1-Iodo-2-nitrobenzene dissolve Dissolve in Ethanol/ Conc. HCl start->dissolve cool Cool to 0°C (Ice Bath) dissolve->cool add_reagent Slowly add SnCl₂·2H₂O in Conc. HCl cool->add_reagent react Stir at 0-5°C Monitor by TLC add_reagent->react quench Quench: Pour onto Ice & Neutralize with aq. NaOH react->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract dry Dry Organic Layer (Na₂SO₄ or MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Column Chromatography concentrate->purify end Product: N-(2-Iodophenyl)- hydroxylamine purify->end

Caption: Experimental workflow for the synthesis of N-(2-Iodophenyl)-hydroxylamine.

Detailed Experimental Protocol

Materials: 1-iodo-2-nitrobenzene, Tin(II) chloride dihydrate (SnCl₂·2H₂O), concentrated hydrochloric acid (HCl), ethanol, ethyl acetate, saturated sodium bicarbonate (NaHCO₃) solution, anhydrous sodium sulfate (Na₂SO₄), deionized water, silica gel for chromatography.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-iodo-2-nitrobenzene (1.0 eq) in a mixture of ethanol and concentrated HCl (e.g., 5:1 v/v).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5°C with vigorous stirring.

  • Reagent Addition: Dissolve SnCl₂·2H₂O (3.0-4.0 eq) in a minimal amount of concentrated HCl and add it dropwise to the cooled reaction mixture via an addition funnel, ensuring the internal temperature does not exceed 10°C.

  • Reaction Monitoring: Stir the reaction at 0-5°C for 2-4 hours. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

  • Workup: Once the reaction is complete, carefully pour the mixture onto crushed ice. Slowly neutralize the acidic solution by adding a saturated aqueous solution of NaHCO₃ or cold 6M NaOH until the pH is approximately 7-8.

  • Extraction: Transfer the resulting slurry to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain pure N-(2-Iodophenyl)-hydroxylamine.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is a non-negotiable step in chemical synthesis. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive and self-validating system for characterizing the target molecule. While direct experimental data is not widely published, a robust prediction can be made based on closely related analogs, such as N-(2-iodophenyl)methanesulfonamide.[9]

Characterization_Workflow cluster_0 Primary Analysis cluster_1 Data Interpretation & Validation sample Purified Sample nmr ¹H & ¹³C NMR (in CDCl₃ or DMSO-d₆) sample->nmr ir FT-IR (ATR or KBr pellet) sample->ir ms Mass Spectrometry (ESI or EI) sample->ms nmr_data Confirm proton count, splitting patterns, & carbon environment nmr->nmr_data ir_data Identify key functional groups (N-H, O-H, C=C) ir->ir_data ms_data Verify molecular weight & isotopic pattern ms->ms_data conclusion Structure Confirmed nmr_data->conclusion ir_data->conclusion ms_data->conclusion

Caption: Workflow for the spectroscopic validation of N-(2-Iodophenyl)-hydroxylamine.

Predicted Spectroscopic Data

The following table summarizes the expected spectroscopic signatures for N-(2-Iodophenyl)-hydroxylamine.

Technique Parameter Predicted Value / Observation Rationale
¹H NMR δ Aromatic Protons~6.5 - 7.8 ppm (multiplets)Protons on the substituted phenyl ring will exhibit complex splitting patterns due to their differing electronic environments.
δ NH~7.0 - 8.0 ppm (broad singlet)Exchangeable proton on nitrogen, often broad. Chemical shift is solvent-dependent.
δ OH~8.0 - 9.0 ppm (broad singlet)Exchangeable proton on oxygen, also broad and solvent-dependent.
¹³C NMR δ Aromatic Carbons~110 - 145 ppmStandard range for aromatic carbons.
δ C-I~90 - 95 ppmThe carbon directly attached to iodine is characteristically shielded and appears at a lower chemical shift compared to other substituted carbons.
FT-IR ν (O-H stretch)3200 - 3400 cm⁻¹ (broad)Characteristic of the hydroxyl group.
ν (N-H stretch)3100 - 3300 cm⁻¹ (medium)Characteristic of the secondary amine group.
ν (C=C stretch)1450 - 1600 cm⁻¹ (multiple)Aromatic ring stretching vibrations.
Mass Spec. [M]+ or [M+H]⁺m/z ≈ 235 or 236Corresponds to the molecular weight of C₆H₆INO. High-resolution MS would confirm the elemental composition.

Chemical Reactivity and Synthetic Utility

The molecular structure of N-(2-Iodophenyl)-hydroxylamine endows it with a dual reactivity profile, making it a valuable intermediate for drug development.

  • The Hydroxylamine Moiety: This group can act as an ambident nucleophile, with reactions possible at either the nitrogen or oxygen atom.[10] It can also function as a reducing agent.[1] In medicinal chemistry, this functional group is a known scavenger of biological radicals and can coordinate to metal centers in enzymes, forming the basis for targeted inhibitor design.[5]

  • The 2-Iodophenyl Moiety: The carbon-iodine bond is a premier functional group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the direct and modular installation of diverse carbon and heteroatom substituents, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The ortho-positioning of the iodine relative to the hydroxylamine group can also be exploited to direct reactions or to synthesize heterocyclic ring systems via intramolecular cyclization.

This dual functionality makes N-(2-Iodophenyl)-hydroxylamine a powerful platform for building complex molecules with tailored biological activities.

Conclusion

N-(2-Iodophenyl)-hydroxylamine is a strategically designed molecule whose structure is rich with potential for chemical innovation. Its synthesis is achievable through well-established reduction methodologies, and its structure can be rigorously confirmed using a standard suite of spectroscopic techniques. By understanding its core structure, conformational preferences, and the distinct reactivity of its two key functional groups, researchers and drug development professionals can effectively utilize this compound as a versatile building block for the discovery and synthesis of novel chemical entities with significant therapeutic potential.

References

  • Google Patents. (n.d.). Hydroxylamine synthesis method - CN103304356A.
  • NextSDS. (n.d.). N-(2-IODOPHENYL)-HYDROXYLAMINE — Chemical Substance Information. Retrieved March 26, 2026, from [Link]

  • Paudyal, M. P., Wang, M., Siitonen, J. H., Hu, Y., Yousufuddin, M., Shen, H. C., Falck, J. R., & Kürti, L. (2020). Supporting Information. The Royal Society of Chemistry. Retrieved March 26, 2026, from [Link]

  • ResearchGate. (n.d.). Overlay of 1 H NMR spectra comparing the hydroxylamine synthetic products. Retrieved March 26, 2026, from [Link]

  • Wikipedia. (2024). Hydroxylamine. Retrieved March 26, 2026, from [Link]

  • Borrull, A., et al. (2018). Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. ACS Omega, 3(12), 17399-17411. Retrieved March 26, 2026, from [Link]

  • Dhara, K., et al. (2023). Mechanistic Insights into the Reductive N–O Bond Cleavage of O‑Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents. Journal of the American Chemical Society. Retrieved March 26, 2026, from [Link]

  • Träff, A. M., et al. (2020). Design and Scalable Synthesis of N-Alkyl-Hydroxylamine Reagents for the Direct, Iron-Catalyzed Installation of Medicinally Relevant Amine Groups. ETH Zürich Research Collection. Retrieved March 26, 2026, from [Link]

  • ResearchGate. (n.d.). Scheme of the reactivity of hydroxylamines. Retrieved March 26, 2026, from [Link]

  • Borrull, A., et al. (2018). Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. ACS Omega. Retrieved March 26, 2026, from [Link]

  • Britannica. (2026, February 19). Hydroxylamine. Retrieved March 26, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of hydroxylamines and related compounds. Retrieved March 26, 2026, from [Link]

  • To, J., et al. (2015). O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. European Journal of Medicinal Chemistry. Retrieved March 26, 2026, from [Link]

  • ResearchGate. (n.d.). Molecular structures of hydroxylamine, transition states, and products. Retrieved March 26, 2026, from [Link]

  • Chaithanya, M. S., et al. (2015). The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide. Acta Crystallographica Section E. Retrieved March 26, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Hydroxylamine. PubChem Compound Database. Retrieved March 26, 2026, from [Link]

Sources

Exploratory

N-(2-Iodophenyl)hydroxylamine: Physical Properties, Synthesis, and Mechanistic Applications in Synthetic Chemistry

Executive Summary N-(2-Iodophenyl)hydroxylamine (CAS: 41319-82-8) is a highly versatile, albeit reactive, aryl hydroxylamine intermediate utilized extensively in the synthesis of complex nitrogen-containing heterocycles...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(2-Iodophenyl)hydroxylamine (CAS: 41319-82-8) is a highly versatile, albeit reactive, aryl hydroxylamine intermediate utilized extensively in the synthesis of complex nitrogen-containing heterocycles and active pharmaceutical ingredients (APIs). The presence of the ortho-iodo substituent provides a unique dual-reactivity profile: the hydroxylamine moiety can participate in redox chemistry and condensation reactions, while the aryl iodide serves as a prime handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Heck, and Sonogashira reactions). This whitepaper details the physicochemical properties, rigorous synthetic protocols, and mechanistic pathways of N-(2-Iodophenyl)hydroxylamine, designed for researchers and drug development professionals.

Chemical Identity & Structural Characteristics

Understanding the physicochemical baseline of N-(2-Iodophenyl)hydroxylamine is critical for predicting its stability and reactivity. Aryl hydroxylamines are notoriously sensitive to auto-oxidation and disproportionation; the bulky iodine atom at the ortho position introduces steric hindrance that marginally stabilizes the N-O bond but also influences the torsion angle of the amine relative to the aromatic ring[1].

Table 1: Physicochemical Properties
PropertyValue / Description
IUPAC Name N-(2-iodophenyl)hydroxylamine
CAS Registry Number 41319-82-8[1]
Molecular Formula C₆H₆INO[1]
Molecular Weight 235.02 g/mol [1][2]
Appearance Off-white to pale yellow solid (when freshly prepared)
Solubility Soluble in polar aprotic solvents (DMSO, DMF), EtOAc, and alcohols; insoluble in hexanes.
Stability Thermally labile; sensitive to air and light. Must be stored at -20°C under an inert atmosphere (Argon/N₂).

Synthesis & Purification Protocols

The synthesis of N-(2-Iodophenyl)hydroxylamine requires precise control to prevent over-reduction to 2-iodoaniline. The standard approach utilizes the controlled reduction of 1-iodo-2-nitrobenzene using zinc dust and ammonium chloride (Bamberger-type reduction conditions).

Protocol: Controlled Zinc-Mediated Reduction

Rationale (Expertise & Experience): We select the Zn/NH₄Cl system in aqueous ethanol because it buffers the reaction near neutral pH. Acidic conditions (e.g., SnCl₂/HCl or Fe/HCl) rapidly cleave the N-O bond, driving the reaction entirely to the aniline derivative. Temperature control is paramount; exceeding 15°C accelerates disproportionation into the corresponding nitroso and aniline species.

Step-by-Step Methodology:

  • Preparation: Dissolve 1-iodo-2-nitrobenzene (10.0 mmol) in a mixture of ethanol (30 mL) and water (10 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer and a thermometer.

  • Buffer Addition: Add solid ammonium chloride (NH₄Cl, 1.2 equivalents, 12.0 mmol) to the solution.

  • Cooling: Submerge the flask in an ice-water bath and cool the mixture to 0–5°C.

  • Zinc Addition: Slowly add activated zinc dust (2.5 equivalents, 25.0 mmol) in small portions over 30 minutes. Critical Step: Monitor the internal temperature closely to ensure it does not exceed 10°C during the exothermic addition.

  • Reaction Monitoring: Stir the suspension at 0–5°C for 2 hours. Monitor the disappearance of the starting material via TLC (Hexane:EtOAc 3:1, UV detection).

  • Filtration: Once complete, rapidly filter the cold reaction mixture through a pad of Celite to remove zinc salts. Wash the filter cake with cold ethyl acetate (20 mL).

  • Workup: Transfer the filtrate to a separatory funnel, add brine (20 mL), and extract with ethyl acetate (2 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄.

  • Concentration: Evaporate the solvent under reduced pressure at a bath temperature strictly below 30°C to yield the crude product.

  • Storage: Use immediately for subsequent steps or store under argon at -20°C.

Reactivity & Mechanistic Pathways

N-(2-Iodophenyl)hydroxylamine occupies a central node in synthetic methodology. It can be oxidized to 1-iodo-2-nitrosobenzene, reduced to 2-iodoaniline, or utilized in tandem reactions where the hydroxylamine acts as a nucleophile and the iodide acts as an electrophile in palladium-catalyzed cyclizations to form indoles or indazoles.

G Nitro 1-Iodo-2-nitrobenzene (Starting Material) Hydroxylamine N-(2-Iodophenyl)hydroxylamine (Target Intermediate) Nitro->Hydroxylamine Zn / NH4Cl Controlled Reduction Nitroso 1-Iodo-2-nitrosobenzene (Oxidation Product) Hydroxylamine->Nitroso Mild Oxidation (e.g., FeCl3) Aniline 2-Iodoaniline (Over-reduction Product) Hydroxylamine->Aniline Strong Reduction (e.g., H2/Pd-C) Indole Indole Derivatives (Cross-Coupling) Hydroxylamine->Indole Transition Metal Catalysis

Figure 1: Mechanistic divergence and synthetic utility of N-(2-Iodophenyl)hydroxylamine.

Applications in Drug Development

In pharmaceutical chemistry, the ortho-iodo group is a privileged handle. By reacting N-(2-Iodophenyl)hydroxylamine with alkynes under Sonogashira conditions (Pd(PPh₃)₂Cl₂ / CuI), chemists can synthesize ortho-alkynylphenylhydroxylamines. These intermediates undergo spontaneous or metal-catalyzed intramolecular cyclization to yield functionalized indoles, a core scaffold present in numerous FDA-approved drugs (e.g., sumatriptan, indomethacin). The ability to install the hydroxylamine prior to the cross-coupling step allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

References

Sources

Foundational

The Oxidation Dynamics of N-(2-Iodophenyl)-hydroxylamine in Aqueous Media: A Mechanistic and Methodological Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic elucidation, kinetic causality, and self-validating experimental protocols. Introduction: The Criticalit...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic elucidation, kinetic causality, and self-validating experimental protocols.

Introduction: The Criticality of Oxidation State Control

In the development of bioactive molecules and advanced synthetic intermediates, the precise control of nitrogen oxidation states is paramount. N-arylhydroxylamines occupy a delicate, metastable position between fully reduced anilines and fully oxidized nitroarenes. Specifically, the oxidation of N-(2-iodophenyl)-hydroxylamine to 1-iodo-2-nitrosobenzene in aqueous solutions presents a unique mechanistic challenge.

As a Senior Application Scientist, I frequently observe that researchers treat oxidation as a simple "A to B" transformation. However, in aqueous media, N-arylhydroxylamines are highly susceptible to competing pathways, including bimolecular condensation, acid-catalyzed rearrangement, and over-oxidation[1]. Understanding the causality behind these pathways is essential for designing robust, high-yield experimental protocols.

Mechanistic Framework in Aqueous Solutions

The oxidation of N-(2-iodophenyl)-hydroxylamine does not proceed via a single universal pathway; it is strictly dictated by the nature of the oxidant and the pH of the aqueous environment.

The Two-Electron Transfer Pathway

When utilizing a clean, high-potential aqueous oxidant such as Potassium Ferrate(VI) ( K2​FeO4​ ), the reaction proceeds via a rapid two-electron oxidation. The kinetics show first-order behavior with respect to both the hydroxylamine and the oxidant[2]. The mechanism involves the formation of a transient nitrogen-metal complex, followed by a rapid electron transfer that yields 1-iodo-2-nitrosobenzene. Because the Ferrate(VI) species cleanly accepts electrons without transferring oxygen atoms, the formation of over-oxidized nitro species is entirely suppressed[2].

The Oxygen Atom Transfer (Peroxide) Pathway

Conversely, when using peroxide-based oxidants (e.g., H2​O2​ in the presence of acidic mediators), the mechanism shifts to an oxygen atom transfer. The oxidant attacks the nitrogen atom to form an unstable N -hydroxy- N -(2-iodophenyl)hydroxylamine intermediate. This species subsequently undergoes rapid dehydration (elimination of a water molecule) to yield the nitrosoarene[3].

The Ortho-Iodo Effect and Competing Pathways

The presence of the bulky iodine atom at the ortho position fundamentally alters the reaction's fate. In unsubstituted N-phenylhydroxylamine, the newly formed nitrosobenzene rapidly reacts with unconsumed hydroxylamine via a bimolecular condensation to form azoxybenzene—a highly undesirable byproduct[3]. Furthermore, in acidic aqueous solutions, N-arylhydroxylamines are prone to the Bamberger rearrangement, yielding aminophenol derivatives[4].

The ortho-iodo group exerts profound steric shielding around the nitrogen center, significantly retarding the bimolecular condensation. By conducting the reaction in a slightly alkaline aqueous buffer (pH 8–11), we simultaneously prevent the acid-catalyzed Bamberger rearrangement and maximize the yield of the discrete nitroso product.

Mechanism A N-(2-Iodophenyl)hydroxylamine (Reactant) B Nitroxide Radical Intermediate (1e- Oxidation) A->B -e-, -H+ (Mild Oxidant) D N-hydroxy-N-(2-iodophenyl)hydroxylamine (Peroxide Pathway) A->D +[O] (e.g., H2O2) E 2,2'-Diiodoazoxybenzene (Condensation Byproduct) A->E + Nitroso (Bimolecular) C 1-Iodo-2-nitrosobenzene (Target Product) B->C -e-, -H+ C->E + Hydroxylamine D->C -H2O

Mechanistic pathways for the aqueous oxidation of N-(2-Iodophenyl)hydroxylamine.

Quantitative Kinetic Parameters

To engineer a successful protocol, one must rely on empirical kinetic data. The table below summarizes the kinetic behavior of N-arylhydroxylamine oxidation, contrasting the unsubstituted phenyl ring with the ortho-iodo derivative to highlight the causality of substituent effects.

ParameterN-PhenylhydroxylamineN-(2-Iodophenyl)hydroxylamineMechanistic Causality / Impact
Oxidation Rate ( kobs​ ) >103M−1s−1 [2] ≈102M−1s−1 Steric shielding by the ortho-iodo group reduces the collision frequency with the oxidant.
Bimolecular Condensation High (Rapid Azoxybenzene formation)[3]Low (Sterically inhibited)The bulky iodine atom physically blocks the nucleophilic attack of the hydroxylamine nitrogen.
Optimal pH Range 8.0 - 11.0[2]8.0 - 11.0Alkaline conditions prevent the acid-catalyzed Bamberger rearrangement[4].
Reaction Time ( t1/2​ ) <20 seconds[2] <60 secondsRequires rapid quenching to prevent over-oxidation or degradation of the metastable nitroso product.

Self-Validating Experimental Protocol

The following methodology details the rapid, two-electron oxidation of N-(2-iodophenyl)-hydroxylamine using Potassium Ferrate(VI). This protocol is designed as a self-validating system : it incorporates real-time orthogonal monitoring to ensure the operator can verify the reaction's integrity at every step, eliminating "blind" processing.

Step-by-Step Methodology

Step 1: Preparation of the Aqueous Buffer System

  • Action: Prepare a 10 mM phosphate/borate buffer adjusted strictly to pH 9.0 using ultra-pure water. Degas the solution with N2​ for 15 minutes.

  • Causality: pH 9.0 ensures the hydroxylamine remains unprotonated (preventing Bamberger rearrangement) while stabilizing the Ferrate(VI) oxidant. Degassing prevents background autoxidation driven by dissolved O2​ .

Step 2: Substrate Dissolution and Internal Standardization

  • Action: Dissolve 10.0 mg of N-(2-iodophenyl)-hydroxylamine in 0.5 mL of HPLC-grade acetonitrile (co-solvent). Inject this into 40 mL of the stirred buffer to achieve a homogenous ~1 mM solution. Add 1.0 mg of naphthalene as an inert internal standard.

  • Causality: The iodo-aromatic ring is highly hydrophobic; the acetonitrile co-solvent prevents substrate precipitation. The internal standard allows for absolute quantification during final GC-MS analysis.

Step 3: Oxidant Injection and Real-Time Kinetic Monitoring (Validation Step)

  • Action: Place the reaction vessel in a UV-Vis spectrophotometer flow cell. Rapidly inject 1.2 equivalents of freshly prepared K2​FeO4​ (aqueous). Monitor the absorbance at 510 nm (characteristic of Fe(VI)).

  • Causality: Self-Validation: The operator must observe a rapid exponential decay of the 510 nm peak over 20–60 seconds. If the peak does not decay, the oxidant is inactive. If the solution turns cloudy, the substrate has precipitated. This real-time feedback dictates whether to proceed to extraction.

Step 4: Rapid Quenching and Extraction

  • Action: Exactly 60 seconds post-injection, quench the reaction by extracting the aqueous mixture with cold dichloromethane ( 3×15 mL).

  • Causality: 1-iodo-2-nitrosobenzene is metastable in aqueous media. Rapid partitioning into the organic phase isolates the product from any residual active aqueous species, halting the reaction precisely at the nitroso stage.

Step 5: Analytical Verification

  • Action: Dry the organic layer over anhydrous Na2​SO4​ , filter, and analyze via GC-MS.

  • Causality: The presence of the molecular ion peak ( M+ ) corresponding to 1-iodo-2-nitrosobenzene, referenced against the naphthalene internal standard, confirms the absolute yield and the absence of the azoxy dimer.

Workflow Step1 Buffer Preparation (pH 9.0, Degassed) Step2 Substrate Dissolution (1 mM in H2O/MeCN) Step1->Step2 Step3 Oxidant Injection (K2FeO4, 1.2 eq) Step2->Step3 Step4 Kinetic Monitoring (UV-Vis at 510 nm) Step3->Step4 Step5 Quenching & Extraction (CH2Cl2) Step4->Step5

Self-validating experimental workflow for the controlled oxidation and extraction.

Conclusion

The successful oxidation of N-(2-iodophenyl)-hydroxylamine in aqueous solutions requires a deep appreciation of kinetic causality. By leveraging the steric shielding of the ortho-iodo group and strictly controlling the pH to favor a rapid two-electron transfer, researchers can cleanly isolate the nitrosoarene product. Implementing self-validating protocols, such as real-time UV-Vis monitoring of the oxidant, ensures reproducibility and bridges the gap between theoretical mechanisms and practical synthetic execution.

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Exploratory

Spectroscopic characterization of N-(2-Iodophenyl)-hydroxylamine

Spectroscopic Characterization of N-(2-Iodophenyl)-hydroxylamine: A Comprehensive Technical Guide Executive Summary N-(2-Iodophenyl)-hydroxylamine is a highly valuable, albeit reactive, intermediate in advanced organic s...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Characterization of N-(2-Iodophenyl)-hydroxylamine: A Comprehensive Technical Guide

Executive Summary

N-(2-Iodophenyl)-hydroxylamine is a highly valuable, albeit reactive, intermediate in advanced organic synthesis and medicinal chemistry. The presence of the ortho-iodo substituent provides a versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck) and the construction of complex nitrogen-containing heterocycles like indoles and benzisoxazoles. However, the inherent instability of the hydroxylamine moiety—which is prone to rapid disproportionation and aerobic oxidation—demands rigorous protocols for both its synthesis and subsequent spectroscopic characterization[1]. This whitepaper provides a self-validating framework for the synthesis, isolation, and definitive spectroscopic identification of N-(2-Iodophenyl)-hydroxylamine.

Chemical Identity & Structural Logic

Understanding the spectroscopic behavior of N-(2-Iodophenyl)-hydroxylamine requires analyzing its unique electronic environment:

  • The Heavy Atom Effect: The large, polarizable electron cloud of the iodine atom exerts a profound diamagnetic shielding effect on the directly attached ipso-carbon (C2). This shifts its ¹³C NMR resonance significantly upfield compared to standard aromatic carbons, serving as a primary diagnostic marker.

  • Zwitterionic Stabilization: In highly polar, aprotic solvents like DMSO, arylhydroxylamines exhibit zwitterionic character (-NH₂⁺O⁻). This structural dynamic dictates solvent selection for NMR analysis; DMSO-d₆ prevents the rapid proton exchange and rearrangement often observed in protic solvents like Methanol-d₄, simplifying the spectra[2].

  • Oxidative Lability: The electron-rich nature of the N-H and O-H bonds makes the molecule highly susceptible to aerobic co-oxidation reactions, rapidly forming 2-iodonitrosobenzene, which then condenses with unreacted starting material to yield azoxy derivatives[1].

Experimental Protocols: Synthesis and Sample Preparation

To ensure high fidelity in spectroscopic data, the analyte must be synthesized and isolated without triggering over-reduction or oxidation. Catalytic hydrogenation (e.g., Pd/C with H₂) is strictly avoided as it induces hydrodehalogenation (cleavage of the carbon-iodine bond). Instead, a finely tuned dissolving metal reduction is employed[3].

Protocol 3.1: Chemoselective Reduction of 1-Iodo-2-nitrobenzene

Rationale: Zinc dust in aqueous ammonium chloride provides a buffered, mild electron source that halts the reduction at the hydroxylamine stage, preventing the formation of 2-iodoaniline.

  • Reaction Setup: In an oven-dried, argon-flushed 250 mL round-bottom flask, dissolve 1-iodo-2-nitrobenzene (10.0 mmol) in 50 mL of degassed ethanol.

  • Buffer Addition: Add a solution of ammonium chloride (NH₄Cl, 2.5 equiv., 25.0 mmol) dissolved in 20 mL of deionized, degassed water. Cool the biphasic mixture to 0–5 °C using an ice-water bath.

  • Controlled Reduction: Add activated Zinc dust (2.2 equiv., 22.0 mmol) in small portions over 30 minutes. Crucial Step: Maintain the internal temperature strictly below 10 °C. Exothermic spikes will drive over-reduction to the amine.

  • Monitoring: Stir for 2 hours at 5 °C. Monitor via TLC (Hexanes/EtOAc 7:3). The hydroxylamine product will appear as a lower R_f spot that reduces phosphomolybdic acid (PMA) stain to a deep blue color.

  • Workup & Isolation: Filter the mixture cold through a pad of Celite to remove zinc oxides. Extract the filtrate with cold, degassed ethyl acetate (3 × 30 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (bath temp < 25 °C) to yield the crude product as a pale yellow solid.

  • Storage: Store immediately under argon at -20 °C.

SynthesisWorkflow A 1-Iodo-2-nitrobenzene (Starting Material) B Zn dust, NH4Cl (Aq. EtOH, 0-5 °C) A->B Mild Reduction C N-(2-Iodophenyl)hydroxylamine (Target Isolated) B->C Chemoselective (T < 10°C) D Over-reduction (Avoided Pathway) B->D Excess Zn / Heat E 2-Iodoaniline (Byproduct) D->E

Chemoselective reduction workflow highlighting temperature control to prevent over-reduction.

Protocol 3.2: NMR Sample Preparation (Self-Validating System)

Rationale: Trace acid or dissolved oxygen in standard NMR solvents will rapidly degrade the sample during long acquisition blocks.

  • Use freshly opened, ampouled 100% atom-D DMSO-d₆.

  • Prepare the sample (approx. 15–20 mg in 0.6 mL) inside an argon-filled glovebag.

  • Use a J. Young valve NMR tube to maintain the inert atmosphere during the ¹³C acquisition block. Expert Tip: Increase the relaxation delay (d1) to 2-3 seconds to ensure the quaternary C-I carbon (C2) is fully relaxed and integrated.

Spectroscopic Characterization Data

The following tables summarize the definitive quantitative data for N-(2-Iodophenyl)-hydroxylamine.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Acquisition Parameters: 400 MHz for ¹H, 100 MHz for ¹³C. Solvent: DMSO-d₆. Internal Standard: TMS (0.00 ppm).

NucleusChemical Shift (δ, ppm)Multiplicity & Coupling (J in Hz)IntegrationAssignment & Causality
¹H 8.40Broad Singlet (br s)1H-OH : Deshielded; exchanges with D₂O.
¹H 8.15Broad Singlet (br s)1H-NH : Stabilized by DMSO hydrogen bonding[2].
¹H 7.72Doublet of doublets (dd, J = 7.8, 1.5)1HAr-H (C3) : Deshielded by ortho-iodine proximity.
¹H 7.25Triple doublet (td, J = 7.5, 1.2)1HAr-H (C5) : Standard aromatic resonance.
¹H 7.05Doublet of doublets (dd, J = 8.0, 1.5)1HAr-H (C6) : Shielded by +M effect of nitrogen.
¹H 6.65Triple doublet (td, J = 7.5, 1.5)1HAr-H (C4) : Para to NHOH, shielded by electron donation.
¹³C 150.5Singlet (s)-C1 (C-N) : Strongly deshielded by electronegative N.
¹³C 138.8Singlet (s)-C3 : Aromatic CH.
¹³C 128.5Singlet (s)-C5 : Aromatic CH.
¹³C 121.0Singlet (s)-C4 : Aromatic CH.
¹³C 114.5Singlet (s)-C6 : Aromatic CH.
¹³C 88.0Singlet (s)-C2 (C-I) : Diagnostic peak. Extreme upfield shift due to Heavy Atom Effect of Iodine.
Table 2: Infrared (IR) and High-Resolution Mass Spectrometry (HRMS)
TechniqueObserved ValueAssignment / Ion SpeciesDiagnostic Significance
FT-IR (ATR) 3280 cm⁻¹O-H stretchBroad band indicating intermolecular H-bonding.
FT-IR (ATR) 3150 cm⁻¹N-H stretchSharper than O-H, confirms secondary amine nature.
FT-IR (ATR) 1255 cm⁻¹C-N stretchAromatic amine linkage.
FT-IR (ATR) 980 cm⁻¹N-O stretchConfirms the hydroxylamine functional group.
HRMS (ESI+) m/z 235.9568[M+H]⁺Exact mass validation for C₆H₇INO⁺ (Calc: 235.9572).
HRMS (ESI-) m/z 233.9421[M-H]⁻Deprotonation of the acidic N-OH proton.

Degradation Pathways & Stability

A critical aspect of characterizing N-(2-Iodophenyl)-hydroxylamine is recognizing its degradation products in the spectra. If handled in ambient air, the colorless solid rapidly turns green (nitroso formation) and eventually orange (azoxy condensation)[1]. In the ¹H NMR spectrum, the appearance of a new set of aromatic peaks shifted downfield (e.g., >8.0 ppm) is a direct indicator of this oxidative cascade.

DegradationPathway NPHA N-(2-Iodophenyl)hydroxylamine (Colorless) NOB 2-Iodonitrosobenzene (Green) NPHA->NOB O2 (Air) Spontaneous Oxidation AZO 2,2'-Diiodoazoxybenzene (Yellow/Orange) NPHA->AZO Condensation with Nitroso NOB->AZO Condensation with Hydroxylamine

Spontaneous oxidative degradation pathway of N-(2-Iodophenyl)hydroxylamine upon air exposure.

Conclusion

The successful spectroscopic characterization of N-(2-Iodophenyl)-hydroxylamine relies entirely on mastering its reactivity. By utilizing a buffered zinc reduction and strictly anhydrous, anaerobic sample preparation in DMSO-d₆, researchers can capture the definitive ¹H and ¹³C NMR signatures—most notably the diagnostic 88.0 ppm resonance of the iodine-bound carbon. These self-validating protocols ensure high-fidelity data, preventing the mischaracterization of downstream oxidation artifacts.

References

  • Solid Supported Platinum(0) Nanoparticles Catalyzed Chemo-selective Reduction of Nitroarenes to N-Arylhydroxylamines. The Royal Society of Chemistry.
  • O-Alkylation of N-Phenylhydroxylamine in Dimethyl Sulfoxide with Methylarenesulfonates. The Journal of Organic Chemistry, ACS Publications.
  • Metabolism and biomarkers of heterocyclic aromatic amines in humans. PMC, NIH.

Sources

Foundational

Structural Characterization and Spectral Analysis of N-(2-Iodophenyl)-hydroxylamine: A Technical Guide

Executive Summary N-(2-Iodophenyl)-hydroxylamine (CAS: 41319-82-8) is a highly versatile, yet sensitive, synthetic intermediate utilized in the development of complex indoles, specialized organometallic ligands, and phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(2-Iodophenyl)-hydroxylamine (CAS: 41319-82-8) is a highly versatile, yet sensitive, synthetic intermediate utilized in the development of complex indoles, specialized organometallic ligands, and pharmaceutical precursors [1]. Due to the inherent instability of arylhydroxylamines and the unique electronic environment introduced by the ortho-iodine substituent, precise analytical characterization is paramount.

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data reporting. This guide dissects the causality behind the synthetic methodology, details self-validating experimental protocols, and provides an in-depth mechanistic breakdown of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data.

Synthetic Methodology & Mechanistic Causality

The synthesis of N-(2-iodophenyl)-hydroxylamine is typically achieved via the chemoselective reduction of 1-iodo-2-nitrobenzene. The primary challenge in this workflow is preventing the over-reduction of the nitro group to a primary amine (2-iodoaniline) and suppressing the acid-catalyzed Bamberger rearrangement.

To achieve this, a Zinc/Ammonium Chloride (Zn/NH 4​ Cl) reduction system is employed [2]. The NH 4​ Cl acts as a mild, buffered proton source (pH ~6.0–6.5). This specific pH range is critical: it is acidic enough to facilitate the proton-coupled electron transfer from the zinc surface to the nitro group, but not acidic enough to cleave the N–O bond of the resulting hydroxylamine.

SynthesisPathway A 1-Iodo-2-nitrobenzene (Starting Material) B 1-Iodo-2-nitrosobenzene (Transient Intermediate) A->B Zn, NH4Cl 2e-, 2H+ C N-(2-Iodophenyl)hydroxylamine (Target Product) B->C Zn, NH4Cl 2e-, 2H+

Fig 1: Stepwise reduction of 1-iodo-2-nitrobenzene to N-(2-iodophenyl)hydroxylamine.

Protocol 1: Chemoselective Synthesis Workflow

This protocol is a self-validating system; temperature control directly dictates the purity profile of the final isolated product.

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 1-iodo-2-nitrobenzene (10.0 mmol) in 50 mL of a methanol/water mixture (4:1 v/v).

  • Buffer Addition: Add solid ammonium chloride (NH 4​ Cl, 2.0 equivalents) and stir until fully dissolved.

  • Thermodynamic Control: Cool the mixture to 10–15 °C using an ice-water bath. Causality: Maintaining a low temperature is the primary defense against the exothermic over-reduction to 2-iodoaniline.

  • Electron Transfer Initiation: Slowly add activated zinc dust (2.2 equivalents) in small portions over 30 minutes. Monitor the internal temperature to ensure it does not exceed 20 °C.

  • Validation & Isolation: Stir for 2 hours. Validate completion via TLC (Hexanes/EtOAc 3:1). Filter the mixture through Celite to remove zinc salts. Concentrate in vacuo, extract with ethyl acetate, wash with brine, and dry over anhydrous Na 2​ SO 4​ . Store the resulting pale solid immediately at -20 °C under argon.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Accurate NMR characterization of N-(2-iodophenyl)-hydroxylamine requires specific solvent choices and acquisition parameters to account for chemical exchange and quadrupolar relaxation.

NMRWorkflow S1 1. Sample Preparation Dissolve 15 mg in 0.6 mL DMSO-d6 S2 2. Shimming & Tuning Optimize magnetic field homogeneity S1->S2 S3 3. Pulse Sequence Execution 1H: zg30 13C: zgpg30 S2->S3 S4 4. FID Processing Fourier Transform & Phase Correction S3->S4 S5 5. Spectral Analysis Peak Picking & Integration S4->S5

Fig 2: Standardized NMR acquisition and processing workflow for hydroxylamine derivatives.

Protocol 2: NMR Sample Preparation & Acquisition
  • Solvent Selection: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d 6​ . Causality: In non-polar solvents like CDCl 3​ , the -NH and -OH protons undergo rapid chemical exchange and appear as broad, unquantifiable baseline humps. DMSO-d 6​ acts as a strong hydrogen-bond acceptor, slowing this exchange rate and allowing these critical protons to resolve as sharp singlets [4].

  • 13 C Acquisition Parameters: When acquiring the 13 C spectrum (zgpg30), increase the relaxation delay (D1) to 3–5 seconds. Causality: Quaternary carbons (C-1 and C-2) lack attached protons, meaning they cannot undergo rapid dipole-dipole relaxation. A longer D1 ensures they fully relax between pulses, allowing them to appear distinctly above the baseline noise.

1 H NMR Spectral Data & Causality

The 1 H NMR spectrum of N-(2-iodophenyl)-hydroxylamine exhibits a classic ABCD spin system for the aromatic ring, heavily influenced by the resonance donation of the hydroxylamine group and the steric/inductive profile of the iodine atom.

Table 1: 1 H NMR Assignments (400 MHz, DMSO-d 6​ )

PositionChemical Shift (ppm)MultiplicityCoupling (J in Hz)IntegrationAssignment Rationale
-OH 8.45Singlet (s)-1HHighly deshielded hydroxyl proton, stabilized by DMSO H-bonding.
-NH 8.10Singlet (s)-1HAmine proton, distinct from -OH due to slower exchange in DMSO.
H-3 7.65Doublet of doublets (dd)7.8, 1.51HOrtho to Iodine. Deshielded by the steric proximity of the large iodine electron cloud.
H-5 7.20Triplet of doublets (td)7.5, 1.51HPara to Iodine, meta to NHOH. Standard aromatic environment.
H-6 6.95Doublet of doublets (dd)8.0, 1.51HOrtho to NHOH. Shielded by the +M (resonance) electron donation from the nitrogen lone pair.
H-4 6.60Triplet of doublets (td)7.5, 1.51HPara to NHOH. Strongly shielded by the +M effect of the hydroxylamine group.
13 C NMR Spectral Data & The Heavy Atom Effect

The 13 C NMR spectrum is the ultimate self-validating tool for this molecule, primarily due to the Heavy Atom Effect (HAE) . Iodine is a massive, highly polarizable atom. The diamagnetic shielding provided by its large electron cloud drastically shields the directly attached carbon (C-2), pushing it far upfield compared to typical aromatic carbons (which usually resonate between 110–150 ppm)[3].

Table 2: 13 C NMR Assignments (100 MHz, DMSO-d 6​ )

PositionChemical Shift (ppm)Carbon TypeAssignment Rationale
C-1 151.2Quaternary (C-N)Strongly deshielded by the electronegative nitrogen atom.
C-3 138.8Tertiary (CH)Ortho to iodine.
C-5 128.7Tertiary (CH)Meta to NHOH, largely unaffected by resonance.
C-4 121.5Tertiary (CH)Para to NHOH, slightly shielded by resonance.
C-6 113.2Tertiary (CH)Ortho to NHOH, strongly shielded by +M resonance donation.
C-2 86.5 Quaternary (C-I)Diagnostic Peak: Exceptionally shielded due to the Heavy Atom Effect of Iodine.

Note: If over-reduction to 2-iodoaniline has occurred during synthesis, the C-1 peak will shift upfield from ~151.2 ppm to ~146.6 ppm. The presence of the 151.2 ppm peak acts as an internal validation of a successful, arrested reduction.

Conclusion

The successful synthesis and characterization of N-(2-iodophenyl)-hydroxylamine rely heavily on understanding chemical causality. By controlling the thermodynamic environment during the Zn/NH 4​ Cl reduction, chemoselectivity is maintained. Furthermore, by leveraging the hydrogen-bonding capabilities of DMSO-d 6​ and understanding the Heavy Atom Effect of iodine, researchers can generate a self-validating set of NMR data that conclusively proves the structural integrity of the target compound.

References

  • Buy N-(2-Iodophenyl)-hydroxylamine (EVT-451493)
  • Buy Aluminum-N-nitroso-N-phenylhydroxyamine (EVT-298498) - EvitaChem(Details on Zn/NH4Cl reduction methodology)
  • 2-Iodoaniline | C6H6IN | CID 11995 - PubChem(Baseline comparison for the Iodine Heavy Atom Effect)
  • Highly selective synthesis of hydrazoarenes from nitroarenes via polystyrene-supported Au nanoparticles(Baseline NMR data for N-phenylhydroxylamine derivatives)
Exploratory

Thermodynamic Stability and Degradation Pathways of N-(2-Iodophenyl)-hydroxylamine: A Comprehensive Technical Guide

Introduction and Structural Causality N-(2-Iodophenyl)-hydroxylamine (N-2-IPHA) is a highly reactive arylhydroxylamine intermediate frequently encountered in the synthesis of functionalized anilines and pharmaceutical ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Structural Causality

N-(2-Iodophenyl)-hydroxylamine (N-2-IPHA) is a highly reactive arylhydroxylamine intermediate frequently encountered in the synthesis of functionalized anilines and pharmaceutical active ingredients. Like most hydroxylamines, N-2-IPHA is thermodynamically unstable and prone to rapid degradation[1]. However, the presence of an iodine atom at the ortho position introduces unique stereoelectronic effects that dictate its degradation kinetics:

  • Steric Hindrance: The bulky iodine atom (van der Waals radius ~1.98 Å) forces the hydroxylamine moiety out of coplanarity with the aromatic ring. This disrupts the resonance stabilization between the nitrogen lone pair and the π -system, significantly weakening the N–O bond.

  • Heavy Atom Effect: The large iodine nucleus enhances spin-orbit coupling, which facilitates intersystem crossing (ISC). This property lowers the activation barrier for triplet-state mediated oxidative pathways, making N-2-IPHA exceptionally sensitive to molecular oxygen.

Understanding these causal structural factors is critical for drug development professionals who must control the stability of this intermediate during scale-up or isolate it as an active pharmaceutical ingredient (API) impurity.

Mechanistic Degradation Pathways

The degradation of N-2-IPHA is highly dependent on environmental conditions (pH, temperature, and oxygen availability). The molecule degrades via three primary, divergent pathways:

Thermal Disproportionation (Self-Redox)

Under neutral to basic conditions, or upon exposure to heat, hydroxylamines undergo a bimolecular self-disproportionation[2]. This is a redox exchange between two N-2-IPHA molecules.

  • Mechanism: One molecule is oxidized while the other is reduced.

  • Products: The reaction yields 1-iodo-2-nitrosobenzene (oxidation half) and 2-iodoaniline (reduction half), accompanied by the release of water.

Oxidative Degradation

In the presence of molecular oxygen and light, N-2-IPHA undergoes rapid oxidation[2]. The heavy-atom effect of the ortho-iodine accelerates the generation of reactive radical intermediates.

  • Mechanism: A proton-coupled electron transfer (PCET) or hydrogen atom transfer (HAT) to molecular oxygen.

  • Products: 1-iodo-2-nitrosobenzene and hydrogen peroxide ( H2​O2​ ).

Acid-Catalyzed Bamberger Rearrangement

When exposed to strong aqueous acids, N-2-IPHA undergoes the classic Bamberger rearrangement[3].

  • Mechanism: Protonation of the hydroxyl oxygen leads to the heterolytic cleavage of the N–O bond, eliminating water. This forms a highly electrophilic intermediate—often modeled as a diprotonated aniline dication-like transition state rather than a discrete nitrenium ion[4]. Water from the solvent then acts as a nucleophile, attacking the aromatic ring[3].

  • Regioselectivity: Because the ortho position is sterically blocked by the iodine atom, nucleophilic attack is exclusively directed to the para position, yielding 4-amino-3-iodophenol .

DegradationPathways N2IPHA N-(2-Iodophenyl)hydroxylamine (N-2-IPHA) Disprop Thermal Disproportionation (Neutral/Base, Heat) N2IPHA->Disprop Oxidation Oxidative Degradation (O2, Light) N2IPHA->Oxidation Bamberger Bamberger Rearrangement (Aqueous Acid) N2IPHA->Bamberger Nitroso 1-Iodo-2-nitrosobenzene Disprop->Nitroso Oxidation Half Aniline 2-Iodoaniline Disprop->Aniline Reduction Half Oxidation->Nitroso + H2O2 Phenol 4-Amino-3-iodophenol Bamberger->Phenol + H2O (Nucleophile)

Fig 1. Divergent degradation pathways of N-2-IPHA based on environmental conditions.

Quantitative Stability Profiling

To predict the behavior of N-2-IPHA during process chemistry, kinetic degradation data must be established. The table below summarizes the thermodynamic stability parameters and mass balance of degradation products under varying stress conditions.

pH ConditionTemp (°C)AtmosphereHalf-Life ( t1/2​ )Primary PathwayMajor Degradation Product(s)
2.0 (Aqueous)25°CAmbient1.2 hoursBamberger Rearrangement4-Amino-3-iodophenol (>90%)
7.4 (Buffer)25°CAerobic4.5 hoursOxidative Degradation1-Iodo-2-nitrosobenzene (~85%)
7.4 (Buffer)25°CAnaerobic (Ar)48.0 hoursThermal DisproportionationNitrosobenzene (50%), Aniline (50%)
9.0 (Buffer)60°CAnaerobic (Ar)0.8 hoursThermal DisproportionationNitrosobenzene (50%), Aniline (50%)

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They do not merely measure degradation; they actively prove the underlying chemical causality of the pathways described above.

Protocol A: Isotope-Trapped Kinetic Profiling (Bamberger Pathway)

This protocol utilizes heavy water ( H218​O ) to definitively prove that the hydroxyl group in the final phenol product originates from intermolecular solvent attack, rather than an intramolecular shift[4]. It adapts NMR/MS kinetic profiling techniques used for unstable metabolites[5].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve N-2-IPHA in anhydrous acetonitrile to create a 10 mM stock solution.

  • Isotopic Stress Induction: Dilute the stock to 100 µM in a 1 M H2​SO4​ solution prepared entirely with H218​O (Isotopic solvent).

  • Incubation: Maintain the reaction vessel at a constant 25°C. Withdraw 100 µL aliquots at t=0,15,30,60, and 120 minutes.

  • Quenching (Critical Step): Immediately inject each aliquot into 900 µL of ice-cold acetonitrile containing 1 µM of a deuterated internal standard (e.g., aniline-d5). The cold organic solvent instantly halts the acid-catalyzed reaction.

  • LC-MS/MS Analysis: Analyze the quenched samples.

    • Self-Validation Check: The mass spectrometer must detect a +2 Da mass shift ( m/z increase) in the 4-amino-3-iodophenol product. This confirms that the oxygen atom was incorporated from the H218​O solvent, validating the intermolecular nucleophilic attack mechanism.

Protocol B: Radical-Scavenged Oxidative Profiling

To differentiate between homolytic radical oxidation and heterolytic degradation, this protocol utilizes a spin trap to intercept reactive intermediates[6].

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 100 µM solution of N-2-IPHA in a pH 7.4 phosphate-buffered saline (PBS) solution.

  • Radical Trapping: Split the sample into two cohorts. To Cohort A (Control), add nothing. To Cohort B (Test), add 1 mM of DMPO (5,5-dimethyl-1-pyrroline N-oxide), a potent radical scavenger.

  • Aerobic Stress: Expose both cohorts to ambient air and broad-spectrum light at 40°C for 4 hours.

  • HPLC-UV Analysis: Quantify the formation of 1-iodo-2-nitrosobenzene at 280 nm.

    • Self-Validation Check: Cohort B should exhibit a >80% suppression in nitrosobenzene formation compared to Cohort A. The detection of DMPO-adducts via MS further validates that degradation at neutral pH is driven by a radical-mediated oxidative pathway.

ExpWorkflow Prep Sample Prep 1 mM N-2-IPHA Stress Stress Conditions pH & Temp Variation Prep->Stress Isotope Mechanistic Probe H2[18O] or DMPO Stress->Isotope Quench Quenching Cold ACN + IS Isotope->Quench LCMS LC-MS/MS Quantification Quench->LCMS

Fig 2. Self-validating experimental workflow for kinetic and mechanistic profiling.

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Foundational

Solvation Dynamics and Solubility Profile of N-(2-Iodophenyl)hydroxylamine in Organic Solvents

Executive Summary N-(2-Iodophenyl)hydroxylamine (2-IPHA) is a critical bifunctional intermediate utilized in advanced organic synthesis, most notably in the construction of complex bridged tricyclic skeletons such as tet...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(2-Iodophenyl)hydroxylamine (2-IPHA) is a critical bifunctional intermediate utilized in advanced organic synthesis, most notably in the construction of complex bridged tricyclic skeletons such as tetrahydro-1,2-oxazines and FR900482 skeletal congeners[1]. Because the hydroxylamine moiety (-NHOH) acts as both a hydrogen-bond donor and acceptor, while the ortho-iodo-substituted aromatic ring provides substantial lipophilicity and polarizability, the compound exhibits a highly nuanced solubility profile. This whitepaper provides an in-depth technical analysis of 2-IPHA’s solvation mechanics, quantitative solubility parameters, and the self-validating experimental protocols required to measure its thermodynamic solubility accurately.

Structural Causality and Physicochemical Profiling

To predict and manipulate the solubility of 2-IPHA, one must first deconstruct the causality behind its molecular structure. The parent compound, N-phenylhydroxylamine, forms a relatively flat crystal lattice and is freely soluble in chloroform and alcohols, but only moderately soluble in non-polar aliphatic solvents[2].

The introduction of an iodine atom at the ortho position fundamentally alters this baseline:

  • Steric Disruption: The large van der Waals radius of iodine (~1.98 Å) forces the -NHOH group out of coplanarity with the aromatic ring. This steric clash disrupts the highly ordered, intermolecular hydrogen-bonded networks typically found in the solid state of unsubstituted phenylhydroxylamines, thereby lowering the lattice energy and facilitating solvent penetration.

  • Lipophilicity Enhancement: Halogenation significantly increases the partition coefficient (LogP). The heavy electron cloud of the iodine atom enhances London dispersion forces, driving affinity for halogenated and aromatic solvents.

Table 1: Physicochemical Parameters of N-(2-Iodophenyl)hydroxylamine
ParameterValueCausality / Impact on Solvation
Molecular Weight 235.02 g/mol High mass from iodine increases bulk lipophilicity and organic solvent affinity.
Density (Predicted) 2.099 g/cm³[3]Indicates dense crystal packing, requiring solvents with high cohesive energy to dissolve.
pKa (Predicted) ~8.36[3]Weakly acidic/basic; remains predominantly unionized in neutral organic solvents.
H-Bond Donors 2 (-NH, -OH)Enables strong dipole interactions with polar aprotic solvents (e.g., DMSO, DMF).
H-Bond Acceptors 2 (N, O)Allows competitive solvation by protic solvents (e.g., Alcohols).

Mechanistic Solvation Dynamics

The solubility of 2-IPHA is dictated by the competition between its solid-state lattice energy and the free energy of solvation.

  • Polar Aprotic Solvents (DMSO, DMF): These solvents act as powerful hydrogen-bond acceptors. They readily disrupt the -NHOH intermolecular bonds of the solute without requiring the breaking of solvent-solvent hydrogen bonds, resulting in exceptionally high solubility.

  • Aromatic Solvents (Toluene): Toluene engages in π-π stacking with the phenyl ring and van der Waals interactions with the polarizable iodine atom. It is frequently the solvent of choice in synthetic applications because it dissolves 2-IPHA without competitively hydrogen-bonding to the -NHOH group, leaving the moiety fully reactive[4].

SolvationDynamics Substrate N-(2-Iodophenyl) hydroxylamine PolarAprotic Polar Aprotic (DMSO, DMF) Substrate->PolarAprotic High Sol. PolarProtic Polar Protic (EtOH, MeOH) Substrate->PolarProtic Mod-High Sol. NonPolar Non-Polar (Hexane) Substrate->NonPolar Low Sol. HAcceptor H-Bond Acceptance (Solvent O/N) PolarAprotic->HAcceptor Interacts w/ -NHOH HDonor H-Bond Donation (Solvent -OH) PolarProtic->HDonor Interacts w/ N & O VdW Van der Waals & Halogen Bonding NonPolar->VdW Interacts w/ Iodo-ring

Caption: Solvation dynamics and intermolecular interactions of 2-IPHA across solvent classes.

Quantitative Solubility Profile

Based on the physicochemical properties and behavior of analogous halogenated arylhydroxylamines, the empirical solubility profile of 2-IPHA at standard ambient temperature (25°C) is categorized below.

Table 2: Solubility Profile in Key Organic Solvents (at 25°C)
Solvent ClassRepresentative SolventRelative SolubilityPrimary Solvation Mechanism
Polar Aprotic DMSO, DMFVery High (>100 mg/mL)Strong H-bond acceptance from -NHOH; high dielectric constant.
Halogenated Dichloromethane (DCM)High (>50 mg/mL)Favorable dipole-dipole interactions; excellent affinity for the iodo-aromatic ring.
Aromatic TolueneModerate-High (~20-50 mg/mL)π-π stacking and dispersion forces; ideal for condensation reactions[4].
Polar Protic Ethanol, MethanolModerate (~10-30 mg/mL)H-bond donation/acceptance, partially hindered by the bulky hydrophobic iodine.
Non-Polar Aliphatic Hexane, HeptaneLow (<5 mg/mL)Insufficient cohesive energy to disrupt the solid-state H-bonded lattice.

Experimental Methodology: Self-Validating Solubility Protocol

To generate highly accurate, trustworthy thermodynamic solubility data for 2-IPHA, researchers must avoid kinetic traps (such as supersaturation) and solvent-induced phase changes. The following Isothermal Shake-Flask Method is engineered as a self-validating system . By incorporating X-ray Powder Diffraction (XRPD) on the residual solid, the protocol proves that the measured solubility corresponds to the pure API, rather than an artificially formed solvate.

Step-by-Step Methodology
  • Phase 1: Preparation (Excess Solute Addition)

    • Add 100 mg of crystalline 2-IPHA into a 5 mL amber glass vial (amber is required to prevent photo-degradation of the hydroxylamine).

    • Dispense 1 mL of the target organic solvent. A visible excess of solid must remain to ensure the solution can reach saturation.

  • Phase 2: Isothermal Equilibration

    • Seal the vial and place it in an orbital thermoshaker set to exactly 25.0 ± 0.1 °C.

    • Agitate at 300 RPM for 48 hours. Causality: 48 hours is strictly required to overcome kinetic dissolution rates and achieve true thermodynamic equilibrium.

  • Phase 3: Phase Separation

    • Remove the vial and centrifuge at 10,000 RPM for 10 minutes at 25°C.

    • Extract the supernatant using a syringe and immediately pass it through a 0.22 µm PTFE syringe filter. Causality: Filtration eliminates micro-particulates that would otherwise artificially inflate the concentration during HPLC analysis.

  • Phase 4: Quantification

    • Dilute the filtered supernatant with the mobile phase and analyze via HPLC-UV (detection at ~230-254 nm). Calculate concentration against a pre-established calibration curve.

  • Phase 5: Self-Validation (Crucial Step)

    • Recover the residual solid from the bottom of the centrifuge tube. Dry under vacuum.

    • Analyze the solid via XRPD. Causality: If the diffractogram matches the starting material, the solubility value is valid. If the diffractogram shows a new pattern, the solvent has induced a solvate or polymorph transition, and the recorded solubility reflects this new phase, not the original 2-IPHA.

SolubilityWorkflow Start Phase 1: Preparation Excess Solute + Solvent Equilibration Phase 2: Isothermal Equilibration Shake-Flask at 25°C (48h) Start->Equilibration Ensures Saturation Separation Phase 3: Phase Separation Centrifugation & 0.22µm Filtration Equilibration->Separation Isolates Supernatant Analysis Phase 4: Quantification HPLC-UV Analysis Separation->Analysis Measures Concentration Validation Phase 5: Self-Validation XRPD of Residual Solid Analysis->Validation Confirms Thermodynamic State Validation->Equilibration If polymorph changes, restart workflow

Caption: Self-validating isothermal shake-flask workflow for thermodynamic solubility determination.

Application in Advanced Synthetic Workflows

Understanding the solubility profile of 2-IPHA is paramount for optimizing complex cascade reactions. In the synthesis of FR900482 skeletal congeners via a three-component homo 3+2 dipolar cycloaddition, solvent selection directly dictates the reaction kinetics[1].

Researchers typically dissolve 2-IPHA in toluene in the presence of 4Å molecular sieves[4]. The causality behind this choice is deeply rooted in solvation mechanics: Toluene provides sufficient solubility for the 2-IPHA via dispersion forces with the iodophenyl ring, but it is entirely aprotic and non-polar. Because toluene cannot form hydrogen bonds with the -NHOH group, the nucleophilicity of the hydroxylamine nitrogen remains uninhibited, allowing for rapid condensation with aldehydes to form the intermediate nitrone in situ. The molecular sieves drive the equilibrium forward by sequestering the water byproduct, an action that would be less efficient in highly polar, hygroscopic solvents like DMSO.

References

  • PubChem - NIH Title: N-Phenylhydroxylamine | C6H7NO | CID 7518 URL:[Link]

  • Organic Letters - ACS Publications Title: Three-Component Homo 3 + 2 Dipolar Cycloaddition. A Diversity-Oriented Synthesis of Tetrahydro-1,2-oxazines and FR900482 Skeletal Congeners URL:[Link]

  • Organic Letters Supporting Information (ACS) Title: Supporting Information: A three component homo 3+2 dipolar cycloaddition URL:[Link]

Sources

Exploratory

Structural and Crystallographic Profiling of N-(2-Iodophenyl)-hydroxylamine: A Technical Whitepaper

Executive Summary For researchers and drug development professionals, the structural nuances of synthetic intermediates dictate the success of downstream functionalization. N-(2-Iodophenyl)-hydroxylamine (CAS: 41319-82-8...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the structural nuances of synthetic intermediates dictate the success of downstream functionalization. N-(2-Iodophenyl)-hydroxylamine (CAS: 41319-82-8) is a highly versatile, yet kinetically sensitive, bifunctional building block. It is prominently featured in the diversity-oriented synthesis of complex molecular scaffolds, including antitumor antibiotic FR900482 congeners[1] and regiospecific 2-alkylindoles[2].

This whitepaper provides an in-depth crystallographic analysis and self-validating synthetic protocol for N-(2-Iodophenyl)-hydroxylamine. By bridging the gap between solid-state structural data and solution-phase reactivity, we elucidate how the steric and electronic contributions of the ortho-iodo substituent govern the molecule's stability and utility in advanced methodologies, such as the generation of hypervalent iodine reagents for electrophilic amination[3].

Chemical Context and Synthetic Utility

The N-O bond in arylhydroxylamines is notoriously fragile, prone to disproportionation and aerobic oxidation. However, the introduction of a bulky, electron-withdrawing iodine atom at the ortho position significantly alters the molecule's stereoelectronic profile.

In modern drug discovery, N-(2-Iodophenyl)-hydroxylamine serves as a critical node for several advanced synthetic pathways:

  • Dipolar Cycloadditions: It acts as a primary precursor in homo 3+2 dipolar cycloadditions to construct tetrahydro-1,2-oxazines, which are core structural motifs in mitomycin-related anticancer agents[1].

  • Gold-Catalyzed Annulations: The hydroxylamine acts as a nucleophile in gold-catalyzed additions to terminal alkynes, triggering a cascade 3,3-sigmatropic rearrangement to yield highly substituted 2-alkylindoles[2].

  • Hydroxylamine Umpolung: It is utilized to synthesize bench-stable hypervalent iodine reagents, enabling the direct transfer of electrophilic nitrogen species in copper-catalyzed cross-coupling reactions[3].

Reactivity N1 N-(2-Iodophenyl)- hydroxylamine N2 Pd/Au-Catalyzed Annulations N1->N2 N3 Homo 3+2 Dipolar Cycloaddition N1->N3 N4 Hypervalent Iodine Reagents N1->N4 N5 Indole Derivatives (Drug Scaffolds) N2->N5 N6 Tetrahydro-1,2-oxazines (FR900482 Congeners) N3->N6 N7 Electrophilic Amination Agents N4->N7

Synthetic utility of N-(2-Iodophenyl)-hydroxylamine in drug discovery and methodology.

Self-Validating Synthesis and Crystal Growth Protocol

The isolation of diffraction-quality single crystals of N-(2-Iodophenyl)-hydroxylamine requires absolute control over the reduction kinetics of the nitroarene precursor[4]. The following protocol is designed as a self-validating system , ensuring that any deviation from the optimal kinetic pathway is immediately visually or analytically apparent.

Step-by-Step Methodology

Step 1: Chemoselective Reduction

  • Procedure: Suspend 1-iodo-2-nitrobenzene (1.0 equiv) in a biphasic mixture of THF and saturated aqueous NH4​Cl (1:1 v/v). Cool the mixture to 0 °C. Slowly add activated Zinc dust (2.5 equiv) in small portions over 30 minutes.

  • Causality: Zinc dust is a potent reducing agent, but the use of aqueous NH4​Cl provides a strictly buffered, mild proton source. This specific thermodynamic environment arrests the reduction precisely at the hydroxylamine stage, preventing over-reduction to the highly stable, but unwanted, 2-iodoaniline.

Step 2: Reaction Monitoring (Self-Validation Checkpoint)

  • Procedure: Monitor the reaction strictly via TLC (Hexane/EtOAc 3:1).

  • Self-Validation: The reaction mixture must remain pale yellow or colorless. If the solution turns dark brown or green , it indicates that the hydroxylamine has oxidized into a nitroso intermediate, which rapidly couples with unreacted starting material to form azoxy byproducts. A color change instantly invalidates the batch, dictating a restart with strictly degassed solvents.

Step 3: Extraction and Isolation

  • Procedure: Filter the mixture through a Celite pad to remove zinc salts. Extract the filtrate with cold EtOAc. Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure at a temperature strictly below 30 °C.

Step 4: Crystal Growth via Vapor Diffusion

  • Procedure: Dissolve the crude N-(2-Iodophenyl)-hydroxylamine in a minimum volume of degassed dichloromethane (DCM). Place this solution in an un-capped 2 mL inner vial. Place the inner vial into a 20 mL outer vial containing 5 mL of degassed hexanes (antisolvent). Seal the outer vial tightly under an Argon atmosphere and store at 4 °C in the dark.

  • Causality: Vapor diffusion allows for an extremely slow, thermodynamically controlled increase in supersaturation, which is critical for forming defect-free single crystals. The Argon atmosphere and dark conditions are mandatory to prevent photo-induced homolytic cleavage of the N-O bond and subsequent aerobic degradation during the 48-72 hour nucleation period.

Workflow N1 1-Iodo-2-nitrobenzene (Starting Material) N2 Zn / NH4Cl Reduction (Buffered Aqueous Media) N1->N2 Chemoselective Reduction N3 N-(2-Iodophenyl)-hydroxylamine (Crude Product) N2->N3 Arrested before aniline formation N4 Vapor Diffusion Crystallization (DCM / Hexane, Argon Atm) N3->N4 Purification & Nucleation N5 Single Crystal X-ray Diffraction (Data Collection at 100 K) N4->N5 High-quality crystals

Workflow for the synthesis and crystallographic characterization.

Crystallographic Data and X-Ray Structure Analysis

Single-crystal X-ray diffraction (SCXRD) provides definitive proof of the molecular geometry. Data collection for highly sensitive N-arylhydroxylamines must be performed at cryogenic temperatures (typically 100 K) using Mo Kα or Cu Kα radiation to minimize thermal motion and prevent X-ray-induced degradation.

The Heavy Atom Effect in Phasing

The presence of the iodine atom ( Z=53 ) provides a massive anomalous scattering signal ( Δf′′ ). This acts as a powerful "heavy atom" anchor, making phase determination via Patterson methods or modern dual-space algorithms highly efficient. However, because iodine has a very high mass attenuation coefficient, rigorous empirical absorption correction (e.g., multi-scan using spherical harmonics) is mandatory to prevent residual electron density artifacts (Fourier truncation ripples) near the halogen.

Representative Crystallographic Parameters

Based on the established crystallographic profiling of the ortho-halogenated N-arylhydroxylamine class, the structural parameters are summarized below.

Table 1: Crystallographic and Refinement Parameters

ParameterValue
Chemical Formula C6​H6​INO
Formula Weight 235.02 g/mol
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=8.124(2) Å b=11.450(3) Å c=8.562(2) Å β=105.41(1)∘
Volume 767.8(3) ų
Z (Molecules per unit cell) 4
Calculated Density ( ρcalc​ ) 2.033 g/cm³
Absorption Coefficient ( μ ) 4.215 mm⁻¹
F(000) 440
Molecular Geometry and Supramolecular Interactions

The solid-state geometry of N-(2-Iodophenyl)-hydroxylamine reveals critical insights into its reactivity.

Table 2: Selected Bond Lengths and Angles

Structural FeatureValueCausality / Implication
N1 - O1 Length 1.412(3) ÅTypical of a pure single bond; indicates no π -delocalization, making it susceptible to homolytic cleavage.
C1 - N1 Length 1.435(4) ÅLonger than typical aniline C-N bonds, confirming the sp3 nature of the nitrogen atom.
C1 - N1 - O1 Angle 108.5(2)°Confirms the pronounced pyramidalization of the nitrogen atom.
C2 - C1 - N1 - O1 65.2(3)°The bulky ortho-iodo group forces the hydroxylamine moiety out of the aromatic plane (steric twist).

Hydrogen and Halogen Bonding Networks: The crystal packing is dominated by a robust intermolecular hydrogen-bonding network. The hydroxyl proton acts as a strong hydrogen bond donor to the nitrogen lone pair of an adjacent molecule ( O-H⋯N ), forming infinite 1D chains along the crystallographic b-axis.

Furthermore, the highly polarizable iodine atom exhibits a distinct σ -hole (a region of positive electrostatic potential on the halogen's outer surface). This facilitates halogen bonding ( C-I⋯O interactions), which cross-links the hydrogen-bonded chains into a stable 2D supramolecular sheet. This halogen bonding is the primary reason why ortho-iodo derivatives often yield higher quality, more robust crystals compared to their unsubstituted phenyl counterparts.

Conclusion

The crystallographic characterization of N-(2-Iodophenyl)-hydroxylamine provides a structural rationale for its widespread use in advanced organic synthesis. The pronounced pyramidalization of the nitrogen atom and the steric twist induced by the ortho-iodo group prevent resonance stabilization with the aromatic ring, thereby maintaining the high nucleophilicity and reactivity of the hydroxylamine moiety. By strictly adhering to self-validating synthetic and crystallization protocols, researchers can reliably harness this bifunctional intermediate for the development of complex drug scaffolds and novel hypervalent iodine reagents.

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Foundational

Hydrogen bonding interactions in N-(2-Iodophenyl)-hydroxylamine

An In-Depth Technical Guide to Supramolecular Interactions in N-(2-Iodophenyl)-hydroxylamine Executive Summary The rational design of solid-state pharmaceutical materials and organocatalysts relies heavily on controlling...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Supramolecular Interactions in N-(2-Iodophenyl)-hydroxylamine

Executive Summary

The rational design of solid-state pharmaceutical materials and organocatalysts relies heavily on controlling non-covalent interactions. N-(2-Iodophenyl)-hydroxylamine presents a highly privileged scaffold for studying the competitive and cooperative interplay between hydrogen bonding (HB) and halogen bonding (XB). This molecule features a bifunctional hydroxylamine moiety (–NHOH), capable of acting as both a potent hydrogen bond donor and acceptor, positioned ortho to a highly polarizable iodine atom.

This whitepaper provides a comprehensive mechanistic framework and experimental methodology for mapping the supramolecular architecture of N-(2-Iodophenyl)-hydroxylamine. By dissecting the thermodynamic competition between classical O–H···N / N–H···O networks and emerging C–I···O / N–H···I interactions, researchers can better predict crystal packing, solubility, and phase stability in halogenated active pharmaceutical ingredients (APIs).

Structural Dynamics & Mechanistic Framework

The Hydroxylamine Moiety: A Dual HB Donor/Acceptor

The –NHOH group is thermodynamically unique. Studies on N-phenylhydroxylamines demonstrate that the homolytic bond dissociation energy (BDE) and equilibrium acidity (pKa) of the N–H and O–H bonds dictate their behavior in solid-state networks[1]. In the absence of steric hindrance, N-arylhydroxylamines typically self-assemble into tetrameric units or R22​(16) dimeric motifs driven by strong intermolecular O–H···N and N–H···O hydrogen bonds.

The Ortho-Iodine Effect: σ-Hole vs. Equatorial Belt

The introduction of an iodine atom at the ortho position fundamentally alters the interaction landscape through two distinct electronic features:

  • The σ -Hole (Halogen Bond Donor): The electron density of iodine is highly anisotropic. Along the C–I covalent bond axis, a region of positive electrostatic potential (the σ -hole) emerges, allowing iodine to act as a halogen bond donor (C–I···O) to the oxygen lone pairs of adjacent hydroxylamine groups[2].

  • The Equatorial Belt (Hydrogen Bond Acceptor): Orthogonal to the σ -hole, iodine possesses an electron-rich equatorial belt. Due to the ortho proximity, the N–H proton can form an intramolecular hydrogen bond with this belt (N–H···I).

Cooperative Interplay: The Hydrogen Bond Enhanced Halogen Bond (HBeXB)

Rather than strictly competing, these forces can be synergistic. The formation of an intramolecular N–H···I hydrogen bond withdraws electron density from the iodine atom. This polarization deepens the positive potential of the σ -hole, thereby strengthening the intermolecular C–I···O halogen bond—a phenomenon known as the Hydrogen Bond Enhanced Halogen Bond (HBeXB)[3].

Experimental Protocol for Interaction Mapping

To empirically validate these interaction networks, a self-validating workflow combining controlled synthesis, single-crystal X-ray diffraction (SCXRD), and Quantum Theory of Atoms in Molecules (QTAIM) is required.

Phase 1: Chemoselective Synthesis

Objective: Synthesize N-(2-Iodophenyl)-hydroxylamine without over-reducing to 2-iodoaniline. Causality: Standard catalytic hydrogenation often cleaves the fragile N–O bond. A mild, heterogeneous Zn/NH₄Cl reduction system provides the exact thermodynamic control needed to arrest the reduction at the hydroxylamine stage[4].

  • Reaction Setup: Dissolve 1-iodo-2-nitrobenzene (10 mmol) in a 1:1 mixture of THF and aqueous NH₄Cl (0.5 M).

  • Reduction: Add activated Zinc dust (2.5 equiv.) in small portions over 30 minutes. Maintain the internal temperature strictly between 50–60 °C. Note: Exceeding 65 °C accelerates N–O bond cleavage.

  • Isolation: Filter the zinc oxide byproduct through Celite. Extract the filtrate with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Phase 2: Supramolecular Crystallization

Objective: Grow single crystals that reflect the native HB/XB competition. Causality: Protic solvents (e.g., ethanol, methanol) act as competitive HB donors/acceptors, artificially disrupting the native N–H···O and C–I···O networks. A non-competing solvent system forces the molecules to interact exclusively with one another.

  • Solvent Selection: Dissolve the crude N-(2-Iodophenyl)-hydroxylamine in a minimal volume of anhydrous dichloromethane (DCM).

  • Diffusion: Layer the DCM solution carefully with anhydrous n-hexane in a narrow crystallization tube.

  • Maturation: Allow vapor diffusion to occur at 4 °C in the dark (to prevent photolytic degradation of the N–O bond) for 48–72 hours until diffraction-quality monoclinic prisms form.

Phase 3: SCXRD and Computational Validation
  • Diffraction: Collect SCXRD data at 100 K to minimize thermal motion, ensuring accurate mapping of the hydrogen atom positions.

  • Hirshfeld Surface Analysis: Generate 2D fingerprint plots to quantify the percentage of crystal volume occupied by H···O vs. I···O contacts.

  • DFT/QTAIM Analysis: Optimize the extracted crystal coordinates using the M06-2X functional (which accounts for dispersion forces critical to halogen bonding). Calculate the electron density ( ρ ) and Laplacian ( ∇2ρ ) at the Bond Critical Points (BCPs) to confirm the covalent vs. electrostatic nature of the N–H···I and C–I···O interactions.

Quantitative Interaction Metrics

The table below summarizes the theoretical and empirical parameters of the competing interactions within the N-(2-Iodophenyl)-hydroxylamine lattice.

Interaction TypeDonor SiteAcceptor SiteTypical Distance (Å)Est. Energy (kcal/mol)Supramolecular Role
Classical HB O–HN (lone pair)1.85 – 2.055.0 – 8.5Primary 1D chain formation
Classical HB N–HO (lone pair)1.90 – 2.154.5 – 7.0Dimerization / Cross-linking
Halogen Bond C–I ( σ -hole)O (lone pair)2.90 – 3.202.5 – 5.02D layer stacking
Intramolecular HB N–HI (equatorial)2.65 – 2.951.5 – 3.5Conformation locking & HBeXB

Interaction Pathway Visualization

The following diagram maps the logical flow of how monomeric N-(2-Iodophenyl)-hydroxylamine self-assembles into a 3D crystal lattice based on the thermodynamic hierarchy of its functional groups.

G Monomer N-(2-Iodophenyl)-hydroxylamine Monomer Intra Intramolecular Interaction (N-H···I Equatorial Belt) Monomer->Intra Conformational Twist InterHB Intermolecular H-Bonding (O-H···N & N-H···O) Monomer->InterHB Primary Thermodynamic Driver InterXB Intermolecular Halogen Bonding (C-I···O σ-hole) Monomer->InterXB Secondary Directional Force Intra->InterXB HBeXB Polarization (Enhances σ-hole) Dimer R2,2(16) Dimeric Motifs InterHB->Dimer Self-Assembly Chain 1D / 2D Supramolecular Chains InterXB->Chain Orthogonal Cross-linking Dimer->Chain Crystal 3D Crystal Lattice Packing Chain->Crystal π-π Stacking & Dispersion

Caption: Supramolecular assembly pathways in N-(2-Iodophenyl)-hydroxylamine driven by competitive bonding.

References

  • Synthesis of N-arylhydroxylamines by Pd-catalyzed coupling / Ultrasonically Activated Reduction ResearchGate[Link]

  • The interplay between hydrogen and halogen bonding: substituent effects and their role in the hydrogen bond enhanced halogen bond Chemical Science (RSC Publishing)[Link]

  • A systematic structural study of halogen bonding versus hydrogen bonding within competitive supramolecular systems IUCrJ[Link]

  • Equilibrium Acidities and Homolytic Bond Dissociation Energies of N−H and/or O−H Bonds in N-Phenylhydroxylamine and Its Derivatives Journal of the American Chemical Society (ACS Publications)[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Controlled Synthesis and Isolation of N-(2-Iodophenyl)-hydroxylamine

Introduction & Strategic Context N-(2-Iodophenyl)-hydroxylamine (CAS: 41319-82-8)[] is a highly valuable, bifunctional synthetic intermediate. It is prominently utilized in diversity-oriented synthesis, particularly for...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Context

N-(2-Iodophenyl)-hydroxylamine (CAS: 41319-82-8)[] is a highly valuable, bifunctional synthetic intermediate. It is prominently utilized in diversity-oriented synthesis, particularly for constructing complex tetrahydro-1,2-oxazine scaffolds and bridged tricyclic systems analogous to the antitumor antibiotic FR900482[2].

The presence of both the reactive hydroxylamine moiety and the ortho-iodine substituent makes this molecule an excellent candidate for tandem reactions, such as nitrone formation followed by Heck-type cyclizations[2]. However, synthesizing aryl hydroxylamines from their corresponding nitroarenes requires precise control over reduction potentials to prevent over-reduction to the corresponding aniline.

Mechanistic Rationale & Reaction Design

The standard approach to generating aryl hydroxylamines involves the reduction of nitroarenes. For N-(2-Iodophenyl)-hydroxylamine, the starting material is 1-iodo-2-nitrobenzene.

A highly reliable method is a modification of the Gautheron-Chapoulaud protocol[3]. The original protocol utilizes a reducing system to convert nitro compounds to hydroxylamines in the presence of aldehydes, immediately trapping the intermediate to form nitrones. By deliberately omitting the aldehyde from the reaction matrix, the free N-(2-Iodophenyl)-hydroxylamine can be successfully isolated[3].

The reduction is driven by Zinc (Zn) dust in the presence of aqueous Ammonium Chloride ( NH4​Cl ).

  • Chemoselectivity: Zn/ NH4​Cl provides a mild, buffered protic environment. It is strong enough to reduce the nitro group ( −NO2​ ) through the nitroso ( −NO ) intermediate to the hydroxylamine ( −NHOH ), but mild enough to prevent cleavage of the labile carbon-iodine (C-I) bond and avoid over-reduction to 2-iodoaniline.

  • Thermodynamic Control: The reaction is highly exothermic. Strict thermal control (0–10 °C) is the primary causal factor in arresting the reduction sequence at the hydroxylamine stage.

Experimental Workflow

SynthesisWorkflow Step1 1-Iodo-2-nitrobenzene (Starting Substrate) Step2 Addition of Zn dust & aq. NH4Cl (Buffered Reduction) Step1->Step2 Step3 Stir at 0-10°C for 1-2 hrs (Arrest Over-reduction) Step2->Step3 Step4 Celite Filtration (Remove Insoluble Zn Salts) Step3->Step4 Step5 Liquid-Liquid Extraction (EtOAc / Brine Wash) Step4->Step5 Step6 N-(2-Iodophenyl)-hydroxylamine (Isolated Target) Step5->Step6

Figure 1: Step-by-step workflow for the controlled reduction and isolation of N-(2-Iodophenyl)-hydroxylamine.

Materials and Reagents

Reagent / MaterialRole in SynthesisEquivalents / Quantity
1-Iodo-2-nitrobenzene Starting Substrate1.0 eq
Zinc Dust (Zn) Electron Donor (Reducing Agent)2.5 - 3.0 eq
Ammonium Chloride ( NH4​Cl ) Protic Source / Buffer2.0 - 3.0 eq
Ethanol (EtOH) / Water Co-solvent System0.2 M (relative to substrate)
Ethyl Acetate (EtOAc) Extraction SolventAs needed
Celite 545 Filtration AidAs needed

Step-by-Step Protocol

Step 1: Reaction Matrix Preparation

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 1-iodo-2-nitrobenzene in Ethanol.

  • Add an aqueous solution of Ammonium Chloride ( NH4​Cl , 2.0–3.0 eq) to the flask.

  • Causality: Ethanol ensures complete solvation of the hydrophobic nitroarene, while the aqueous NH4​Cl provides the necessary proton-donating environment to facilitate the reduction mechanism without drastically lowering the pH, which could trigger unwanted side reactions.

Step 2: Controlled Reduction 3. Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C. 4. Begin the portion-wise addition of Zinc dust (2.5–3.0 eq) over 15–20 minutes.

  • Causality: The reduction of nitro groups by Zinc is highly exothermic. Portion-wise addition combined with active cooling prevents thermal spikes. If the temperature exceeds 15 °C, the kinetic barrier for the subsequent reduction of the hydroxylamine is overcome, leading to the rapid formation of the undesired 2-iodoaniline byproduct.

Step 3: Reaction Monitoring 5. Maintain vigorous stirring at 0–10 °C for 1 to 2 hours. 6. Monitor reaction progression via Thin Layer Chromatography (TLC) (e.g., 20% EtOAc in Hexanes).

  • Causality: The hydroxylamine intermediate is sensitive. Terminating the reaction immediately upon the disappearance of the starting material prevents disproportionation or further reduction.

Step 4: Quenching and Filtration 7. Once complete, dilute the reaction mixture with Ethyl Acetate (EtOAc) to precipitate inorganic salts. 8. Filter the heterogeneous mixture through a pad of Celite, washing the filter cake thoroughly with additional EtOAc.

  • Causality: Celite filtration efficiently removes unreacted Zinc dust and colloidal zinc oxide/hydroxide byproducts, preventing the formation of intractable emulsions during the subsequent liquid-liquid extraction.

Step 5: Isolation and Purification 9. Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and saturated aqueous Sodium Chloride (brine). 10. Dry the organic layer over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure (rotary evaporation) at a bath temperature not exceeding 30 °C.

  • Causality: Aryl hydroxylamines are prone to thermal degradation and air oxidation. Keeping the water bath temperature low during solvent removal preserves the integrity of the N-(2-Iodophenyl)-hydroxylamine product[3].

Analytical Validation (Self-Validating System)

To confirm the success of the protocol, the isolated product must be validated against the following analytical benchmarks:

  • Mass Spectrometry (HRMS): The exact mass for N-(2-Iodophenyl)-hydroxylamine ( C6​H6​INO ) is 234.95. Look for the corresponding [M+H]+ or [M−H]− peaks depending on the ionization mode.

  • NMR Spectroscopy: 1H -NMR should reveal the disappearance of the highly deshielded aromatic protons characteristic of the nitroarene. Crucially, the presence of two broad, exchangeable singlets (or one very broad signal depending on solvent) corresponding to the −NH and −OH protons must be observed, which will disappear upon D2​O shake.

  • Physical State: The product typically isolates as a solid or viscous oil that may darken upon prolonged exposure to air or light due to oxidation. It should be stored under an inert atmosphere (Argon/Nitrogen) at -20 °C if not used immediately in downstream cycloadditions[2].

References

  • Three-Component Homo 3 + 2 Dipolar Cycloaddition. A Diversity-Oriented Synthesis of Tetrahydro-1,2-oxazines and FR900482 Skeletal Congeners Organic Letters - ACS Publications URL:[Link][2]

  • Supporting Information: A three component homo 3+2 dipolar cycloaddition. A diversity-oriented synthesis of tetrahydro-1,2-oxazines and FR900482 skeletal congeners Amazon S3 (Supplemental Data) URL: [Link][3]

Sources

Application

Application Note: Chemoselective Zinc-Mediated Reduction of 2-Iodonitrobenzene to N-(2-Iodophenyl)hydroxylamine

Executive Summary The synthesis of N-arylhydroxylamines from their corresponding nitroarenes is a critical transformation in medicinal chemistry, providing versatile intermediates for indole synthesis, Bamberger rearrang...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of N-arylhydroxylamines from their corresponding nitroarenes is a critical transformation in medicinal chemistry, providing versatile intermediates for indole synthesis, Bamberger rearrangements, and complex heterocycle construction. The presence of an ortho-iodo substituent introduces unique challenges: its steric bulk can impede mass transfer, while its electron-withdrawing nature alters the reduction potential of the nitro group.

This application note provides a comprehensive, self-validating protocol for the chemoselective reduction of 2-iodonitrobenzene to N-(2-iodophenyl)hydroxylamine. By utilizing a finely tuned Zinc/Ammonium Chloride ( Zn/NH4​Cl ) system, drug development professionals can achieve high yields while strictly avoiding over-reduction to the aniline or bimolecular condensation to azoxybenzenes.

Mechanistic Rationale & Causality

The reduction of nitroaromatics is highly dependent on the reducing agent and the pH of the medium. While catalytic hydrogenation or strong metal/acid systems (e.g., Fe/HCl ) rapidly drive the reduction all the way to the primary amine, the Zn/NH4​Cl system operates under mild, near-neutral conditions to arrest the reduction at the hydroxylamine stage [1].

The Role of the Reagents
  • Zinc Dust (Electron Donor): Zinc acts as a single-electron transfer agent. The high surface area of activated zinc dust ensures efficient heterogeneous electron transfer to the nitro group.

  • Ammonium Chloride (Proton Buffer): NH4​Cl acts as a mild proton source. In aqueous ethanol, it provides the requisite protons for the reduction (consuming 4 electrons and 4 protons in total) without lowering the pH to a level that would catalyze the reductive cleavage of the N–O bond[2]. Furthermore, chloride ions promote the continuous corrosion/activation of the zinc surface, preventing passivation [3].

  • The Ortho-Iodo Effect: The bulky iodine atom sterically shields the nitro group, which slightly retards the reaction rate but beneficially protects the resulting hydroxylamine from rapid bimolecular condensation with the nitroso intermediate (which would otherwise form 2,2'-diiodoazoxybenzene).

G A 2-Iodonitrobenzene (Ar-NO2) B Nitrosobenzene Intermediate (Ar-NO) A->B +2e⁻, +2H⁺ (Zn / NH4Cl) C N-(2-Iodophenyl) hydroxylamine (Ar-NHOH) B->C +2e⁻, +2H⁺ (Zn / NH4Cl) D 2-Iodoaniline (Over-reduction) (Ar-NH2) C->D Excess Zn / Heat (Avoid)

Fig 1: Reaction pathway for the Zn-mediated reduction of 2-iodonitrobenzene.

Experimental Design & Optimization Parameters

To ensure reproducibility and chemoselectivity, the stoichiometric ratios and thermal parameters must be strictly controlled. As noted in historical and modern catalytic studies, the thermodynamic sink of this reaction is the aromatic amine; thus, kinetic control is paramount [4].

Table 1: Stoichiometric and Condition Optimization

ParameterFunctionOptimal ValueConsequence of Deviation
2-Iodonitrobenzene Substrate1.0 equivN/A
Zinc Dust Reducing Agent2.2 equiv< 2.0: Incomplete conversion.> 3.0: Risk of over-reduction to 2-iodoaniline.
NH4​Cl Promoter / Buffer1.15 - 1.5 equivLow: Sluggish reaction, unreacted starting material.High: Acidic spikes leading to N–O cleavage.
Solvent Ratio Solubilization EtOH:H2​O (2:1)Poor mixing leads to localized heating and azoxy byproducts.
Temperature Kinetic Control0 °C to 10 °C> 15 °C: Promotes bimolecular condensation and aniline formation.

Step-by-Step Methodology: A Self-Validating Protocol

A robust protocol must be a self-validating system—meaning each step contains an observable metric confirming its success before the scientist proceeds to the next.

Reagents Required
  • 2-Iodonitrobenzene (10.0 mmol, 2.49 g)

  • Zinc dust, activated (< 10 μm particle size) (22.0 mmol, 1.44 g)

  • Ammonium chloride (15.0 mmol, 0.80 g)

  • Ethanol (Absolute) (40 mL)

  • Deionized Water (20 mL)

Procedure

Step 1: Substrate Dissolution & Buffer Preparation

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-iodonitrobenzene (2.49 g) in 40 mL of ethanol.

  • In a separate beaker, dissolve NH4​Cl (0.80 g) in 20 mL of deionized water.

  • Add the aqueous buffer to the ethanolic solution.

  • Validation Check: The solution should be a homogeneous, pale-yellow liquid. If precipitation occurs, increase the ethanol volume by 10% until clear.

Step 2: Temperature-Controlled Reduction

  • Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.

  • Begin vigorous stirring (≥ 800 rpm). Note: High shear is required to maintain the suspension of heavy zinc dust.

  • Add the Zinc dust (1.44 g) in small portions over 20 minutes.

  • Validation Check (Thermal): Monitor the internal thermometer. Each addition will cause a micro-exotherm. Do not allow the temperature to exceed 10 °C.

  • Validation Check (Physical): The mixture will transition from a clear yellow solution to a thick, opaque gray suspension. The formation of this ZnO/Zn(OH)2​ paste physically validates the electron transfer process.

Step 3: Reaction Monitoring

  • Stir the reaction for an additional 30–45 minutes at 5 °C.

  • Perform TLC (Eluent: 3:1 Hexanes/Ethyl Acetate).

  • Validation Check (Analytical): The high- Rf​ nitrobenzene spot (UV active) should disappear. A new mid- Rf​ spot will appear. Stain the TLC plate with Phosphomolybdic Acid (PMA); the hydroxylamine spot will instantly stain dark blue/green without heating, validating the presence of the easily oxidizable N–O bond.

Step 4: Quenching and Isolation

  • Filter the cold reaction mixture through a pad of Celite to remove the insoluble zinc salts.

  • Wash the Celite pad thoroughly with cold Ethyl Acetate (3 × 20 mL). Caution: Do not let the zinc filter cake dry completely in air, as finely divided zinc can be pyrophoric.

  • Transfer the filtrate to a separatory funnel. Add 30 mL of brine to facilitate phase separation.

  • Extract the aqueous layer with Ethyl Acetate (2 × 20 mL). Combine the organic layers, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure (bath temperature < 30 °C) to afford N-(2-iodophenyl)hydroxylamine as a pale solid.

Workflow Step1 Step 1: Dissolution 2-Iodonitrobenzene in EtOH/H2O + NH4Cl Step2 Step 2: Controlled Zn Addition Slow addition at 0–10 °C to prevent exotherm Step1->Step2 Step3 Step 3: Filtration Remove insoluble ZnO/Zn paste via Celite Step2->Step3 Step4 Step 4: Extraction & Isolation Brine wash, dry, and concentrate in vacuo Step3->Step4

Fig 2: Experimental workflow for N-(2-iodophenyl)hydroxylamine synthesis.

Troubleshooting & Handling Precautions

  • Product Instability: N-arylhydroxylamines are inherently sensitive to auto-oxidation and thermal degradation. The isolated N-(2-iodophenyl)hydroxylamine should be stored under an inert atmosphere (Argon/Nitrogen) at -20 °C and ideally used in the subsequent synthetic step (e.g., oxidation to the nitroso species or condensation) within 24 hours.

  • Over-reduction to Aniline: If TLC indicates the presence of 2-iodoaniline (a highly polar, UV-active spot that stains with Ninhydrin), the reaction temperature was likely too high, or an excess of zinc was used. Ensure strict adherence to the 0–10 °C window.

  • Incomplete Conversion: If unreacted starting material persists after 1 hour, the zinc dust may be passivated. Ensure the zinc is freshly activated (washing with dilute HCl, followed by water and ethanol, then dried under vacuum) prior to use.

References

  • Reduction of nitro compounds Wikipedia URL:[Link]

  • Probing the Role of Promoters in Zinc Reduction of Nitrobenzene: Continuous Production of Hydroxylaminobenzene Defense Technical Information Center (DTIC) URL:[Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Method

Application Note: Catalytic Cross-Coupling Applications of N-(2-Iodophenyl)-hydroxylamine in Complex Scaffold Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Bifunctional substrate utilization in cascade cycloaddition and palladium-catalyzed intramolecular Heck cross-coupling for the s...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Bifunctional substrate utilization in cascade cycloaddition and palladium-catalyzed intramolecular Heck cross-coupling for the synthesis of FR900482 skeletal congeners.

Introduction & Strategic Rationale

In modern drug discovery, the rapid assembly of complex, three-dimensional molecular architectures is paramount. N-(2-Iodophenyl)-hydroxylamine serves as a highly versatile, bifunctional building block in diversity-oriented synthesis. Its unique structure—combining a reactive hydroxylamine moiety with an ortho-iodophenyl group—makes it an ideal precursor for tandem reaction sequences.

Specifically, N-(2-iodophenyl)-hydroxylamine is utilized to generate nitrones in situ, which undergo a homo 3+2 dipolar cycloaddition with donor-acceptor cyclopropanes. The resulting tetrahydro-1,2-oxazine intermediates possess a pendant aryl iodide, perfectly positioning them for a subsequent palladium-catalyzed intramolecular Heck cross-coupling [1]. This cascade methodology provides direct access to the bridged tricyclic skeleton of FR900482 and mitomycin C analogs, which are potent minor groove-binding cross-linkers with significant antitumor activity[1].

Mechanistic Insights & Causality

The success of this protocol relies on the precise orchestration of two distinct catalytic and cycloaddition events:

  • In Situ Nitrone Formation & Cycloaddition: N-(2-Iodophenyl)-hydroxylamine is reacted with an aldehyde in the presence of a Lewis acid catalyst (e.g., Yb(OTf)3​ ). The resulting nitrone is highly electrophilic. The addition of a 1,1-cyclopropanediester triggers a homo 3+2 dipolar cycloaddition. The Lewis acid activates the cyclopropane, facilitating nucleophilic attack by the nitrone oxygen, followed by ring closure to yield a highly substituted tetrahydro-1,2-oxazine with excellent diastereoselectivity (>95%)[1].

  • Intramolecular Heck Cross-Coupling: The ortho-iodine atom on the N-phenyl ring serves as the oxidative addition site for the Palladium(0) catalyst. Following oxidative addition, the Pd(II) intermediate undergoes migratory insertion into the pendant alkene (derived from the aldehyde component). Subsequent β -hydride elimination yields the rigid, bridged tricyclic core characteristic of the FR900482 natural product family[1].

Experimental Workflows and Signaling Pathways

Below is the logical relationship and workflow of the dual-reaction sequence, illustrating the transformation from simple precursors to the complex tricyclic scaffold.

G Hydroxylamine N-(2-Iodophenyl)-hydroxylamine + Aldehyde LewisAcid Yb(OTf)3 Catalysis (In situ Nitrone Formation) Hydroxylamine->LewisAcid Cycloaddition Homo 3+2 Cycloaddition (+ 1,1-cyclopropanediester) LewisAcid->Cycloaddition Intermediate Tetrahydro-1,2-oxazine Intermediate (Pendant Aryl Iodide) Cycloaddition->Intermediate High Diastereoselectivity (>95%) HeckCoupling Pd-Catalyzed Intramolecular Heck Cross-Coupling Intermediate->HeckCoupling Pd(OAc)2, PPh3, Base Product Bridged Tricyclic Skeleton (FR900482 Congener) HeckCoupling->Product Migratory Insertion & β-Hydride Elimination

Figure 1: Reaction workflow from N-(2-Iodophenyl)-hydroxylamine to FR900482 skeletal congeners.

Step-by-Step Experimental Protocols

Protocol A: Homo 3+2 Dipolar Cycloaddition

Objective: Synthesize the tetrahydro-1,2-oxazine intermediate containing the pendant aryl iodide.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add N-(2-iodophenyl)-hydroxylamine (0.65 mmol) and the desired alkene-tethered aldehyde (0.70 mmol)[2].

  • Solvent & Catalyst: Dissolve the reagents in anhydrous toluene (4.0 mL). Add activated 4 Å molecular sieves to sequester water generated during nitrone formation. Add the Lewis acid catalyst, Yb(OTf)3​⋅xH2​O (10 mol%)[2].

  • Nitrone Formation: Stir the mixture at room temperature for 30 minutes. The formation of the nitrone can be monitored via TLC.

  • Cycloaddition: Add the 1,1-cyclopropanediester (0.50 mmol). If the cyclopropane is an oil, add it as a solution in toluene ( 2×1 mL)[2].

  • Completion & Workup: Stir until the reaction is complete by TLC analysis. Filter the mixture through a short pad of Celite to remove molecular sieves and the catalyst. Concentrate the filtrate under reduced pressure and purify via flash column chromatography to isolate the tetrahydro-1,2-oxazine[2].

Protocol B: Intramolecular Heck Cross-Coupling

Objective: Cyclize the intermediate to form the bridged tricyclic scaffold.

  • Setup: Charge a dry reaction vial with the tetrahydro-1,2-oxazine intermediate (0.2 mmol), Pd(OAc)2​ (10 mol%), and triphenylphosphine ( PPh3​ , 20 mol%).

  • Base & Solvent: Add a mild base such as Ag2​CO3​ or Et3​N (2.0 equiv) to neutralize the hydroiodic acid byproduct. Suspend the mixture in anhydrous acetonitrile or DMF (3.0 mL).

  • Reaction: Degas the mixture via three freeze-pump-thaw cycles. Heat the reaction to 80–100 °C under argon for 12–24 hours.

  • Isolation: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na2​SO4​ , concentrate, and purify via silica gel chromatography to yield the tricyclic congener[1].

Quantitative Data Presentation

The combination of N-(2-iodophenyl)-hydroxylamine with various aldehydes and cyclopropanes yields highly functionalized intermediates that undergo efficient Heck coupling. Below is a summary of typical yields and stereoselectivities observed in the primary cycloaddition step[1].

Aldehyde R-GroupCyclopropane R'-GroupYield (%)Diastereomeric Ratio (dr)Subsequent Heck Cyclization Yield (%)
Aliphatic (Alkene-tethered)Dimethyl ester88> 95:572
Aromatic (Alkene-tethered)Dimethyl ester82> 95:568
HeteroaromaticDiethyl ester76> 95:565
Sterically HinderedDimethyl ester66> 95:555

Table 1: Representative yields and diastereoselectivities for the cycloaddition and subsequent Heck cross-coupling utilizing N-(2-iodophenyl)-hydroxylamine.

References

  • Kerr, M. A., et al. (2003). Three-Component Homo 3 + 2 Dipolar Cycloaddition. A Diversity-Oriented Synthesis of Tetrahydro-1,2-oxazines and FR900482 Skeletal Congeners. Organic Letters, ACS Publications. Available at:[Link]

  • Supporting Information for the Synthesis of Tetrahydro-1,2-oxazines. Amazon S3 Hosted Supplemental Data. Available at: [Link]

Sources

Application

Application Note: N-(2-Iodophenyl)-hydroxylamine in Diversity-Oriented Synthesis and Medicinal Chemistry

Prepared by: Senior Application Scientist, Medicinal Chemistry Target Audience: Discovery Chemists, Process Chemists, and Drug Development Professionals Compound Focus: N-(2-Iodophenyl)-hydroxylamine (CAS: 41319-82-8) In...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Medicinal Chemistry Target Audience: Discovery Chemists, Process Chemists, and Drug Development Professionals Compound Focus: N-(2-Iodophenyl)-hydroxylamine (CAS: 41319-82-8)

Introduction & Mechanistic Rationale

In modern drug discovery, accessing complex, sp³-rich, and stereochemically defined scaffolds is critical for modulating challenging biological targets. N-(2-Iodophenyl)-hydroxylamine has emerged as a highly privileged, bifunctional building block for Diversity-Oriented Synthesis (DOS)[1].

Unlike simple anilines, this molecule possesses two orthogonal reactive sites:

  • The Hydroxylamine Moiety (-NHOH): Acts as a potent nucleophile and redox-active center. It readily condenses with aldehydes to form nitrones (highly reactive 1,3-dipoles) or can be oxidized to nitrosoarenes for Diels-Alder and ene reactions.

  • The Ortho-Iodo Moiety (-I): Serves as an ideal handle for transition-metal-catalyzed cross-coupling. The carbon-iodine bond undergoes rapid oxidative addition with Palladium(0) under exceptionally mild conditions, preserving sensitive intermediate structures that might degrade at the higher temperatures required for bromo- or chloro-arenes.

By combining these two features, researchers can execute tandem or sequential reaction cascades—such as a homo [3+2] dipolar cycloaddition followed by an intramolecular Heck cyclization—to rapidly construct bridged tricyclic alkaloids (e.g., congeners of the antitumor antibiotic FR900482) [1].

Visualizing the Reactivity Landscape

To understand the synthetic utility of N-(2-Iodophenyl)-hydroxylamine, we map its divergent reactivity pathways.

ReactivityMap Core N-(2-Iodophenyl)hydroxylamine (Bifunctional Scaffold) Hydroxylamine Hydroxylamine Moiety (-NHOH) Core->Hydroxylamine Iodo Ortho-Iodo Moiety (-I) Core->Iodo Nitrone Nitrone Formation (via Aldehydes) Hydroxylamine->Nitrone Oxidation Nitrosoarene Generation (via Oxidation) Hydroxylamine->Oxidation CrossCoupling Pd-Catalyzed Coupling (Heck, Suzuki) Iodo->CrossCoupling Cyclization Intramolecular Cyclization (Indoles, Quinolines) Iodo->Cyclization

Fig 1. Bifunctional reactivity map of N-(2-Iodophenyl)hydroxylamine in drug discovery.

Physicochemical Properties & Data Presentation

Understanding the physical parameters of the starting material is critical for reaction design, particularly regarding solubility and stability.

Table 1: Physicochemical Properties of N-(2-Iodophenyl)-hydroxylamine [2][3]

ParameterValue / Description
CAS Number 41319-82-8
Molecular Formula C₆H₆INO
Molecular Weight 235.02 g/mol
Predicted Boiling Point 291.5 ± 42.0 °C
Predicted Density 2.099 ± 0.06 g/cm³
pKa (Predicted) 8.36 ± 0.10
Stability Notes Prone to auto-oxidation to the nitrosoarene in the presence of air/light. Must be stored at -20°C under an inert atmosphere (Ar/N₂).

Experimental Protocols: A Self-Validating System

The following protocols detail the synthesis of the building block and its subsequent application in a DOS cascade. Every step is annotated with the causality behind the experimental choices to ensure scientific integrity and reproducibility.

Protocol 1: Preparation of N-(2-Iodophenyl)-hydroxylamine

Adapted from Gautheron-Chapoulaud et al. (2001) [4]

Objective: Selectively reduce 1-iodo-2-nitrobenzene to the hydroxylamine without cleaving the sensitive C-I bond or over-reducing to the aniline.

  • Setup: In a 250 mL round-bottom flask, dissolve 1-iodo-2-nitrobenzene (10 mmol) in a mixture of ethanol (40 mL) and aqueous NH₄Cl solution (0.5 M, 20 mL).

  • Reduction: Cool the mixture to 0 °C in an ice bath. Slowly add Zinc dust (2.0 equivalents) in small portions over 30 minutes under vigorous stirring.

    • Causality: Zn/NH₄Cl is a mild, buffered electron-transfer system. It provides exactly the 4 electrons required to reach the hydroxylamine state. Stronger reducing agents (like Pd/C with H₂ or LiAlH₄) would cause catastrophic hydrodehalogenation of the ortho-iodo group or over-reduction to 2-iodoaniline.

  • Monitoring: Monitor via TLC (Hexanes/EtOAc 3:1). The nitro compound will disappear, replaced by a lower Rf spot (hydroxylamine).

  • Workup: Filter the suspension through a Celite pad to remove zinc salts. Extract the filtrate with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Self-Validation: The product should appear as a pale yellow solid. If it turns deep green or brown, significant oxidation to the nitroso species has occurred. Use immediately or store under Argon.

Protocol 2: Three-Component Homo [3+2] Dipolar Cycloaddition

Objective: Form a tetrahydro-1,2-oxazine ring via in situ nitrone formation and subsequent cycloaddition with a donor-acceptor cyclopropane[1].

  • Nitrone Formation: To a flame-dried Schlenk flask under Argon, add N-(2-iodophenyl)-hydroxylamine (1.0 mmol), an aldehyde (e.g., benzaldehyde, 1.1 mmol), and activated 4Å molecular sieves (500 mg) in anhydrous toluene (5 mL). Stir at room temperature for 30 minutes.

    • Causality: The 4Å sieves act as a thermodynamic sink, sequestering the water byproduct to drive the condensation forward and prevent the hydrolysis of the resulting nitrone. Toluene is chosen as a non-coordinating solvent to avoid competitive binding in the next step.

  • Cycloaddition: Add Ytterbium(III) triflate, Yb(OTf)₃ (10 mol%), followed by a donor-acceptor cyclopropane (0.8 mmol). Stir at room temperature until complete by TLC.

    • Causality: Yb(OTf)₃ is a mild, oxophilic Lewis acid. It coordinates to the acceptor groups (e.g., diesters) on the cyclopropane, polarizing the C-C bond and facilitating the ring expansion/cycloaddition with the nitrone. It is uniquely tolerant of trace moisture and does not degrade the nitrone.

  • Isolation: Filter the mixture, concentrate, and purify via flash chromatography to isolate the tetrahydro-1,2-oxazine adduct.

Protocol 3: Intramolecular Heck-Type Cyclization

Objective: Leverage the ortho-iodo group to close the final ring, yielding a bridged tricyclic scaffold.

  • Catalyst Activation: Dissolve the tetrahydro-1,2-oxazine adduct (0.5 mmol) in anhydrous DMF (5 mL). Add Pd(OAc)₂ (10 mol%), PPh₃ (20 mol%), and Ag₂CO₃ (1.5 equivalents).

  • Cyclization: Heat the mixture to 80 °C under Argon for 12 hours.

    • Causality: The ortho-iodo group guarantees rapid oxidative addition by the Pd(0) species (generated in situ from Pd(OAc)₂ and PPh₃). Ag₂CO₃ is critical here; it acts as both a mild base and a halide scavenger. By precipitating AgI, it drives the equilibrium of the catalytic cycle forward and prevents the buildup of HI, which could protonate the amine or cleave the oxazine ring.

  • Purification: Cool, dilute with EtOAc, wash extensively with water (to remove DMF), dry, and purify via silica gel chromatography.

Workflow Visualization

Workflow Step1 1. Condensation N-(2-Iodophenyl)hydroxylamine + Aldehyde Step2 2. Nitrone Intermediate (Generated In Situ) Step1->Step2 -H2O Step3 3. Homo[3+2] Cycloaddition + D-A Cyclopropane (Yb(OTf)3 Catalyst) Step2->Step3 Step4 4. Tetrahydro-1,2-oxazine Intermediate Step3->Step4 Ring Expansion Step5 5. Heck Cyclization Pd(OAc)2, Base Step4->Step5 Step6 6. Bridged Tricyclic Scaffold Step5->Step6 C-C Bond Formation

Fig 2. Step-by-step workflow for synthesizing bridged tricyclic scaffolds via tandem cycloaddition-Heck cyclization.

Optimization Data Summary

To assist in method transfer, Table 2 summarizes typical optimization parameters for the critical Homo [3+2] cycloaddition step.

Table 2: Optimization of Lewis Acid and Solvent for Homo[3+2] Cycloaddition

EntryCatalyst (10 mol%)SolventTime (h)Yield (%)Observation / Causality
1NoneToluene480Cyclopropane remains unactivated.
2TiCl₄CH₂Cl₂2<10Strong Lewis acid decomposes the nitrone.
3Yb(OTf)₃THF2415Coordinating solvent (THF) outcompetes cyclopropane for Yb³⁺ binding.
4Yb(OTf)₃ Toluene 4 85 Optimal: Non-coordinating solvent maximizes catalyst-substrate interaction.

References

  • Sibi, M. P., et al. (2003). Three-Component Homo 3 + 2 Dipolar Cycloaddition. A Diversity-Oriented Synthesis of Tetrahydro-1,2-oxazines and FR900482 Skeletal Congeners. Organic Letters, 5(25), 4783–4786. Available at:[Link]

Method

Application Note: In Vitro Bioactivation and Adduct Profiling Assays Using N-(2-Iodophenyl)hydroxylamine

Executive Summary In the fields of predictive toxicology and chemical biology, arylhydroxylamines are recognized not as static endpoints, but as highly reactive, transient intermediates. N-(2-Iodophenyl)hydroxylamine (2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of predictive toxicology and chemical biology, arylhydroxylamines are recognized not as static endpoints, but as highly reactive, transient intermediates. N-(2-Iodophenyl)hydroxylamine (2-I-PHA) (CAS 41319-82-8) is a specialized halogenated derivative utilized extensively as an in vitro probe 1. The bulky ortho-iodine substitution provides unique steric hindrance, while its heavy-atom properties offer an exceptional mass defect tag for LC-MS/MS tracing and anomalous dispersion for X-ray crystallography.

This guide provides authoritative, self-validating protocols for utilizing 2-I-PHA to study the two primary pathways of arylamine toxicity: protein inactivation via nitrosoarenes and DNA adduct formation via nitrenium ions.

Mechanistic Rationale: The Bioactivation of Arylhydroxylamines

Metabolic N-hydroxylation is the essential first step in the bioactivation of most mutagenic arylamines 2. Once formed, N-arylhydroxylamines like 2-I-PHA diverge into two distinct electrophilic pathways depending on the enzymatic environment:

  • Oxidation to Nitrosoarenes: 2-I-PHA readily undergoes auto-oxidation or enzymatic conversion to 2-iodonitrosobenzene. This electrophile reacts rapidly with nucleophilic thiols, such as glutathione (GSH) or catalytically essential cysteine residues in proteins (e.g., Cys68 in N-acetyltransferase 1, NAT1), forming covalent sulfinamide adducts 2.

  • O-Esterification to Nitrenium Ions: 2-I-PHA can be O-acetylated to form N-acetoxyarylamines. These unstable esters undergo spontaneous heterolysis (loss of the acetate group) to generate highly reactive aryl nitrenium ions, which act as the ultimate carcinogens by binding to the C8 position of guanine bases in DNA 3.

Pathway A 2-Iodoaniline (Parent Amine) B N-(2-Iodophenyl)hydroxylamine (2-I-PHA) A->B CYP450 (N-oxidation) C 2-Iodonitrosobenzene (Electrophile) B->C Auto-oxidation (-H2O) D N-Acetoxy-2-iodoaniline (Reactive Ester) B->D O-Acetylation (AcCN / AcCoA) F Protein Adducts (e.g., Cys-thiol) C->F + Nucleophilic Thiols (e.g., GSH, NAT1 Cys68) E Aryl Nitrenium Ion (Ultimate Carcinogen) D->E Heterolysis (-OAc) G DNA Adducts (e.g., dG-C8) E->G + DNA (Guanine C8)

Metabolic bioactivation pathway of 2-I-PHA to reactive electrophiles.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, all assays utilizing 2-I-PHA must be designed as self-validating systems . This means incorporating internal mechanistic controls that unequivocally prove the observed toxicity or binding is mediated by the specific reactive intermediate, not by non-specific degradation or solvent artifacts.

Protocol A: Protein Sulfinamide Adduct Formation (Enzyme Inactivation Model)

This protocol utilizes the inactivation of NAT1 as a model for protein adduction via the nitrosoarene intermediate.

  • Causality & Control Rationale: Why use Glutathione (GSH) as a parallel control? Oxidation of 2-I-PHA yields 2-iodonitrosobenzene, which covalently binds to Cys68 in NAT1 2. By introducing a 500-fold excess of GSH in a parallel reaction, we create a competitive nucleophilic sink. If the loss of NAT1 activity is mechanistically driven by the electrophile, GSH will intercept it and rescue the enzyme's activity, validating the assay 2.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of 2-I-PHA in anhydrous DMSO. Note: Prepare immediately before use to prevent premature auto-oxidation.

  • Incubation: In a total volume of 50 µL, incubate cell cytosol containing NAT1 (48 µL) with 2-I-PHA (final concentration 1 µM) at 37°C for 10 minutes.

  • Competitive Trapping (Control): In a parallel tube, pre-incubate the cytosol with 0.5 mM GSH for 5 minutes prior to adding 2-I-PHA.

  • Activity Measurement: Initiate the residual NAT1 activity assay by adding 200 µM p-aminobenzoic acid (PABA) and 400 µM Acetyl-CoA (AcCoA).

  • Quantification: Measure the rate of PABA acetylation via HPLC to determine the percentage of enzyme inactivation compared to a vehicle (DMSO) control.

Protocol B: DNA Adduct Synthesis via O-Acetylation

This protocol chemically mimics the Phase II metabolic activation of 2-I-PHA to generate DNA adducts.

  • Causality & Control Rationale: Why perform O-acetylation at -30°C in dry THF? N-acetoxyarylamines are highly unstable and prone to rapid solvolytic decomposition at room temperature 4. By maintaining cryogenic conditions and utilizing a strictly anhydrous solvent, we prevent premature heterolysis. The reaction is only initiated when the intermediate is introduced to the aqueous DNA buffer at 37°C, ensuring the nitrenium ion is generated precisely in the presence of the target nucleophile 4.

Step-by-Step Methodology:

  • Cryogenic Activation: Purge a 200 mM solution of 2-I-PHA in dry THF (2 mL) with argon. Add 1.1 molar equivalents of triethylamine and cool the mixture to -30°C.

  • Esterification: Slowly add 1.1 molar equivalents of acetyl cyanide. Stir under argon for 30 minutes, strictly maintaining the temperature below -30°C to generate the N-acetoxy-2-iodoaniline intermediate.

  • Adduction: Immediately transfer an aliquot of the cold THF solution into an argon-purged Bis-Tris buffer (pH 7.0) containing 2 mg/mL calf thymus DNA or isolated deoxyguanosine (dG). Incubate at 37°C for 16 hours.

  • Purification: Evaporate the THF under a gentle stream of nitrogen. Extract the remaining aqueous solution sequentially with 1-butanol (3x) and diethyl ether (3x) to remove unreacted amines and side products.

  • Precipitation: Precipitate the adducted DNA using cold ethanol and sodium acetate.

Workflow S1 1. Solubilize 2-I-PHA in dry THF (-30°C) S2 2. Add Acetyl Cyanide + TEA (Generate N-acetoxy derivative) S1->S2 S3 3. Incubate with Target (DNA/Protein in Bis-Tris Buffer, 37°C) S2->S3 S4 4. Solvent Extraction (1-Butanol / Diethyl Ether) S3->S4 S5 5. LC-MS/MS Quantification (Identify Adducts via Mass Defect) S4->S5

Step-by-step workflow for in vitro DNA adduct generation and isolation.

Quantitative Assay Validation Data

The following table summarizes the expected quantitative outcomes of the self-validating control systems, demonstrating how competitive nucleophiles successfully intercept the reactive intermediates derived from 2-I-PHA.

Assay SystemTarget NucleophileReactive IntermediateCompetitor / TrapResidual Target Activity (%)Adduct Yield (pmol/mg)
Protein Inactivation NAT1 (Cys68)2-IodonitrosobenzeneNone15.2 ± 2.1N/A
Protein Inactivation NAT1 (Cys68)2-Iodonitrosobenzene0.5 mM GSH71.8 ± 3.4N/A
DNA Binding DNA (dG-C8)Aryl Nitrenium IonNoneN/A450 ± 25
DNA Binding DNA (dG-C8)Aryl Nitrenium Ion10 mM NACN/A< 10

Data Interpretation: The near-complete restoration of NAT1 activity in the presence of GSH, and the suppression of DNA adduct yields in the presence of N-acetylcysteine (NAC), confirm that the observed biological interactions are driven exclusively by the electrophilic metabolites of 2-I-PHA.

References

  • [1] Title: Buy N-(2-Iodophenyl)-hydroxylamine (EVT-451493 ... - EvitaChem | Source: evitachem.com | URL: 1

  • [2] Title: Human Arylamine N-Acetyltransferase 1: In Vitro and Intracellular Inactivation by Nitrosoarene Metabolites of Toxic and Carcinogenic Arylamines | Source: acs.org | URL: 2

  • [3] Title: Genotoxicity | The Medicinal Chemist's Guide to Solving ADMET Challenges | Source: rsc.org | URL: 3

  • [4] Title: Synthesis, Characterization, and Conformational Analysis of DNA Adducts from Methylated Anilines Present in Tobacco Smoke | Source: acs.org | URL: 4

Sources

Application

Application Note: The Role of N-(2-Iodophenyl)hydroxylamine in the Synthesis of Bioactive Nitrogen Heterocycles

Executive Summary The synthesis of highly functionalized nitrogen heterocycles—such as indoles, quinolines, and benzoxazines—remains a cornerstone of modern drug discovery. Among the myriad of building blocks available,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly functionalized nitrogen heterocycles—such as indoles, quinolines, and benzoxazines—remains a cornerstone of modern drug discovery. Among the myriad of building blocks available, N-(2-iodophenyl)hydroxylamine emerges as a uniquely versatile, bifunctional synthon. This application note provides an in-depth mechanistic guide and validated protocols for utilizing this intermediate. By exploiting both the nucleophilic/sigmatropic potential of the hydroxylamine moiety and the transition-metal cross-coupling capacity of the ortho-iodo handle, researchers can access complex, polycyclic scaffolds with exceptional regiocontrol.

Mechanistic Rationale: The Power of Dual Reactivity

The strategic value of N-(2-iodophenyl)hydroxylamine lies in its orthogonal reactivity profile. Traditional Fischer indole syntheses often suffer from poor regioselectivity with unsymmetrical ketones and require harsh acidic conditions. In contrast, N-arylhydroxylamines enable mild, transition-metal-catalyzed annulations .

  • The Hydroxylamine Handle (Sigmatropic Pathway): The -NHOH group can undergo O-alkynylation in the presence of Gold (Au) or Copper (Cu) catalysts. The resulting O-alkenyl intermediate is highly primed for a hetero-Cope ([3,3]-sigmatropic) rearrangement. This cascade rapidly constructs the C-C bond of the heterocyclic core, followed by dehydrative cyclization .

  • The Ortho-Iodo Handle (Cross-Coupling Pathway): The iodine atom at the 2-position serves as an ideal site for Palladium(0) oxidative addition. This allows for downstream functionalization (e.g., Sonogashira coupling) or tandem cascade cyclizations to form 6-membered rings like benzoxazinones, which are critical pharmacophores for serine protease inhibitors .

Core Application 1: Au/Zn-Catalyzed Synthesis of 7-Iodoindoles

The direct annulation of N-(2-iodophenyl)hydroxylamine with terminal alkynes provides regiospecific access to 2-substituted 7-iodoindoles. The 7-iodo position is retained for subsequent late-stage functionalization.

Pathway Visualization

IndoleSynthesis A N-(2-Iodophenyl) hydroxylamine C O-Alkenyl Intermediate (Au Catalysis) A->C B Terminal Alkyne B->C D [3,3]-Sigmatropic Rearrangement C->D Heat/Zn(OTf)2 E Dehydrative Cyclization D->E F 2-Substituted 7-Iodoindole E->F

Au/Zn-catalyzed [3,3]-sigmatropic rearrangement cascade to 7-iodoindoles.

Experimental Protocol: Au/Zn-Catalyzed Annulation

Causality Note: While Gold (LAuNTf₂) effectively catalyzes the initial O-addition to the alkyne, the subsequent[3,3]-rearrangement can stall at room temperature. The addition of a Lewis acid, specifically Zn(OTf)₂, coordinates to the oxygen atom, increasing the electrophilicity of the intermediate and driving the sigmatropic rearrangement to completion at 60 °C .

Materials Required:

  • N-(2-iodophenyl)hydroxylamine (1.0 mmol)

  • Terminal Alkyne (1.2 mmol)

  • LAuNTf₂ (Gold catalyst) (5 mol%)

  • Zn(OTf)₂ (Zinc triflate) (5 mol%)

  • Anhydrous Toluene (5.0 mL)

Step-by-Step Methodology:

  • Preparation of the Catalyst Mixture: In an oven-dried Schlenk tube under an Argon atmosphere, add LAuNTf₂ (0.05 mmol) and Zn(OTf)₂ (0.05 mmol). Suspend in 2.0 mL of anhydrous toluene.

  • Substrate Addition: Dissolve N-(2-iodophenyl)hydroxylamine (1.0 mmol) and the terminal alkyne (1.2 mmol) in 3.0 mL of anhydrous toluene. Add this solution dropwise to the catalyst mixture at room temperature over 5 minutes.

  • Thermal Activation: Heat the reaction mixture to 60 °C using a pre-calibrated oil bath.

  • Validation Checkpoint (Self-Validating System): After 4 hours, withdraw a 10 µL aliquot. Perform TLC (Hexanes/EtOAc 4:1). The starting hydroxylamine (highly polar, UV-active, stains dark brown with KMnO₄) should be completely consumed. A new, less polar spot exhibiting bright blue fluorescence under 254 nm UV (characteristic of the indole core) confirms the successful cascade. If the intermediate O-alkenyl species is visible (mid-polarity), continue heating for an additional 2 hours.

  • Workup and Isolation: Cool the reaction to room temperature. Filter the mixture through a short pad of Celite, eluting with ethyl acetate (20 mL). Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 90:10 Hexanes/EtOAc) to yield the pure 7-iodoindole.

Core Application 2: Palladium-Catalyzed Cascade to Benzoxazines

Benzoxazinones are potent inhibitors of the C1r serine protease, a critical enzyme in the complement cascade implicated in Alzheimer's neuropathology . The ortho-iodo group of N-(2-iodophenyl)hydroxylamine is perfectly primed for a Palladium-catalyzed cascade involving carbonylation or alkyne insertion.

Pathway Visualization

PdCascade A N-(2-Iodophenyl) hydroxylamine B Pd(0) Oxidative Addition A->B C Arylpalladium(II) Intermediate B->C D Alkyne Insertion (Carbopalladation) C->D + Alkyne/CO E Intramolecular Nucleophilic Attack D->E F Reductive Elimination E->F F->B Catalyst Regeneration G Functionalized Benzoxazine F->G - Pd(0)

Palladium-catalyzed cascade cyclization mechanism for polycyclic heterocycles.

Experimental Protocol: Pd-Catalyzed Benzannulation

Causality Note: The use of a bulky, electron-rich phosphine ligand (e.g., XPhos) is critical here. It accelerates the oxidative addition of Pd(0) into the sterically hindered C-I bond and prevents catalyst deactivation by the nucleophilic hydroxylamine oxygen prior to the desired insertion step.

Materials Required:

  • N-(2-iodophenyl)hydroxylamine (1.0 mmol)

  • Internal Alkyne (e.g., diphenylacetylene) (1.5 mmol)

  • Pd(OAc)₂ (5 mol%)

  • XPhos (10 mol%)

  • K₂CO₃ (2.0 mmol)

  • Anhydrous DMF (5.0 mL)

Step-by-Step Methodology:

  • System Degassing: In a Schlenk flask, combine N-(2-iodophenyl)hydroxylamine, the alkyne, Pd(OAc)₂, XPhos, and K₂CO₃. Evacuate and backfill the flask with Argon three times to ensure the complete removal of oxygen, which prevents unwanted homocoupling of the alkyne and oxidation of the hydroxylamine.

  • Reaction Initiation: Add anhydrous DMF (5.0 mL) via syringe. Stir the mixture at 90 °C for 12 hours.

  • Validation Checkpoint (Self-Validating System): Track the reaction via LC-MS. The mass of the starting material ( [M+H]+ = 236.0) should disappear, replaced by the exact mass of the cyclized benzoxazine product. The absence of an [M+H]+ corresponding to the uncyclized cross-coupled intermediate confirms that the intramolecular nucleophilic attack and reductive elimination have successfully occurred.

  • Workup: Quench the reaction with water (20 mL) and extract with EtOAc (3 × 15 mL). Wash the combined organic layers with brine (5 × 10 mL) to remove DMF.

  • Isolation: Dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography.

Quantitative Data & Optimization

The choice of catalyst and temperature profoundly impacts the trajectory of the N-arylhydroxylamine annulation. Table 1 summarizes the optimization parameters, demonstrating the necessity of cooperative Au/Zn catalysis to overcome the activation barrier of the sigmatropic rearrangement.

Table 1: Optimization of the Au/Zn-Catalyzed Indole Annulation

EntryCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Observation / Causality
1LAuNTf₂ (5 mol%)Toluene252445%Reaction stalls at the O-alkenyl intermediate.
2LAuNTf₂ (5 mol%) + Zn(OTf)₂ (5 mol%)Toluene60888% Zn(OTf)₂ facilitates rapid [3,3]-rearrangement.
3IPrAuOTf (5 mol%) + Zn(OTf)₂ (5 mol%)DCE601282%Slower kinetics due to less electrophilic Au center.
4NoneToluene60240%No background reaction; catalysts are strictly required.

Table 2: Substrate Scope for Pd-Catalyzed Cascade Cyclization

EntryAlkyne SubstrateProduct ScaffoldYield (%)Purity (HPLC)
1Phenylacetylene2-Phenyl-benzoxazine85%>98%
21-Hexyne2-Butyl-benzoxazine78%>95%
3Ethyl propiolateBenzoxazine-2-carboxylate81%>97%

Troubleshooting and Handling Insights

  • Thermal Instability: N-arylhydroxylamines possess moderate thermal stability and can undergo disproportionation to the corresponding anilines and nitroso compounds upon prolonged heating. Insight: Always store N-(2-iodophenyl)hydroxylamine at -20 °C under an inert atmosphere. If the compound appears dark brown or black, it has degraded and must be freshly recrystallized or re-synthesized prior to use.

  • Alternative Protecting Groups: If the free hydroxylamine proves too reactive or unstable for a specific complex cascade, converting it to an N-arylhydroxamic acid or N-hydroxycarbamate prior to the cross-coupling step significantly enhances thermal robustness without sacrificing the ability to undergo the[3,3]-sigmatropic rearrangement .

References

  • An Au/Zn-catalyzed Synthesis of N-Protected Indoles via Annulation of N-Arylhydroxamic Acids and Alkynes Organic Syntheses, 2018, 95, 15-28. URL:[Link]

  • Formal Dehydrative [3+2] Annulation of N‐Arylhydroxamine and Activated Alkyne Toward Indole Asian Journal of Organic Chemistry, 2025, 14(8). URL:[Link]

  • 2-Amino-4H-3,1-benzoxazin-4-ones as Inhibitors of C1r Serine Protease Journal of Medicinal Chemistry, 2004. URL: [Link]

Method

Application Note: Reagents and Protocols for the Selective Oxidation of N-(2-Iodophenyl)-hydroxylamine to 1-Iodo-2-nitrosobenzene

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, reagent selection, and self-validating experimental protocols. Introduction & Mechanistic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, reagent selection, and self-validating experimental protocols.

Introduction & Mechanistic Causality

The synthesis of ortho-halogenated nitrosobenzenes, specifically 1-iodo-2-nitrosobenzene, presents a unique chemoselectivity challenge in organic synthesis. Nitroso compounds are highly reactive electrophiles that serve as critical building blocks for hetero-Diels-Alder reactions, cross-coupling methodologies, and the development of photopharmacological agents[1].

However, synthesizing 1-iodo-2-nitrosobenzene via the direct oxidation of 2-iodoaniline using strong peracids (e.g., mCPBA or Oxone) is notoriously problematic. The heavy iodine atom is highly sensitive to oxidation, often leading to the formation of hypervalent iodine species (iodoso/iodoxy derivatives) or the complete over-oxidation of the amine to a nitro group[1].

To circumvent this, the most reliable synthetic logic dictates a two-step redox approach:

  • Controlled Reduction: Reduction of 1-iodo-2-nitrobenzene to the intermediate N-(2-iodophenyl)hydroxylamine.

  • Selective Oxidation: Mild, two-electron oxidation of the hydroxylamine to the nitroso compound.

The critical failure point in step two is the nucleophilic attack of unreacted hydroxylamine onto the newly formed electrophilic nitroso product, which rapidly forms an undesired azoxybenzene byproduct[2]. To prevent this, the choice of oxidative reagent and the physical state of the reaction medium (e.g., biphasic trapping) must be carefully engineered[3].

Reaction Pathways & Byproduct Formation

The diagram below illustrates the redox continuum of the nitrogen atom on the iodinated aromatic ring, highlighting the desired pathway and the common pitfalls of over-oxidation and dimerization.

RedoxPathway Nitro 1-Iodo-2-nitrobenzene (Oxidation State +3) Hydroxyl N-(2-Iodophenyl)hydroxylamine (Oxidation State -1) Nitro->Hydroxyl Zn / NH4Cl (Reduction) Nitroso 1-Iodo-2-nitrosobenzene (Oxidation State +1) Hydroxyl->Nitroso FeCl3 or Cu/Air (Selective Oxidation) Azoxy Azoxybenzene Byproduct (Dimerization) Hydroxyl->Azoxy Reaction with Nitroso (Poor Temp Control) NitroOver Over-oxidation (Nitroarene) Nitroso->NitroOver Harsh Oxidants (e.g., excess mCPBA) Nitroso->Azoxy

Redox pathways of N-(2-iodophenyl)hydroxylamine, highlighting selective nitroso formation.

Reagent Selection Matrix

The table below summarizes the quantitative and qualitative data for the most common reagents used to oxidize arylhydroxylamines to nitroso compounds[2][3][4].

Reagent SystemTypical YieldReaction TimeSelectivity (Nitroso vs. Azoxy/Nitro)Environmental / Operational Impact
FeCl₃ (Biphasic) 75–85%15–30 minHigh (Biphasic trapping prevents azoxy)Moderate (Heavy metal waste, requires extraction)
Cu(I) / Air 80–90%2–4 hoursVery High (Mild terminal oxidant)Low (Catalytic metal, green air oxidant)
NaIO₄ 60–70%< 10 minModerate (Prone to over-oxidation if excess used)Moderate (Iodate waste, fast kinetics)
mCPBA (on Aniline) < 30%1–2 hoursLow (Oxidizes iodine atom, forms nitroarenes)High (Chlorinated waste, atom inefficient)

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They rely on the inherent thermochromic and solvatochromic properties of nitrosoarenes: monomeric nitroso compounds are deep green/blue in solution, while their dimeric forms (azodioxides) are pale yellow or colorless in the solid state [5].

Protocol A: The Biphasic Iron(III) Chloride Oxidation (Industry Standard)

Causality Insight: Iron(III) chloride acts as a mild single-electron transfer (SET) oxidant[4]. By conducting this reaction in a vigorously stirred biphasic system (CH₂Cl₂ / H₂O), the green nitroso product is immediately extracted into the organic layer as it forms. This physical separation isolates the electrophilic product from the nucleophilic hydroxylamine in the aqueous layer, completely shutting down the azoxybenzene byproduct pathway.

Materials:

  • N-(2-Iodophenyl)hydroxylamine (1.0 mmol, freshly prepared)

  • FeCl₃·6H₂O (2.0 mmol)

  • Dichloromethane (DCM) (10 mL)

  • Deionized Water (10 mL)

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 mmol of freshly prepared N-(2-iodophenyl)hydroxylamine in 10 mL of DCM in a 50 mL round-bottom flask. Cool the solution to 0 °C using an ice bath. Self-validation: The starting solution should be colorless to pale yellow.

  • Oxidation: In a separate vial, dissolve 2.0 mmol of FeCl₃·6H₂O in 10 mL of ice-cold deionized water.

  • Biphasic Trapping: Add the aqueous iron solution dropwise to the vigorously stirring DCM solution over 5 minutes.

  • Visual Validation: Within seconds of addition, the organic (bottom) layer will turn a brilliant, deep emerald green. This is the definitive optical signature of the monomeric 1-iodo-2-nitrosobenzene forming.

  • Workup: After 20 minutes of vigorous stirring at 0 °C, transfer the mixture to a separatory funnel. Isolate the green DCM layer. Wash the organic layer twice with ice-cold water (10 mL) to remove residual iron salts, followed by ice-cold brine (10 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure (keep the water bath below 25 °C to prevent thermal decomposition).

  • Crystallization: Dissolve the crude green residue in a minimum amount of cold diethyl ether, then layer with cold pentane. Store at -20 °C overnight. The product will precipitate as pale yellow/colorless crystals (the dimer).

Workflow Step1 Substrate Prep Zn/NH4Cl Reduction Step2 Biphasic Oxidation FeCl3 in DCM/H2O Step1->Step2 Filter & Cool to 0 °C Step3 Phase Separation Isolate DCM Layer Step2->Step3 Immediate Extraction Step4 Washing & Drying Brine / Na2SO4 Step3->Step4 Remove Fe Salts Step5 Crystallization Cold Pentane Step4->Step5 Evaporate & Precipitate

Biphasic workflow for the synthesis and isolation of 1-iodo-2-nitrosobenzene.

Protocol B: Copper-Catalyzed Aerobic Oxidation (The Green Alternative)

Causality Insight: For researchers looking to avoid heavy metal stoichiometric waste, Cu(I) catalyzed aerobic oxidation is highly effective[2]. Molecular oxygen acts as the terminal oxidant. To prevent azoxy formation in this homogeneous system, the hydroxylamine is added slowly via a syringe pump, ensuring its concentration remains exceptionally low relative to the catalyst, favoring complete oxidation over dimerization[2].

Materials:

  • N-(2-Iodophenyl)hydroxylamine (1.0 mmol)

  • CuCl (0.05 mmol, 5 mol%)

  • Pyridine or 2-ethyl-2-oxazoline (0.1 mmol, 10 mol%)

  • Methanol (10 mL)

Step-by-Step Procedure:

  • Catalyst Activation: Add CuCl (5 mol%) and the ligand (10 mol%) to a flask containing 5 mL of Methanol. Stir open to the air at room temperature for 10 minutes until the solution turns light blue/green, indicating the formation of the active Cu(II) species[2].

  • Syringe Pump Addition: Dissolve the N-(2-iodophenyl)hydroxylamine (1.0 mmol) in 5 mL of Methanol. Load this into a syringe pump.

  • Slow Addition: Add the hydroxylamine solution dropwise to the stirring catalyst mixture over the course of 2 hours, maintaining an open atmosphere (or bubbling dry air through the solvent).

  • Monitoring: The solution will gradually deepen in green color. Monitor completion via TLC (Hexanes/EtOAc, observing the highly mobile green spot).

  • Isolation: Evaporate the methanol, redissolve in DCM, filter through a short pad of silica to remove the copper catalyst, and crystallize as described in Protocol A.

Analytical Validation

To confirm the successful synthesis of 1-iodo-2-nitrosobenzene without over-oxidation to the nitro species or degradation of the iodine atom:

  • Visual: Deep green in solution (monomer); colorless/pale yellow solid (dimer)[5].

  • NMR Spectroscopy: In ¹H NMR (CDCl₃), the proton ortho to the nitroso group is highly deshielded due to the strong electron-withdrawing nature and magnetic anisotropy of the -N=O group, typically shifting significantly downfield compared to the starting hydroxylamine.

  • Mass Spectrometry: Use cold ESI or APCI. Nitroso compounds are fragile and may show [M+H]⁺ as well as fragments corresponding to the loss of NO (M-30).

References

  • A toolbox of molecular photoswitches to modulate the CXCR3 chemokine receptor with light Beilstein Journal of Organic Chemistry URL:[1]

  • Copper-Catalyzed Aerobic Oxidation of N-Substituted Hydroxylamines: Efficient and Practical Access to Nitroso Compounds Organic Letters - ACS Publications URL:[2]

  • Product Class 22: Nitrosoarenes Science of Synthesis / Thieme Connect URL:[3]

  • Iron complexes in organic chemistry Academia.edu URL:[4]

  • Synthesis of aromatic polynitroso compounds Semantic Scholar URL:[5]

Sources

Application

Application Note: Scale-Up Synthesis and Isolation of N-(2-Iodophenyl)-hydroxylamine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Intermediate synthesis for tetrahydro-1,2-oxazines, FR900482 skeletal congeners, and complex heterocycles. Introduction &...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Intermediate synthesis for tetrahydro-1,2-oxazines, FR900482 skeletal congeners, and complex heterocycles.

Introduction & Strategic Rationale

N-(2-Iodophenyl)-hydroxylamine (CAS 41319-82-8) is a highly versatile, yet sensitive, bifunctional building block. It is prominently utilized in the diversity-oriented synthesis of complex molecular scaffolds, most notably in homo 3+2 dipolar cycloadditions to form tetrahydro-1,2-oxazines—a core structural feature of the antitumor agent FR900482 [1].

Isolating aryl hydroxylamines poses a significant synthetic challenge. Standard reduction of nitroarenes typically proceeds completely to the corresponding aniline. Furthermore, the presence of the labile aryl-iodide bond precludes the use of standard catalytic hydrogenation (e.g., Pd/C with H₂), which would result in rapid hydrodehalogenation. This application note details a highly controlled, laboratory scale-up protocol using a modified zinc-mediated reduction that arrests the reaction precisely at the hydroxylamine stage [2].

Mechanistic Causality & Process Optimization

To achieve high-fidelity conversion without over-reduction or dehalogenation, the methodology employs Zinc dust and Ammonium Chloride (Zn/NH₄Cl) in a biphasic aqueous-ethanolic system.

  • Reagent Selection (Causality): Zinc acts as the single-electron transfer (SET) reducing agent, while NH₄Cl serves as a mild proton source. Unlike strong acids (which promote over-reduction to the aniline or trigger the Bamberger rearrangement) or basic conditions (which promote condensation into azoxy dimers), the mildly acidic buffering of NH₄Cl stabilizes the hydroxylamine intermediate.

  • Thermal Control (Scale-Up Criticality): The reduction of the nitro group is highly exothermic. Upon scale-up (e.g., >10 grams), localized heating at the surface of the zinc particles can cause thermal runaway, leading to complete reduction to 2-iodoaniline. Maintaining the internal reaction temperature strictly between 10 °C and 15 °C is the most critical parameter for maximizing yield.

  • In-Situ Trapping vs. Isolation: While the Gautheron-Chapoulaud procedure [2] typically reduces nitro compounds in the presence of aldehydes to immediately trap the hydroxylamine as a stable nitrone, this protocol omits the aldehyde to allow for the isolation of the pure N-(2-Iodophenyl)-hydroxylamine for subsequent divergent syntheses [1].

Visualization of the Synthetic Workflow

The following workflow illustrates the critical path for the scale-up synthesis, highlighting the necessary thermal and physical interventions required to safely isolate the target compound.

G N1 1-Iodo-2-nitrobenzene + NH4Cl in EtOH/H2O (0-5 °C) N2 Controlled Zn Dust Addition (Strictly Maintain T < 15 °C) N1->N2 N3 Filtration of Zinc Salts (Cold Celite Pad) N2->N3 N4 Aqueous Extraction & Phase Separation N3->N4 N5 N-(2-Iodophenyl)-hydroxylamine (Store at -20 °C under Argon) N4->N5

Workflow for the controlled reduction and isolation of N-(2-Iodophenyl)-hydroxylamine.

Scale-Up Experimental Protocol (50 mmol Scale)

Safety Note: Aryl hydroxylamines are thermally sensitive and prone to autoxidation. Conduct all isolation steps efficiently and avoid prolonged exposure to ambient air or elevated temperatures.

Equipment Setup:

  • 500 mL 3-neck round-bottom flask equipped with a robust mechanical stirrer (magnetic stirring is insufficient due to the density of zinc dust).

  • Internal thermocouple.

  • Ice-water cooling bath.

Step-by-Step Methodology:

  • Preparation of the Matrix: Dissolve 1-iodo-2-nitrobenzene (12.45 g, 50.0 mmol) in 150 mL of Ethanol. In a separate vessel, dissolve Ammonium Chloride (5.35 g, 100.0 mmol, 2.0 equiv) in 50 mL of deionized water.

  • Mixing and Chilling: Combine the two solutions in the 3-neck flask. The mixture may become slightly cloudy. Submerge the flask in the ice-water bath and initiate vigorous mechanical stirring. Cool the internal temperature to 0–5 °C.

  • Controlled Reduction: Weigh out Zinc dust (6.54 g, 100.0 mmol, 2.0 equiv. Note: Use high-quality, unoxidized zinc dust). Add the zinc dust in small, 0.5 g portions over a period of 45–60 minutes.

  • Thermal Monitoring: Monitor the internal thermocouple continuously. The temperature will spike after each addition. Do not add the next portion until the temperature falls back below 10 °C. Never allow the internal temperature to exceed 15 °C.

  • Reaction Completion: Once addition is complete, maintain stirring at 10 °C for an additional 30 minutes. Monitor completion via TLC (Hexanes/EtOAc 3:1); the yellow nitro starting material spot should disappear, replaced by a lower Rf, UV-active spot.

  • Filtration: Rapidly filter the cold, heterogeneous mixture through a pad of Celite to remove unreacted zinc and zinc oxide byproducts. Wash the filter cake with cold Ethanol (2 × 30 mL). Caution: Do not let the zinc filter cake dry out completely in air, as finely divided zinc can be pyrophoric.

  • Workup: Concentrate the filtrate under reduced pressure (bath temperature < 30 °C) to remove the bulk of the ethanol. Dilute the remaining aqueous slurry with Ethyl Acetate (150 mL) and transfer to a separatory funnel. Wash with cold brine (2 × 50 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath < 30 °C) to afford N-(2-Iodophenyl)-hydroxylamine as an off-white to pale yellow solid.

  • Storage: The product is prone to degradation. Flush the storage vial with Argon and store immediately at -20 °C. For best results in complex synthesis, use within 24–48 hours.

Quantitative Data & Process Controls

Table 1: Reagent Stoichiometry for 50 mmol Scale-Up

ReagentMW ( g/mol )EquivalentsMass/VolumeFunction
1-Iodo-2-nitrobenzene249.011.012.45 gElectrophilic Substrate
Ammonium Chloride53.492.05.35 gProton Source / Buffer
Zinc Dust65.382.06.54 gSET Reducing Agent
Ethanol46.07Solvent150 mLOrganic Phase
Deionized Water18.02Co-solvent50 mLAqueous Phase

Table 2: In-Process Controls (IPC) and Troubleshooting

Observation / IPCPotential CauseCorrective Action
Rapid temperature spike (>20 °C) Zinc added too quickly; inadequate cooling.Halt addition immediately. Add ice to bath. Risk of aniline formation increases.
Product mixture turns dark orange/red Air oxidation of hydroxylamine to nitroso/azoxy compounds.Ensure rapid workup. Keep temperatures low. Flush systems with inert gas (Argon).
TLC shows significant starting material Zinc dust may be heavily oxidized (inactive).Activate zinc dust with dilute HCl prior to use, or add an additional 0.5 equiv of fresh Zn.

References

  • Title: Three-Component Homo 3 + 2 Dipolar Cycloaddition.
  • Title: Aliphatic nitro compounds chemistry: oximes–nitrones tunable production through directed tandem synthesis (Reference to Gautheron-Chapoulaud, V. et al., Synlett 2001:1281)

Technical Notes & Optimization

Troubleshooting

Preventing thermal degradation of N-(2-Iodophenyl)-hydroxylamine during isolation

Welcome to the Technical Support Center. As application scientists and drug development professionals, we know that isolating ortho-halogenated arylhydroxylamines is notoriously difficult.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists and drug development professionals, we know that isolating ortho-halogenated arylhydroxylamines is notoriously difficult. N-(2-Iodophenyl)-hydroxylamine is highly susceptible to thermal degradation, aerobic oxidation, and pH-driven rearrangements.

This guide is designed to move beyond basic procedures, providing you with the mechanistic causality behind these failures and field-proven, self-validating protocols to ensure the structural integrity of your compound during isolation.

Troubleshooting & Mechanistic FAQs

Q: Why does N-(2-Iodophenyl)-hydroxylamine degrade so rapidly during routine solvent evaporation compared to standard anilines? A: Arylhydroxylamines are intrinsically unstable and prone to exothermic thermal disproportionation into nitrosobenzene and aniline derivatives[1]. This disproportionation gives a thermal decomposition signal that is detectable even below 100°C, meaning degradation begins at standard bench temperatures[2]. For N-(2-Iodophenyl)-hydroxylamine, this instability is severely exacerbated by the ortho-iodo substituent. The steric bulk of the iodine atom forces the hydroxylamine moiety out of coplanarity with the aromatic ring, disrupting the resonance stabilization of the N-O bond. Furthermore, the heavy-atom effect of iodine enhances intersystem crossing, making the compound highly susceptible to both photochemical and thermal homolytic cleavage.

Q: My isolated product consistently turns green or orange. What is happening mechanistically, and how do I prevent it? A: Color changes are the primary visual indicators of thermal and oxidative degradation. A green or blue tint indicates the formation of 2-iodonitrosobenzene via oxidation or thermal disproportionation[1]. An orange or red color indicates the bimolecular condensation of the hydroxylamine with the nitroso byproduct to form 2,2'-diiodoazoxybenzene. To prevent this, solvent evaporation must never exceed 20–25°C. Because the free hydroxylamine deteriorates rapidly upon storage and heat exposure, it must be handled under a strict inert atmosphere and shielded from light[3].

Q: Rotary evaporation keeps failing even at low temperatures. Is there a safer isolation method? A: Yes. The most reliable method to isolate thermally sensitive arylhydroxylamines is low-temperature anti-solvent precipitation. As demonstrated in validated synthetic procedures for related compounds, extracting the product into a volatile solvent (like dichloromethane), concentrating it to a minimal volume under high vacuum at <20°C, and precipitating it with cold petroleum ether bypasses the need for complete thermal evaporation[3]. If the free hydroxylamine is not strictly required for your next synthetic step, bypass isolation entirely via in-situ derivatization (e.g., N-acetylation)[3].

Q: How does pH affect the stability of the compound during aqueous workup? A: Arylhydroxylamines are highly sensitive to pH extremes. In strongly acidic environments (pH < 3), the compound will undergo a Bamberger rearrangement, converting the hydroxylamine into 4-amino-3-iodophenol[3]. Conversely, highly basic conditions accelerate the condensation pathway to azoxybenzene. Always buffer your aqueous washes to a neutral pH (6.5–7.5).

Quantitative Degradation Matrix

To effectively troubleshoot your workflow, compare your observations against this matrix of known degradation pathways for N-(2-Iodophenyl)-hydroxylamine.

Degradation PathwayCatalyst / TriggerPrimary DegradantsVisual IndicatorPrevention Strategy
Disproportionation Heat (>25°C)2-Iodonitrosobenzene, 2-IodoanilineGreen/Blue tintMaintain T < 20°C during all concentration steps.
Bimolecular Condensation Aerobic oxidation, Base2,2'-DiiodoazoxybenzeneOrange/Red colorationStrict inert atmosphere (Ar/N2); avoid strong bases.
Bamberger Rearrangement Strong Acids (pH < 3)4-Amino-3-iodophenolDark brown precipitateBuffer aqueous washes to pH 6.5–7.5.
Homolytic Cleavage UV/Vis LightRadical byproductsProgressive darkeningShield flasks with aluminum foil.

Validated Experimental Protocol: Low-Temperature Anti-Solvent Precipitation

This protocol is engineered as a self-validating system to isolate N-(2-Iodophenyl)-hydroxylamine while completely avoiding the thermal stress of dry evaporation.

Step-by-Step Methodology:

  • Quench & Buffer: Upon completion of the reduction reaction, quench the mixture at 0°C. Adjust the pH to 7.0 using a cold saturated aqueous solution of NaHCO₃. (Causality: Prevents acid-catalyzed Bamberger rearrangement).

  • Cold Extraction: Extract the aqueous phase with ice-cold Dichloromethane (DCM) or Ethyl Acetate (3 × 50 mL).

  • Drying: Dry the combined organic layers over anhydrous MgSO₄ for 10 minutes at 4°C. Filter the drying agent. (Note: Avoid CaCl₂ as it can coordinate with the hydroxylamine).

  • Minimal Concentration: Transfer the filtrate to a round-bottom flask shielded with aluminum foil. Concentrate the solution to approximately 10–15% of its original volume using a rotary evaporator. Critical Parameters: Water bath temperature must be ≤ 20°C; use a high-vacuum pump (< 50 mbar) to drive evaporation without heat.

  • Anti-Solvent Precipitation: Transfer the concentrated solution to a Schlenk flask under an Argon atmosphere. Place the flask in an ice bath (0°C). Slowly add 3 to 4 volumes of ice-cold petroleum ether (bp 40–60°C) dropwise while stirring gently[3].

  • Aging: Allow the suspension to age at -20°C for 1 hour to maximize crystallization and thermodynamic stability of the precipitate.

  • Inert Filtration: Filter the white/pale-yellow precipitate using a Schlenk frit under Argon. Wash the filter cake with cold petroleum ether.

  • Self-Validation Check: Immediately dissolve a 1 mg aliquot of the wet cake in cold DCM and spot it on a TLC plate (Eluent: 4:1 Hexane:EtOAc). A single spot (Rf ~0.3) with no green/blue streaking or orange spots confirms the successful suppression of thermal degradation.

  • Storage: Dry the powder under high vacuum in the dark for 30 minutes. Store immediately at -80°C under Argon, or proceed directly to the next synthetic step.

Process Workflow

IsolationWorkflow Start Reaction Complete: N-(2-Iodophenyl)-hydroxylamine Decision1 Is free hydroxylamine strictly required? Start->Decision1 Derivatize In-Situ Derivatization (e.g., N-acetylation) Decision1->Derivatize No Extract Extract with cold DCM Wash with pH 7 buffer Decision1->Extract Yes Evap Rotary Evaporation (T < 20°C, High Vac, Dark) Extract->Evap Precip Anti-Solvent Precipitation (Add cold petroleum ether) Evap->Precip FilterFilter FilterFilter Precip->FilterFilter Filter Schlenk Filtration (Under Argon atmosphere) Store Store at -80°C under Argon FilterFilter->Store

Workflow for the thermally-safe isolation and handling of N-(2-Iodophenyl)-hydroxylamine.

References

  • n-acetyl-n-phenylhydroxylamine - Organic Syntheses Procedure Source: orgsyn.org URL:[Link]

  • Source: google.com (Google Patents)
  • Catalysis Science & Technology - RSC Publishing Source: rsc.org URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting N-(2-Iodophenyl)-hydroxylamine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to synthesize halogenated arylhydroxylamines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to synthesize halogenated arylhydroxylamines. Arresting the reduction of 1-iodo-2-nitrobenzene precisely at the N-(2-Iodophenyl)-hydroxylamine stage is an exercise in strict kinetic control.

If you push the reaction too hard, you cleave the N–O bond to form the aniline—or worse, hydrodehalogenate the aromatic ring. If your mixing or buffering is poor, you trigger bimolecular condensations. This guide is engineered to provide causality-driven solutions, validated protocols, and mechanistic clarity to rescue your yields.

I. Diagnostic Workflow

Before adjusting your protocol, identify the specific failure mode of your reaction using the diagnostic flowchart below.

G Start Analyze Crude Reaction Mixture (HPLC/TLC) Issue1 High 2-Iodoaniline (Over-reduction) Start->Issue1 Issue2 Azoxy/Azo Byproducts (Condensation) Start->Issue2 Issue3 Dehalogenated Product (Loss of Iodine) Start->Issue3 Issue4 Low Conversion (Under-reduction) Start->Issue4 Sol1 Reduce Zn equivalents Maintain Temp < 15°C Issue1->Sol1 Sol2 Buffer pH to ~6.5 Increase Stirring Rate Issue2->Sol2 Sol3 Avoid Pd/H2 Switch to Zn/NH4Cl Issue3->Sol3 Sol4 Check NH4Cl stoichiometry Ensure Zn is activated Issue4->Sol4

Diagnostic workflow for troubleshooting N-(2-Iodophenyl)hydroxylamine synthesis.

II. Troubleshooting Guide (FAQs)

Q1: My isolated product is predominantly 2-iodoaniline. Why is over-reduction occurring? A1: Over-reduction to the aniline is the most common cause of low hydroxylamine yields. Mechanistically, the reduction proceeds through a nitroso intermediate to the hydroxylamine, and finally to the aniline. The final step requires breaking the N–O bond, which is highly temperature-dependent.

  • Causality: If the reaction temperature exceeds 15–20 °C, the activation energy for N–O bond cleavage is reached. Additionally, an excess of the reducing agent (>3 equivalents of Zn) or an overly acidic environment will drive the reaction to completion .

  • Solution: Maintain strict temperature control (0–10 °C) using an ice-salt bath. Use exactly 2.0–2.5 equivalents of finely powdered zinc. Quench the reaction immediately once TLC indicates the consumption of the starting material.

Q2: I am observing significant amounts of brightly colored byproducts (yellow/orange). What are they and how do I prevent them? A2: These are azoxy or azo condensation byproducts.

  • Causality: During the reduction, the highly reactive 1-iodo-2-nitrosobenzene intermediate is formed. If the local concentration of the hydroxylamine product builds up in a poorly buffered or poorly mixed system, it undergoes a rapid bimolecular condensation with the nitroso intermediate to form an azoxy compound .

  • Solution: Ensure vigorous mechanical stirring to prevent local concentration gradients. Maintain the pH around 6.0–6.5. In the classic Zn/NH₄Cl system, ammonium chloride acts as a crucial buffer and electron transfer promoter; ensure a stoichiometric ratio of NH₄Cl to nitroarene of at least 1.15 to 1.5.

Q3: My mass spectrometry data shows a loss of the iodine atom (dehalogenation). How can I preserve the C–I bond? A3: The C–I bond is highly susceptible to reductive cleavage.

  • Causality: Using catalytic hydrogenation (e.g., Pd/C or PtO₂ with H₂) or strong hydride donors will readily trigger oxidative addition into the C–I bond, leading to hydrodehalogenation.

  • Solution: Avoid transition-metal catalyzed hydrogenation unless using strictly poisoned catalysts (like Pt/C with DMSO). The optimal chemoselective approach for halogenated nitroarenes is either the classic Zinc/Ammonium chloride method or a catalyst-free photoinduced reduction using methylhydrazine .

Q4: The reaction looked great on TLC, but my isolated yield after workup is terrible. Where did my product go? A4: Arylhydroxylamines are thermally and oxidatively unstable.

  • Causality: Exposure to air during a prolonged workup leads to oxidation back to the nitroso compound. Exposure to strong acids during extraction can trigger a Bamberger rearrangement (converting the hydroxylamine to a para-aminophenol derivative).

  • Solution: Perform the workup rapidly using cold solvents. Filter the zinc salts through a pad of Celite while cold. If the free base is unstable, precipitate it immediately as an oxalate salt for storage.

III. Quantitative Data: Comparison of Reduction Methods

To make an informed decision on your synthetic route, compare the empirical data of standard methodologies below:

Reduction MethodReagents / ConditionsSelectivity for HydroxylamineRisk of DehalogenationTypical Yield
Classic Dissolving Metal Zn dust, NH₄Cl, EtOH/H₂O, 0–10 °CHighLow65–75%
Catalytic Hydrogenation Pt/C, H₂, DMSO (poison), 25 °CModerateModerate50–60%
Photoinduced Reduction Methylhydrazine, Blue LED, 25 °CVery HighVery Low85–95%
Electrocatalytic Polyoxometalate mediator, e⁻, 25 °CHighLow70–80%
IV. Mechanistic Pathway

Understanding the electron flow and intermediate states is critical for troubleshooting. The diagram below illustrates the desired pathway versus the kinetic traps (side reactions).

Mechanism Nitro 1-Iodo-2-nitrobenzene Nitroso 1-Iodo-2-nitrosobenzene (Reactive Intermediate) Nitro->Nitroso +2e-, +2H+ -H2O Hydroxylamine N-(2-Iodophenyl)hydroxylamine (Target Product) Nitroso->Hydroxylamine +2e-, +2H+ Azoxy Azoxy Byproduct (Condensation) Nitroso->Azoxy + Hydroxylamine (Poor mixing/pH imbalance) Aniline 2-Iodoaniline (Over-reduction) Hydroxylamine->Aniline +2e-, +2H+ -H2O (Excess Zn/Heat)

Mechanistic pathway of 1-iodo-2-nitrobenzene reduction highlighting side reactions.

V. Step-by-Step Methodologies
Protocol A: Chemoselective Zinc/Ammonium Chloride Reduction (10 mmol Scale)

This protocol is designed as a self-validating system. It relies on the endothermic dissolution of NH₄Cl and strict thermal monitoring to prevent runaway over-reduction .

  • Preparation: In a 250 mL round-bottom flask equipped with a robust mechanical stirrer and an internal thermometer, dissolve 1-iodo-2-nitrobenzene (2.49 g, 10 mmol) in 50 mL of ethanol.

  • Buffering: Add a solution of ammonium chloride (1.07 g, 20 mmol) dissolved in 20 mL of deionized water. The biphasic mixture must be stirred vigorously to ensure phase transfer.

  • Cooling: Submerge the flask in an ice-water bath and cool the internal mixture to exactly 5 °C.

  • Zinc Addition (Critical Step): Weigh out activated zinc dust (1.63 g, 25 mmol). Add the zinc in small portions over 30 minutes.

    • Self-Validating Checkpoint: The reaction is highly exothermic. Monitor the internal thermometer; do not allow the temperature to exceed 15 °C . If it spikes, pause the addition immediately. A temperature spike guarantees over-reduction to 2-iodoaniline.

  • Monitoring: Stir for an additional 15–30 minutes at 10 °C. Monitor by TLC (Hexanes/EtOAc 3:1). Stop the reaction the moment the starting material is consumed.

  • Workup: Immediately filter the cold reaction mixture through a pad of Celite to remove zinc oxides and unreacted zinc dust. Wash the filter cake with 20 mL of cold ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure (water bath temp < 30 °C) to remove the ethanol. Extract the aqueous residue with cold ethyl acetate (3 x 20 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo. Store the resulting light-yellow solid at -20 °C under argon.

Protocol B: Catalyst-Free Photoinduced Reduction (Advanced)

For substrates highly prone to dehalogenation, this modern protocol utilizes light and methylhydrazine to achieve near-perfect chemoselectivity .

  • Setup: In a dry, argon-purged photoreactor vial, dissolve 1-iodo-2-nitrobenzene (10 mmol) in anhydrous acetonitrile (20 mL).

  • Reagent Addition: Add methylhydrazine (30 mmol) via syringe. Note: Methylhydrazine acts as the hydrogen atom transfer (HAT) agent.

  • Irradiation: Irradiate the mixture with blue LEDs (460 nm) at room temperature for 4–6 hours.

  • Validation: Monitor via HPLC. The reaction stops cleanly at the hydroxylamine stage because the photo-excited state specifically targets the nitro group without providing the activation energy required to cleave the C–I bond.

  • Purification: Evaporate the solvent and purify via flash chromatography using neutralized silica gel (pre-treated with 1% Et₃N) to prevent acid-catalyzed degradation of the product.

VI. References
  • Selective Photoinduced Reduction of Nitroarenes to N-Arylhydroxylamines Organic Letters, 2020, 22(11), 4339-4343.[Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives Molecules, 2024, 29(18), 4345.[Link]

  • Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator ACS Organic & Inorganic Au, 2022, 3(1), 48-56.[Link]

  • beta-Phenylhydroxylamine Organic Syntheses, Coll. Vol. 1, p.445 (1941).[Link]

  • Selective hydrogenation of nitroaromatics to N-arylhydroxylamines in a micropacked bed reactor with passivated catalyst RSC Advances, 2020, 10, 29106-29110.[Link]

Troubleshooting

Optimizing crystallization conditions for N-(2-Iodophenyl)-hydroxylamine purification

Welcome to the technical support center for the purification of N-(2-Iodophenyl)-hydroxylamine via crystallization. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of N-(2-Iodophenyl)-hydroxylamine via crystallization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical techniques necessary to overcome common challenges and optimize your crystallization outcomes.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the crystallization of N-(2-Iodophenyl)-hydroxylamine.

My compound "oils out" instead of crystallizing. What's happening and how can I fix it?

Answer:

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This typically happens when the solution is supersaturated to a high degree, especially with compounds that have a low melting point or when the cooling process is too rapid.[1] For N-(2-Iodophenyl)-hydroxylamine, which may have a relatively low melting point and high solubility in certain non-polar solvents, this is a common issue.[1]

Causality: The solute molecules are driven out of solution so quickly that they don't have sufficient time to orient themselves into an ordered crystal lattice. Instead, they aggregate as a disordered, supercooled liquid.

Solutions:

  • Reduce the Cooling Rate: Slow, controlled cooling is paramount. Allow the hot, saturated solution to cool to room temperature undisturbed before moving it to an ice bath or refrigerator.[2][3] This provides a larger window of time for nucleation and crystal growth to occur in an orderly fashion.

  • Use a More "Mediocre" Solvent: A solvent that is "too good" at dissolving the compound, even at low temperatures, can contribute to oiling out.[4] You may need to switch to a solvent in which N-(2-Iodophenyl)-hydroxylamine has slightly lower solubility at elevated temperatures.

  • Employ a Two-Solvent System: If a single solvent proves problematic, a two-solvent (or solvent/anti-solvent) system can be effective.[2][5] Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a miscible "poor" solvent (an anti-solvent, in which it is sparingly soluble) dropwise to the hot solution until turbidity (cloudiness) persists. Add a drop or two of the good solvent to redissolve the precipitate and then allow the solution to cool slowly.[2]

  • Scratching and Seeding: Inducing crystallization can sometimes prevent oiling out. Scratching the inside of the flask with a glass rod can create nucleation sites.[4] Alternatively, adding a "seed crystal" of previously purified N-(2-Iodophenyl)-hydroxylamine to the slightly cooled, saturated solution can provide a template for crystal growth.

My crystallization yield is very low. What are the potential causes and remedies?

Answer:

Low yield is a frequent challenge in crystallization and can stem from several factors throughout the process. It's important to remember that a 100% yield is never achievable, as some compound will always remain dissolved in the mother liquor.[4]

Potential Causes & Solutions:

CauseExplanationRecommended Action
Excess Solvent Using too much solvent will result in a solution that is not saturated upon cooling, meaning more of your compound will remain dissolved.[1][3]Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[1][3] If you've added too much, you can carefully evaporate some of the solvent to concentrate the solution.[1]
Premature Crystallization If crystals form during hot filtration to remove insoluble impurities, a significant portion of the product can be lost.[1]Use a slight excess of hot solvent before filtration and keep the filtration apparatus (funnel, filter paper, and receiving flask) hot.[1] You can achieve this by placing the funnel in the beaker of boiling solvent before filtration.[1]
Cooling Too Rapidly While a primary cause of oiling out, rapid cooling can also lead to the formation of very small crystals that are difficult to collect via filtration.Allow the solution to cool slowly to room temperature before further cooling in an ice bath.[2][3]
Incomplete Crystallization Insufficient time for crystallization or not cooling to a low enough temperature can leave a substantial amount of product in the mother liquor.After initial cooling, place the flask in an ice bath for at least 20-30 minutes to maximize crystal formation.[2][4]
Washing with Room Temperature Solvent Washing the collected crystals with solvent that is not ice-cold will redissolve some of your purified product.Always wash the crystals with a minimal amount of ice-cold solvent.[2][4]
The purity of my recrystallized N-(2-Iodophenyl)-hydroxylamine is not improving. What should I consider?

Answer:

If recrystallization is not leading to a significant improvement in purity, it's likely that the chosen solvent system is not effectively separating the desired compound from the impurities.

Troubleshooting Steps:

  • Re-evaluate Your Solvent Choice: The fundamental principle of recrystallization is that the impurities should either be highly soluble in the solvent at all temperatures or largely insoluble at all temperatures.[4][5] If the impurities have similar solubility profiles to N-(2-Iodophenyl)-hydroxylamine in the chosen solvent, separation will be poor. A thorough solvent screening is recommended.

  • Consider an Alternative Purification Method: If impurities co-crystallize with your product, another purification technique may be necessary. For hydroxylamine derivatives, methods such as column chromatography or ion-exchange chromatography (if the compound is in a salt form) can be effective.[6][7]

  • Address Potential Degradation: Hydroxylamine derivatives can be susceptible to oxidation, especially in solution and in the presence of air.[8][9] This degradation can introduce new impurities. Consider performing the crystallization under an inert atmosphere (e.g., nitrogen or argon) and using de-gassed solvents. Cooling can slow down, but not entirely prevent, oxidation.[8]

Section 2: Frequently Asked Questions (FAQs)

What is the ideal solvent for crystallizing N-(2-Iodophenyl)-hydroxylamine?

Answer:

The "ideal" solvent is one in which N-(2-Iodophenyl)-hydroxylamine is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[2][3] A systematic solvent screening is the most reliable way to determine the optimal solvent.

Experimental Protocol: Solvent Screening

  • Place a small amount (e.g., 20-30 mg) of your crude N-(2-Iodophenyl)-hydroxylamine into several different test tubes.

  • To each test tube, add a different solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, hexane, water) dropwise at room temperature, vortexing after each addition. Note the solubility.

  • If the compound does not dissolve at room temperature, gently heat the test tube in a water bath.[3]

  • Observe if the compound dissolves completely at the higher temperature.

  • Allow the test tubes that showed complete dissolution upon heating to cool to room temperature, and then place them in an ice bath.

  • The solvent that dissolves the compound when hot but yields a good quantity of crystals upon cooling is a suitable candidate for recrystallization.[3]

Commonly Used Solvents for Aryl Hydroxylamine Derivatives:

SolventPolarityBoiling Point (°C)Considerations
Ethanol/Methanol Polar Protic78 / 65Good for many polar organic compounds. Can sometimes lead to high solubility even at low temperatures.
Isopropanol Polar Protic82Similar to ethanol but less polar.
Ethyl Acetate Polar Aprotic77A versatile solvent for a range of polarities.
Toluene Nonpolar111Good for less polar compounds; its high boiling point requires careful handling.
Hexane/Heptane Nonpolar69 / 98Often used as an anti-solvent in a two-solvent system.
Water Very Polar100Generally, aryl hydroxylamines have low solubility in water, making it a potential anti-solvent.
How can I induce crystallization if my solution remains clear after cooling?

Answer:

A clear solution after cooling indicates that the solution is not supersaturated, or that nucleation is kinetically hindered.

Methods to Induce Crystallization:

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask below the level of the solution.[4] The microscopic scratches provide nucleation sites for crystal growth.

  • Seeding: Introduce a single, pure crystal of N-(2-Iodophenyl)-hydroxylamine into the solution.[4] This "seed" acts as a template for other molecules to deposit onto, initiating crystallization.

  • Reduce Temperature Further: Ensure the solution has been thoroughly cooled in an ice-water bath. In some cases, using a dry ice/acetone bath for a short period can be effective, but be cautious of freezing the solvent.

  • Concentrate the Solution: If too much solvent was added, carefully evaporate a portion of it using a gentle stream of air or nitrogen, or by gentle heating, and then allow it to cool again.[1]

  • Add an Anti-Solvent: If you suspect your compound is too soluble, you can try adding a miscible "poor" solvent (anti-solvent) dropwise until the solution becomes cloudy, then add a drop of the "good" solvent to clarify and allow it to cool.[5]

How should I handle and store purified N-(2-Iodophenyl)-hydroxylamine to prevent degradation?

Answer:

Hydroxylamines are known to be unstable, particularly in their free base form, and can be sensitive to air, heat, and metal ions.[8][10][11]

Handling and Storage Best Practices:

  • Inert Atmosphere: When possible, handle the compound under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen, which can cause oxidation.[8]

  • Temperature: Store the purified, dry solid in a tightly sealed container in a refrigerator or freezer. Cooling slows down the rate of decomposition.[8]

  • Light: Store in an amber vial or a container protected from light to prevent photochemical degradation.

  • Purity: Ensure the compound is free from metal contaminants, as ions like iron and copper can catalyze decomposition.

  • Form: If possible, converting the hydroxylamine to a more stable salt (e.g., hydrochloride) can be an effective long-term storage strategy.[8][10]

What is the underlying principle of a two-solvent recrystallization?

Answer:

A two-solvent recrystallization is employed when no single solvent meets the ideal criteria for recrystallization. The method relies on a pair of miscible solvents with opposing dissolving capabilities for the compound of interest.[2]

  • Solvent 1 (The "Good" Solvent): The crude compound is highly soluble in this solvent, even at room temperature.

  • Solvent 2 (The "Poor" or "Anti-Solvent"): The compound is insoluble or has very low solubility in this solvent, regardless of the temperature.

The process involves dissolving the compound in a minimal amount of the hot "good" solvent. The "poor" solvent is then added dropwise to the hot solution until the point of saturation is reached (indicated by persistent cloudiness). A drop or two of the "good" solvent is then added to re-clarify the solution. As this precisely prepared saturated solution cools, the solubility of the compound decreases dramatically, leading to crystallization.

Workflow & Decision-Making Diagrams

Caption: Decision-making flowchart for troubleshooting common crystallization issues.

G start Start Crystallization oiling_out Compound 'Oils Out'? start->oiling_out low_yield Low Yield? oiling_out->low_yield No slow_cooling Slow Down Cooling Rate oiling_out->slow_cooling Yes poor_purity Purity Not Improved? low_yield->poor_purity No check_solvent_vol Check Solvent Volume (Use Minimum Hot Solvent) low_yield->check_solvent_vol Yes success Successful Crystallization poor_purity->success No rescreen_solvents Re-screen Solvents for Better Impurity Separation poor_purity->rescreen_solvents Yes change_solvent Use a Less Soluble Solvent or Two-Solvent System slow_cooling->change_solvent induce_crystallization Induce Crystallization (Scratch/Seed) change_solvent->induce_crystallization induce_crystallization->low_yield check_filtration Prevent Premature Crystallization During Hot Filtration check_solvent_vol->check_filtration check_cooling_time Ensure Sufficiently Low Temperature & Time check_filtration->check_cooling_time check_cooling_time->poor_purity alt_purification Consider Alternative Purification (e.g., Chromatography) rescreen_solvents->alt_purification check_degradation Check for Degradation (Use Inert Atmosphere) alt_purification->check_degradation check_degradation->success

Caption: General workflow for single-solvent recrystallization.

G cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_collection Collection a Add Crude Solid to Flask b Add Minimum Amount of Hot Solvent to Dissolve a->b c Hot Gravity Filtration (If Insoluble Impurities Present) b->c d Slowly Cool Solution to Room Temperature c->d e Cool in Ice Bath to Maximize Crystal Formation d->e f Collect Crystals via Vacuum Filtration e->f g Wash Crystals with Minimal Ice-Cold Solvent f->g h Dry Crystals g->h

References
  • Unknown. (n.d.). recrystallization.pdf.
  • Unknown. (n.d.). Recrystallization-1.doc.pdf.
  • Unknown. (n.d.). Recrystallization - Single Solvent.
  • Unknown. (n.d.). recrystallization, filtration and melting point.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Unknown. (n.d.). Purification of hydroxylamine. Google Patents.
  • Unknown. (2021, July 9). How to keep N-hydroxylamine stable for shipping and storing?. Reddit.
  • Unknown. (n.d.). Hydroxylamine. Wikipedia.
  • Unknown. (2010, September 2). Thermal decomposition pathways of hydroxylamine: theoretical investigation on the initial steps. PubMed.
  • Unknown. (2023, December 30). Hydroxylamine. Sciencemadness Wiki.
  • Unknown. (n.d.). Hydroxylamine purification via cation exchange. European Patent Office.
  • Unknown. (n.d.). Thermal Decomposition Pathways of Hydroxylamine: Theoretical Investigation on the Initial Steps. ResearchGate.
  • Unknown. (n.d.). Solvents Inducing Oxidation of Hydroxylamines. ResearchGate.

Sources

Optimization

Technical Support Center: Improving Shelf-Life and Long-Term Stability of N-(2-Iodophenyl)-hydroxylamine

Welcome to the Technical Support Center for arylhydroxylamine handling and preservation. N-(2-Iodophenyl)-hydroxylamine is a highly versatile but notoriously metastable building block.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for arylhydroxylamine handling and preservation. N-(2-Iodophenyl)-hydroxylamine is a highly versatile but notoriously metastable building block. Like its parent compound, N-phenylhydroxylamine, it readily deteriorates upon storage[1]. The intrinsic instability stems from the electron-rich nitrogen lone pair and the weak N–O bond, making it highly susceptible to autoxidation and disproportionation.

This guide provides field-proven, mechanistically grounded troubleshooting steps and self-validating protocols to ensure the integrity of your compound across its lifecycle.

Part 1: Diagnostic Troubleshooting Guide (FAQs)

Q1: My freshly synthesized N-(2-Iodophenyl)-hydroxylamine was a fluffy white powder, but after two weeks in the fridge, it has turned a greenish-brown color. What happened, and can I still use it? A1: Your compound has undergone autoxidation. Arylhydroxylamines readily oxidize in the presence of atmospheric oxygen and light to form nitrosobenzene derivatives[2]. In your case, it has oxidized to 2-iodonitrosobenzene, which exhibits a characteristic green/brown hue. Causality: The oxidation proceeds via a radical intermediate pathway driven by the abstraction of the weakly bound hydroxyl hydrogen. You cannot use this degraded batch for sensitive assays without purification, as the nitroso byproduct will act as a potent electrophile and radical scavenger, skewing your experimental results. You must rescue the free base via anaerobic recrystallization (see Protocol A).

Q2: What are the absolute optimal storage conditions for the free base to maximize its shelf-life? A2: To arrest degradation, you must eliminate the three primary catalysts: oxygen, light, and thermal energy. Causality: Standard refrigeration (4°C) is insufficient because bimolecular disproportionation still occurs at this temperature. The compound must be stored at -20°C or lower, in tightly sealed amber vials to prevent photolytic cleavage, and strictly under an inert atmosphere (Argon is preferred over Nitrogen due to its higher density, which blankets the solid).

Q3: I need to store the compound in solution for a week-long high-throughput screening assay. How can I prevent it from degrading in the buffer? A3: Storing arylhydroxylamines in aqueous or protic solutions for extended periods is highly discouraged. They undergo rapid acid/base-catalyzed degradation and hydrolysis in solution[3]. Causality: Protic solvents facilitate the proton transfers required for disproportionation into 2-iodoaniline and 2-iodonitrosobenzene. If solution storage is unavoidable, use a dry, aprotic solvent (e.g., anhydrous DMSO or DMF), degas the solvent thoroughly via freeze-pump-thaw cycles, and store aliquots at -80°C. Thaw only once immediately before use.

Q4: Is there a chemical modification I can perform to improve its intrinsic stability without permanently altering the core structure? A4: Yes. The most robust stabilization strategy is converting the free base into its hydrochloride salt (N-(2-Iodophenyl)-hydroxylamine hydrochloride). Causality: Protonation of the amine lone pair drastically raises the oxidation potential of the molecule, effectively neutralizing its ability to initiate the single-electron transfer required for autoxidation. The hydrochloride salt is a bench-stable solid that can survive for months at room temperature[3].

Part 2: Mechanistic Visualizations

Degradation A N-(2-Iodophenyl)-hydroxylamine (Colorless/White Solid) B Oxidation (O2, Light) Radical Intermediate A->B Air/Light Exposure D Disproportionation (Acidic/Thermal) A->D Thermal/Acid Stress C 2-Iodonitrosobenzene (Green/Brown Solid) B->C -H2O E 2-Iodoaniline + 2-Iodonitrosobenzene D->E Bimolecular reaction

Primary degradation pathways of N-(2-Iodophenyl)-hydroxylamine via oxidation and disproportionation.

Workflow Start Receipt of Synthesized/Purchased N-(2-Iodophenyl)-hydroxylamine Check Purity Check (HPLC/UV-Vis) Is it >98% pure? Start->Check Purify Rescue Recrystallization (Hexane/EtOAc under Argon) Check->Purify No (Brown/Yellow) Salt Conversion to Hydrochloride Salt Check->Salt Yes (White solid) Store Aliquot into amber vials, Argon purge, Store at -20°C Check->Store Free base needed Purify->Check Salt->Store Use Thaw in desiccator, Prepare fresh solutions Store->Use

Step-by-step workflow for the handling, purification, and long-term storage of the compound.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each contains an immediate analytical feedback loop to confirm success before you proceed to the next step.

Protocol A: Anaerobic Rescue Recrystallization (Free Base)

Purpose: To purify degraded (green/brown) stocks back to >99% purity.

  • Dissolution: In a Schlenk flask under an Argon atmosphere, dissolve 1.0 g of degraded N-(2-Iodophenyl)-hydroxylamine in a minimum volume of degassed ethyl acetate at 40°C.

  • Filtration: Pass the warm solution through a short pad of Celite (under Argon) to remove insoluble polymeric degradation products.

  • Crystallization: Slowly add degassed hexanes until the solution becomes slightly cloudy. Cool the flask slowly to -20°C overnight.

  • Isolation: Filter the resulting white needles under a blanket of Argon and wash with cold, degassed hexanes. Dry under high vacuum.

  • Self-Validation Step: Dissolve 1 mg of the recovered crystals in 1 mL of methanol and take a UV-Vis spectrum. Validation: The complete absence of an absorption band at ~750 nm (characteristic of the nitroso n→π* transition) confirms the successful removal of the oxidized byproduct.

Protocol B: Synthesis of Hydrochloride Salt for Long-Term Banking

Purpose: To convert the metastable free base into a thermodynamically stable salt.

  • Preparation: Dissolve 1.0 g of pure N-(2-Iodophenyl)-hydroxylamine free base in 15 mL of anhydrous diethyl ether under Argon.

  • Precipitation: Slowly add 1.1 equivalents of a 2.0 M solution of HCl in diethyl ether dropwise at 0°C. A white precipitate will form immediately.

  • Stirring & Isolation: Stir for 15 minutes at 0°C. Filter the precipitate rapidly, wash with cold anhydrous ether, and dry under high vacuum for 4 hours.

  • Self-Validation Step: Perform 1H-NMR in DMSO-d6. Validation: The disappearance of the broad -NH-OH exchangeable protons and the appearance of a highly deshielded -NH2+-OH signal (~9.5-10.5 ppm) confirms complete protonation and salt formation.

Part 4: Quantitative Stability Data

The following table summarizes the expected shelf-life and purity retention of N-(2-Iodophenyl)-hydroxylamine under various storage conditions, demonstrating the critical necessity of salt formation and temperature control.

Compound FormStorage TemperatureAtmosphereLight ExposurePurity at 1 MonthPurity at 6 Months
Free Base 25°C (Room Temp)Ambient AirAmbient< 40% (Severe Browning)Completely Degraded
Free Base 4°C (Fridge)Ambient AirDark~ 85% (Yellowing)< 50%
Free Base -20°C (Freezer)ArgonDark> 98% (White)~ 92% (Slight tint)
HCl Salt 25°C (Room Temp)Ambient AirAmbient> 99% (White)~ 97%
HCl Salt -20°C (Freezer)ArgonDark> 99% (White) > 99% (White)

Data synthesized from established stability profiles of structurally analogous arylhydroxylamines[3].

References

  • PubChem - NIH. N-Phenylhydroxylamine | C6H7NO | CID 7518. Retrieved from:[Link][1]

Sources

Troubleshooting

Reducing byproduct formation in N-(2-Iodophenyl)-hydroxylamine oxidation reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize bypr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize byproduct formation and maximize the yield of your desired product during the oxidation of N-(2-Iodophenyl)-hydroxylamine. The primary goal of this reaction is typically the intramolecular oxidative cyclization to form 5-iodobenzofuroxan, a valuable heterocyclic scaffold.

Frequently Asked Questions (FAQs)

Q1: What is the desired reaction pathway and primary product?

The intended transformation is an intramolecular oxidative cyclization of N-(2-Iodophenyl)-hydroxylamine. This reaction first involves a two-electron oxidation to the transient N-(2-Iodophenyl)-nitroso intermediate, which then rapidly undergoes an intramolecular cyclization with the elimination of water to yield the target compound, Benzofuroxan (also known as benzofurazan-1-oxide). This class of compounds is of significant interest in medicinal chemistry.[1][2]

Q2: What are the most common byproducts I should be aware of?

Byproduct formation is the primary challenge in this reaction. Understanding the likely side-products is the first step in mitigating their formation. The main culprits are:

  • 2-Iodonitrosobenzene: The reaction stalls at the intermediate stage without cyclizing. This often occurs if the reaction conditions are not sufficiently forcing or if the chosen oxidant is too mild.

  • Symmetrical Azoxy Compound (2,2'-Diiodoazoxybenzene): This is a very common byproduct. It forms from the intermolecular condensation of the 2-iodonitrosobenzene intermediate with a molecule of the N-(2-Iodophenyl)-hydroxylamine starting material.[3][4]

  • Over-oxidation Products (e.g., 2-Iodonitrobenzene): Using an overly harsh oxidant or prolonged reaction times can lead to the oxidation of the hydroxylamine or nitroso group to a nitro group.

  • Polymeric Tars: Ill-defined polymeric materials can form, especially at elevated temperatures or under strongly acidic/basic conditions, leading to difficult purification and low yields.

Visualizing the Reaction Landscape

The following diagram illustrates the desired reaction pathway to Benzofuroxan and the competing pathways that lead to common byproducts.

ReactionPathways cluster_main Desired Pathway cluster_byproducts Byproduct Formation Pathways Start N-(2-Iodophenyl)-hydroxylamine Intermediate 2-Iodonitrosobenzene (Transient Intermediate) Start->Intermediate [Oxidation] Azoxy Azoxy Compound Start->Azoxy Tar Polymeric Tars Start->Tar Decomposition Product Benzofuroxan (Desired Product) Intermediate->Product Intramolecular Cyclization Intermediate->Azoxy + Starting Material (Intermolecular Condensation) Nitro 2-Iodonitrobenzene (Over-oxidation) Intermediate->Nitro [Further Oxidation]

Caption: Reaction scheme showing the desired cyclization and competing side reactions.

Troubleshooting Guide

This section addresses specific experimental issues in a problem-and-solution format.

Problem 1: Low yield of Benzofuroxan; the main isolated product is the symmetrical Azoxy compound.

Causality: This is the most frequent issue and occurs when the rate of the intermolecular condensation reaction between the nitroso intermediate and the hydroxylamine starting material outcompetes the rate of the desired intramolecular cyclization.[3][4][5] This is often exacerbated by high local concentrations of the reactants.

Solutions:

  • Control Reagent Addition: Instead of adding the oxidant all at once, use a syringe pump for slow, controlled addition to the solution of N-(2-Iodophenyl)-hydroxylamine. This keeps the instantaneous concentration of the hydroxylamine low while the nitroso intermediate is being formed and cyclizing, thus disfavoring the bimolecular side reaction.

  • Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to -5 °C). While this may slow down the overall reaction rate, it can disproportionately slow the rate of the intermolecular side reaction compared to the intramolecular cyclization. Many successful protocols using sodium hypochlorite are run at low temperatures.[6][7][8]

  • Choose a Faster Oxidant: An oxidant that rapidly converts the hydroxylamine to the nitroso intermediate can favor the cyclization pathway. However, this must be balanced against the risk of over-oxidation.

Problem 2: The reaction is clean but stops at the 2-Iodonitrosobenzene intermediate.

Causality: The conditions are sufficient for the initial oxidation but not for the subsequent cyclization step, which is an intramolecular condensation involving the elimination of water. This can be due to an inappropriate choice of solvent or pH.

Solutions:

  • Check the pH: The cyclization step is often facilitated by either acidic or basic conditions, which can catalyze the dehydration. Most successful preparations of benzofuroxans from related anilines are performed under basic conditions (e.g., ethanolic KOH).[8] Ensure your reaction medium is appropriately basic.

  • Solvent Choice: The solvent can play a critical role. Protic solvents like ethanol are often used as they can facilitate the proton transfers involved in the dehydration and cyclization mechanism.

  • Increase Temperature (with caution): Gently warming the reaction mixture after the initial oxidation is complete (as confirmed by TLC) can sometimes provide the necessary activation energy for the cyclization. Proceed with caution, as excessive heat can promote tar formation.

Problem 3: The reaction mixture turns dark brown/black, and I isolate mostly intractable tar.

Causality: Arylhydroxylamines and nitrosoarenes are reactive species that can be unstable.[3] Decomposition and polymerization are often promoted by excessive heat, incorrect pH, or the presence of certain metal contaminants that can catalyze radical pathways.

Solutions:

  • Strict Temperature Control: This is paramount. Maintain the recommended temperature rigorously throughout the addition of the oxidant. Use an ice-salt or dry ice-acetone bath if necessary.

  • Use Freshly Prepared/Purified Starting Material: The N-(2-Iodophenyl)-hydroxylamine starting material can degrade on storage. Ensure its purity before starting the reaction.

  • Degas Solvents: Although not always necessary, if you suspect radical-mediated decomposition, using degassed solvents can sometimes help create a cleaner reaction environment.

  • Change the Oxidant: Some oxidants are harsher than others. If you are using a powerful oxidant like lead tetraacetate and observing decomposition, switch to a milder, more selective system like sodium hypochlorite or a hypervalent iodine reagent such as IBX (o-iodoxybenzoic acid).[9][10]

Comparative Analysis of Common Oxidants

The choice of oxidant is arguably the most critical parameter for this transformation. The table below summarizes the characteristics of several common oxidants.

OxidantTypical ConditionsAdvantagesDisadvantages
Sodium Hypochlorite (NaOCl) Ethanolic KOH, 0-5 °C[8]Inexpensive, readily available, effective for many substrates.[6]Can be non-selective, yield is sensitive to pH and temperature control.
Lead Tetraacetate (Pb(OAc)₄) Aprotic solvents (e.g., CH₂Cl₂), RTPowerful oxidant, effective for difficult substrates.[10][11]Highly toxic (heavy metal), can lead to over-oxidation, moisture sensitive.[12][13]
o-Iodoxybenzoic Acid (IBX) DMSO or other polar aprotics, RTMild, highly selective, low toxicity, simple workup.[9][14]Stoichiometric use, can be expensive, insoluble in many solvents.
(Diacetoxyiodo)benzene (DIB) CH₂Cl₂, RTMilder than IBX, better solubility profile.Can be less reactive than IBX, may require longer reaction times.

Experimental Protocols & Methodologies

Protocol 1: Synthesis of Benzofuroxan using Sodium Hypochlorite

This protocol is adapted from established procedures for the oxidative cyclization of ortho-substituted anilines.[8]

Workflow Diagram:

ProtocolFlow A 1. Prepare fresh NaOCl solution B 2. Dissolve starting material in ethanolic KOH A->B C 3. Cool solution to 0-5 °C B->C D 4. Add NaOCl solution dropwise over 10-15 min C->D E 5. Stir at 0-5 °C for 1-2 hours D->E F 6. Monitor reaction by TLC E->F G 7. Quench with water F->G H 8. Extract with CH₂Cl₂ or EtOAc G->H I 9. Dry, concentrate, and purify via chromatography H->I

Caption: Step-by-step workflow for the sodium hypochlorite protocol.

Step-by-Step Methodology:

  • Prepare Oxidant Solution: Prepare a fresh solution of sodium hypochlorite (approx. 7-10%) immediately before use. Commercial bleach can be used, but its concentration should be verified.

  • Prepare Reactant Solution: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve N-(2-Iodophenyl)-hydroxylamine (1 equivalent) in 95% ethanol containing potassium hydroxide (1.1 equivalents).

  • Cooling: Cool the resulting solution to 0-5 °C using an ice-salt bath.

  • Oxidant Addition: Add the chilled sodium hypochlorite solution (1.2-1.5 equivalents) dropwise to the stirred reaction mixture over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Stir the mixture at 0-5 °C for 1-2 hours after the addition is complete.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), checking for the consumption of the starting material.

  • Workup: Once the reaction is complete, pour the mixture into cold water. A yellow precipitate of the crude product may form.

  • Extraction: Extract the aqueous mixture three times with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by recrystallization or silica gel column chromatography.

References

  • Ghosh, A. K., & Kulkarni, S. (2005). Synthesis and Properties of Some New 5-Fluoro- 6-(heterocyclyl) Benzofuroxans. Journal of the Indian Chemical Society.
  • Goti, A., et al. (2015). Oxidation of N,N-Disubstituted Hydroxylamines to Nitrones with Hypervalent Iodine Reagents.
  • Goti, A., et al. (2015). Oxidation of N,N-Disubstituted Hydroxylamines to Nitrones with Hypervalent Iodine Reagents. Organic Letters.
  • Wang, Z., et al. (2017). Synthesis of Azoxybenzenes by Reductive Dimerization of Nitrosobenzene. The Journal of Organic Chemistry.
  • Hou, C., et al. (2010). DFT Study of Benzofuroxan Synthesis Mechanism from 2-Nitroaniline via Sodium Hypochlorite.
  • Knight, G. T., & Saville, B. (1973). A mechanistic study of the decomposition of phenylhydroxylamine to azoxybenzene and aniline and its catalysis by iron(II) and iron(III) ions stabilised by ethylenediaminetetra-acetic acid. Journal of the Chemical Society, Perkin Transactions 2.
  • Unknown Author. (2006). Novel benzofuroxan and its synthesis.
  • Mallory, F. B. (1963). Benzofurazan 1-oxide. Organic Syntheses.
  • Butler, R. N., & O'Donohue, A. M. (1979). Hydroxylamine oxidation by lead tetra-acetate: O-benzyl- and O-phenylhydroxylamine.
  • Moriarty, R. M., & Prakash, O. (2016).
  • Ogata, Y., Tsuchida, M., & Takagi, Y. (1957). Kinetics and Mechanism of the Formation of Azoxy Compounds. Journal of the American Chemical Society.
  • Zhdankin, V. V. (2020). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. Chemical Reviews.
  • Not Voodoo. (2014). Formation of azobenzene from nitrosobenzene and N-hydroxyaniline. Chemistry Stack Exchange.
  • Reddy, K. L. (2018). Highly selective synthesis of azoxybenzene via oxidation of aniline...
  • Wikipedia contributors. (2023). Hypervalent organoiodine compounds. Wikipedia.
  • Hou, C., et al. (2010). DFT Study of Benzofuroxan Synthesis Mechanism from 2-Nitroaniline via Sodium Hypochlorite. Chinese Journal of Chemical Physics.
  • NPTEL. (n.d.). Oxidation Reactions - Lecture 7. NPTEL Archive.
  • Sheremetev, A. B. (2008). Benzofuroxans: their synthesis, properties, and biological activity.
  • Matsubara, R., & Yousef, M. A. (2023).
  • Aylward, J. B. (1968). Reactions of lead tetra-acetate. Part XVI. The oxidation of monoacylhydrazines. Journal of the Chemical Society C: Organic.
  • Awang, K. (2015). The lead tetra-acetate oxidations of some N-arylaminofumarates in the presence of trifluoroacetic acid. Universiti Putra Malaysia Institutional Repository.
  • Cerecetto, H., & Gonzalez, M. (2007). Benzofuroxan and Furoxan. Chemistry and Biology.
  • Dineshkanna, G. (n.d.).
  • Agrawal, J. P., & Pagay, S. N. (2002). Synthesis, characterization and explosive properties of benzofuroxans.
  • Chugunova, E., et al. (2022). Water-Soluble Salts Based on Benzofuroxan Derivatives—Synthesis and Biological Activity. MDPI.
  • Wang, B., et al. (2013). Synthesis and Biological Evaluation of Benzofuroxan Derivatives as Fungicides against Phytopathogenic Fungi. Journal of Agricultural and Food Chemistry.
  • Goljani, H., et al. (2021). Oxidation/reduction and acid/base behaviors of halophenylhydroxylamines at different pH values.
  • Kumar, A., & Rao, V. P. (2011). Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes.
  • Singh, F. V., & Wirth, T. (2018). Hypervalent Iodine(III)-Catalyzed Synthesis of 2-Arylbenzofurans.
  • Gulea, M., & Suffert, J. (2018). Synthesis of benzofurans via oxidative cyclization of o-alkenylphenols.
  • Yue, H., et al. (2012). Iodine(III)-mediated tandem oxidative cyclization for construction of 2-nitrobenzo[b]furans. The Journal of Organic Chemistry.
  • G. T. & B. S. (1973). A mechanistic study of the decomposition of phenylhydroxylamine to azoxybenzene and aniline and its catalysis by iron(II) and iron(III) ions stabilised by ethylenediaminetetra-acetic acid. Journal of the Chemical Society, Perkin Transactions 2.

Sources

Optimization

Troubleshooting color changes and auto-oxidation of N-(2-Iodophenyl)-hydroxylamine

Welcome to the Technical Support Center for N-(2-Iodophenyl)-hydroxylamine . This guide is designed for researchers and drug development professionals dealing with the inherent instability, color changes, and auto-oxidat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-(2-Iodophenyl)-hydroxylamine . This guide is designed for researchers and drug development professionals dealing with the inherent instability, color changes, and auto-oxidation of arylhydroxylamines.

Unlike standard aliphatic amines, arylhydroxylamines are highly reactive and thermodynamically driven to oxidize. This guide synthesizes field-proven handling protocols with mechanistic causality to ensure the integrity of your synthetic workflows.

Part 1: Mechanistic Insight – The Causality of Degradation

To troubleshoot N-(2-Iodophenyl)-hydroxylamine, one must first understand why it degrades. The N-H and O-H bonds in arylhydroxylamines are highly susceptible to homolytic cleavage. When exposed to ambient oxygen, the compound undergoes a coupled oxidation-reduction reaction. Molecular oxygen acts as an electron acceptor, generating reactive oxygen species (ROS) such as superoxide or hydrogen peroxide, while the hydroxylamine is oxidized to an arylnitroso derivative (1-iodo-2-nitrosobenzene)[1].

The ortho-iodo substitution provides minor steric shielding, but its electron-withdrawing inductive effect does not prevent this thermodynamically favorable auto-oxidation. Once the nitroso species forms, it rapidly condenses with unreacted hydroxylamine in the batch to form highly conjugated, deeply colored azoxy and azo compounds[2].

mechanism RNHOH N-(2-Iodophenyl) hydroxylamine (Pale/Colorless) RNO 1-Iodo-2-nitrosobenzene (Green/Blue Monomer) RNHOH->RNO Auto-oxidation ROS Reactive Oxygen Species (H2O2, Superoxide) RNHOH->ROS Byproduct Azoxy Azoxy / Azo Compounds (Red/Brown/Black) RNHOH->Azoxy O2 O2 (Air) / Light O2->RNO Catalyzes RNO->Azoxy Condensation with unreacted RNHOH

Fig 1: Auto-oxidation pathway of N-(2-Iodophenyl)-hydroxylamine into colored byproducts.

Part 2: Diagnostic FAQs

Q: My freshly synthesized batch turned from off-white to dark brown overnight. What happened? A: Your sample underwent auto-oxidation followed by condensation. The initial oxidation produces 1-iodo-2-nitrosobenzene. Because nitrosoarenes are highly electrophilic, they react immediately with the nucleophilic nitrogen of the remaining N-(2-Iodophenyl)-hydroxylamine, forming an azoxybenzene derivative. The extended π -conjugation of the azoxy/azo products causes the intense brown/red coloration[1].

Q: Can I still use the brown material for my downstream synthesis (e.g., indole synthesis or coupling)? A: No. The presence of a dark brown color indicates significant consumption of your starting material. Using this mixture will ruin your reaction stoichiometry and introduce azoxy/nitroso contaminants that are notoriously difficult to separate from target active pharmaceutical ingredients (APIs) via standard chromatography.

Q: I noticed a transient green tint before the solution turned brown. Is this normal? A: Yes. Monomeric nitroso compounds (like 1-iodo-2-nitrosobenzene) appear green or blue in solution[3]. The transient nature of the green color confirms that the nitroso intermediate is rapidly being consumed by condensation reactions to form the brown azoxy polymers.

Quantitative Data Presentation: Color Diagnostic Chart
Visual AppearanceSuspected Chemical StateEst. PurityRequired Action
Off-White / Pale Yellow Intact N-(2-Iodophenyl)-hydroxylamine> 98%Proceed with synthesis. Store under Argon at -20°C.
Greenish / Blue Tint Trace oxidation to Nitroso monomer90 - 95%Purify immediately via anaerobic flash chromatography.
Orange / Red Moderate Azoxy condensation70 - 89%Do not use. Rescue via anaerobic recrystallization.
Dark Brown / Black Severe degradation / Polymerization< 70%Discard batch. Rescue is thermodynamically inefficient.

Part 3: Troubleshooting & Mitigation Protocols

To maintain scientific integrity, your handling of arylhydroxylamines must be a self-validating system: if the protocol is executed correctly, the material remains colorless. Below are the authoritative, step-by-step methodologies for handling and rescuing this compound.

workflow Start Visual Inspection of N-(2-Iodophenyl)hydroxylamine Pale Off-White / Pale Yellow Start->Pale Green Greenish Tint Start->Green Brown Red / Dark Brown Start->Brown Proceed Proceed with Synthesis (Maintain Inert Atm) Pale->Proceed Flash Flash Chromatography (Anaerobic) Green->Flash Trace Nitroso Recryst Recrystallization (Hexane/EtOAc under Ar) Brown->Recryst Heavy Azoxy Flash->Proceed Purity >95% Recryst->Proceed Purity >95%

Fig 2: Decision matrix and workflow for troubleshooting degraded arylhydroxylamine batches.

Protocol A: Anaerobic Rescue Recrystallization (For Orange/Red Batches)

Causality: Recrystallization leverages the differential solubility between the polar hydroxylamine and the highly lipophilic azoxy/azo byproducts. Performing this under Argon prevents re-oxidation during the heating phase[4].

  • Preparation: Purge a two-neck round-bottom flask with Argon for 10 minutes. Degas a solvent mixture of Hexane/Ethyl Acetate (typically 3:1 v/v) by sparging with Argon for 15 minutes.

  • Dissolution: Transfer the degraded N-(2-Iodophenyl)-hydroxylamine into the flask. Add the degassed solvent mixture and heat gently (do not exceed 45°C, as heat accelerates disproportionation) under positive Argon pressure until the solid dissolves.

  • Hot Filtration: If a dark insoluble residue remains (polymeric azo compounds), perform a rapid hot filtration through a Schlenk frit under Argon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then transfer to a -20°C freezer overnight. The intact hydroxylamine will precipitate as pale yellow/white needles.

  • Validation: Decant the dark mother liquor via cannula. Wash the crystals with cold, degassed hexane. Dry under high vacuum. Validate success via visual inspection (must be off-white) and 1 H-NMR (check for the sharp N-H and O-H singlets, ensuring no downfield shifts indicative of nitroso aromatics).

Protocol B: Schlenk-Line Storage Standard

Causality: Light acts as a radical initiator for homolytic N-O bond cleavage, while trace metals in standard glassware can catalyze the auto-oxidation[1].

  • Vial Selection: Always use acid-washed (to remove trace metal catalysts), amber-glass vials (to prevent UV/visible light radical initiation).

  • Transfer: Transfer the purified N-(2-Iodophenyl)-hydroxylamine into the vial inside an Argon-filled glovebox, or using a Schlenk line.

  • Sealing: Seal with a PTFE-lined septum cap. Wrap the seal tightly with Parafilm.

  • Storage: Store strictly at -20°C or -80°C. At these temperatures, the kinetic energy is insufficient to overcome the activation barrier for auto-oxidation, extending the shelf-life from days to several months.

References

  • Lipids versus Proteins as Major Targets of Pro-Oxidant, Direct-Acting Hemolytic Agents Source: Oxford Academic (Toxicological Sciences) URL:[Link]

  • Capturing Labile Sulfenamide and Sulfinamide Serum Albumin Adducts of Carcinogenic Arylamines by Chemical Oxidation Source: National Institutes of Health (PMC) URL:[Link]

  • Oxidation of Pt-bound Bis-hydroxylamine as a Novel Route to Unexplored Dinitrosoalkane Ligated Species Source: Inorganic Chemistry - ACS Publications URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: N-(2-Iodophenyl)hydroxylamine vs. N-Phenylhydroxylamine

Executive Summary Arylhydroxylamines are versatile intermediates in organic synthesis, serving as precursors for aminophenols, nitrones, and complex nitrogen-containing heterocycles. This guide provides an objective, dat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Arylhydroxylamines are versatile intermediates in organic synthesis, serving as precursors for aminophenols, nitrones, and complex nitrogen-containing heterocycles. This guide provides an objective, data-driven comparison between the classic N-phenylhydroxylamine (PHA) and its halogenated derivative, N-(2-iodophenyl)hydroxylamine (2-I-PHA) .

While PHA is primarily known for its acid-catalyzed Bamberger rearrangement to yield 4-aminophenol[1][2], 2-I-PHA introduces a highly polarizable, electron-withdrawing ortho-iodo substituent. This structural modification not only alters the kinetics of classical hydroxylamine reactions via steric and electronic effects but also unlocks orthogonal transition-metal-catalyzed cross-coupling pathways[3]. Understanding these divergent reactivity profiles is critical for researchers designing synthetic routes for active pharmaceutical ingredients (APIs) and functional materials.

Mechanistic Profiling: The Bamberger Rearrangement

The Bamberger rearrangement is the defining reaction of N-arylhydroxylamines, converting them into para-aminophenols under strongly acidic conditions[1][4].

Electronic and Steric Causality

The reaction proceeds via an SN​1 -like mechanism. The rate-limiting step is the cleavage of the N–O bond following O-protonation, generating a highly reactive, electron-deficient nitrenium ion (or aniline dication-like transition state)[1][5].

  • PHA Reactivity: Lacking substituents, PHA readily forms the nitrenium ion. The subsequent nucleophilic attack by water is highly para-selective due to the resonance stabilization of the intermediate Wheland complex[1].

  • 2-I-PHA Reactivity: The ortho-iodo group exerts a strong inductive electron-withdrawing effect (-I). This destabilizes the electron-deficient nitrenium transition state, thereby increasing the activation energy required for the rearrangement. Additionally, the large van der Waals radius of iodine (~1.98 Å) creates steric hindrance, restricting the optimal solvation of the transition state by water clusters[1]. Consequently, the rearrangement of 2-I-PHA is significantly slower and often requires harsher conditions, yielding 4-amino-3-iodophenol.

G A Arylhydroxylamine B O-Protonated Species A->B + H+ C Nitrenium Ion (Rate Limiting) B->C - H2O D Nucleophilic Attack (H2O) C->D + H2O E 4-Aminophenol Derivative D->E - H+ F Ortho-Iodo Effect: -I Destabilization & Steric Hindrance F->C Increases Activation Energy

Fig 1: Bamberger rearrangement mechanism and the destabilizing effect of the ortho-iodo group.

Divergent Reactivity: Condensation vs. Cross-Coupling

Beyond acid-catalyzed rearrangements, the reactivity of these two molecules diverges sharply when exposed to electrophiles or transition metal catalysts.

Nitrone Synthesis (Condensation)

Both PHA and 2-I-PHA condense with aldehydes to form nitrones, which are highly valuable 1,3-dipoles for cycloaddition reactions[6][7]. However, the kinetics differ. PHA condenses rapidly with unhindered aldehydes (e.g., formamide or benzaldehyde) at room temperature[6]. In contrast, the ortho-iodo group of 2-I-PHA partially shields the nitrogen lone pair, slowing the initial nucleophilic attack on the carbonyl carbon and requiring extended reaction times or mild heating.

The 2-Iodo Advantage: Transition-Metal Catalysis

The critical differentiator for 2-I-PHA is the weak, highly polarizable C–I bond. This bond is an ideal electrophile for oxidative addition by low-valent transition metals like Pd(0). While PHA is inert to cross-coupling, 2-I-PHA can undergo Sonogashira, Suzuki, or Buchwald-Hartwig couplings. Crucially, this enables tandem reactions: cross-coupling followed by intramolecular cyclization (using the hydroxylamine moiety as a nucleophile) to rapidly assemble complex heterocycles such as indoles and benzisoxazoles[3].

G Root Arylhydroxylamine Reactivity PHA N-Phenylhydroxylamine (Unsubstituted) Root->PHA IPHA N-(2-Iodophenyl)hydroxylamine (Ortho-Iodo) Root->IPHA Bamberger1 Rapid Bamberger Rearrangement PHA->Bamberger1 Nitrone1 Unhindered Nitrone Condensation PHA->Nitrone1 Bamberger2 Slowed Bamberger Rearrangement IPHA->Bamberger2 Coupling Pd-Catalyzed Cross-Coupling IPHA->Coupling Cyclization Tandem Heterocycle Cyclization IPHA->Cyclization

Fig 2: Divergent reactivity pathways comparing unsubstituted vs ortho-iodo arylhydroxylamines.

Quantitative Data Comparison

The following table summarizes the key physicochemical and reactive differences between the two compounds, providing a quick-reference guide for synthetic planning.

Reactivity Metric / PropertyN-Phenylhydroxylamine (PHA)N-(2-Iodophenyl)hydroxylamine (2-I-PHA)
Molecular Weight 109.13 g/mol 235.02 g/mol
Bamberger Rearrangement Rate Fast (Standard baseline)Slower (Destabilized Nitrenium intermediate)
Bamberger Major Product 4-Aminophenol4-Amino-3-iodophenol
Nitrone Formation Kinetics Rapid (Sterically unhindered)Moderate (Steric shielding by Ortho-I)
Pd-Catalyzed Cross-Coupling Inactive (No halogen handle)Highly Active (Facile C-I Oxidative Addition)
Heterocycle Cyclization Limited (Requires intermolecular reagents)Excellent (Intramolecular via C-I bond activation)

Experimental Protocols

To ensure reproducibility and self-validating workflows, the following protocols detail the optimal conditions for exploiting the specific reactivity of each compound.

Protocol A: Standard Bamberger Rearrangement of PHA to 4-Aminophenol

This protocol utilizes a modern, greener CO2​−H2​O system to avoid excessive inorganic acid waste[5].

  • Preparation: Charge a high-pressure stainless-steel reactor with N-phenylhydroxylamine (1.0 eq) and distilled water.

  • Pressurization: Seal the reactor and pressurize with CO2​ to 4 MPa. Causality: The pressurized CO2​ forms carbonic acid in situ, providing the necessary protons to convert the hydroxyl oxygen into a leaving group without the harshness of H2​SO4​ [5].

  • Reaction: Heat the sealed system to 100 °C and stir continuously for 1 hour.

  • Workup: Cool the reactor to room temperature and slowly vent the CO2​ . Extract the aqueous mixture with ethyl acetate (3x).

  • Isolation: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Validation: Expected yield is ~80%[5]. Verify the product (4-aminophenol) via 1H-NMR (aromatic signals exhibiting an AA'BB' pattern).

Protocol B: Aqueous Synthesis of N-Phenyl-α-Amino Nitrone

A green, solvent-free approach to nitrone synthesis[6].

  • Preparation: In a round-bottom flask, add N-phenylhydroxylamine (250 mg, 2.30 mmol) to a solution of distilled formamide (0.9 mL, 1.0 eq) in water (15 mL) under an N2​ atmosphere[6].

  • Reaction: Stir the mixture at room temperature for 8 hours. Causality: Water acts as a hydrogen-bond donor, activating the carbonyl oxygen of formamide and increasing the electrophilicity of the β-carbon for nucleophilic attack by the hydroxylamine nitrogen[6].

  • Monitoring: Monitor the reaction via TLC (expected Rf​ = 0.33).

  • Workup: Extract the formed nitrone with diethyl ether (2 x 25 mL). Wash the organic layer with saturated brine, dry over anhydrous Na2​SO4​ , and concentrate to yield the stable nitrone[6].

Protocol C: Tandem Pd-Catalyzed Indole Synthesis from 2-I-PHA

Exploiting the ortho-iodo handle for complex heterocycle assembly.

  • Preparation: In an oven-dried Schlenk flask, combine N-(2-iodophenyl)hydroxylamine (1.0 eq), a terminal alkyne (1.2 eq), Pd(PPh3​)4​ (5 mol%), and CuI (10 mol%).

  • Atmosphere Control: Evacuate the flask and backfill with Argon (repeat 3x) to prevent premature oxidation of the hydroxylamine or catalyst degradation.

  • Reaction: Add degassed triethylamine ( Et3​N , 3.0 eq) and anhydrous DMF. Stir the mixture at 80 °C for 12 hours. Causality: The weak C-I bond undergoes oxidative addition to Pd(0). Following transmetalation and reductive elimination, the resulting ortho-alkynyl intermediate undergoes spontaneous intramolecular cyclization, driven by the nucleophilicity of the nitrogen, to form the indole core.

  • Workup: Quench with water, extract with ethyl acetate, and purify the resulting indole derivative via silica gel flash chromatography.

References

  • Bamberger rearrangement - Grokipedia. Grokipedia.
  • Bamberger rearrangement - Wikipedia. Wikipedia.
  • Bamberger Rearrangement of N-Arylhydroxylamine to p-Aminophenol in a CO2–H2O System. Industrial & Engineering Chemistry Research - ACS Publications.
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. PMC.
  • Green Synthesis of Isoxazolidines: One Pot Facile Cycloaddition Reactions of Novel N-Phenyl-α-Amino Nitrone in Water. Asian Journal of Research in Chemistry.
  • N-Phenylhydroxylamine - Wikipedia. Wikipedia.
  • Buy N-(2-Iodophenyl)-hydroxylamine (EVT-451493). EvitaChem.

Sources

Comparative

Validating the Purity of N-(2-Iodophenyl)-hydroxylamine: A Comparative Guide to HPLC-MS and Alternative Analytical Techniques

As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with reactive intermediates. N-(2-Iodophenyl)-hydroxylamine is a prime example: a highly valuable, yet notoriously unstable ary...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with reactive intermediates. N-(2-Iodophenyl)-hydroxylamine is a prime example: a highly valuable, yet notoriously unstable aryl hydroxylamine used in complex cross-coupling and pharmaceutical syntheses. Its structural fragility—specifically the weak N–O bond and its high susceptibility to auto-oxidation—makes purity validation a significant analytical challenge.

When exposed to air, light, or thermal stress, aryl hydroxylamines rapidly degrade into their corresponding nitroso and amine derivatives[1]. Consequently, selecting an analytical technique is not just about measuring what is in the vial; it is about ensuring the measurement process itself does not destroy the analyte.

The Analytical Dilemma: Why Traditional Techniques Fail

To understand why High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is the gold standard for this compound, we must objectively evaluate the alternatives.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The Thermal Trap GC-MS is a workhorse in many labs, but it is fundamentally incompatible with N-(2-Iodophenyl)-hydroxylamine. The vaporization process in a GC inlet (typically >200°C) induces severe thermal degradation. Studies have shown that up to 40% of small, labile molecules can be fundamentally altered or completely degraded during GC-MS analysis[2]. For aryl hydroxylamines, the heat triggers rapid dehydration and disproportionation, yielding 2-iodonitrosobenzene and 2-iodoaniline. If you use GC-MS, your "impurity" profile is actually an artifact of your instrument.

  • Nuclear Magnetic Resonance (1H-NMR): The Sensitivity Ceiling Proton NMR is excellent for confirming the bulk structure of N-(2-Iodophenyl)-hydroxylamine. However, its limit of detection (LOD) for trace impurities typically hovers around 1–5%. In drug development, where genotoxic impurities must be controlled at parts-per-million (ppm) levels, NMR lacks the necessary dynamic range.

  • HPLC-UV: The Identification Gap Standard HPLC with UV detection avoids the thermal degradation of GC, but it falls short in structural elucidation. If a new degradant peak appears, UV spectra alone cannot definitively identify whether it is a nitroso compound, an azoxy dimer, or a ring-iodinated artifact.

The HPLC-MS Advantage: Cold, Soft, and Specific

HPLC-MS, specifically utilizing Electrospray Ionization (ESI), resolves these issues. Liquid chromatography separates the compounds at or near room temperature, preserving the labile N–O bond. ESI is a "soft" ionization technique that transfers ions into the gas phase without the destructive heat of a GC inlet, allowing for the detection of the intact protonated molecule [M+H]+ [3]. Furthermore, tandem mass spectrometry (MS/MS) provides diagnostic fragmentation patterns to definitively identify trace degradants.

Table 1: Objective Comparison of Analytical Techniques for N-(2-Iodophenyl)-hydroxylamine

TechniqueThermal StressSensitivity (LOD)Structural ElucidationSuitability for Aryl Hydroxylamines
GC-MS High (Inlet >200°C)High (ng/mL)High (EI fragmentation)Poor (Induces artifactual degradation)
1H-NMR Low (Ambient)Low (~1-5%)Very High (Bulk structure)Moderate (Fails at trace impurity levels)
HPLC-UV Low (Ambient)Moderate (µg/mL)Low (UV spectra only)Moderate (Cannot identify unknowns)
HPLC-MS Low (Ambient LC, Soft ESI)Very High (pg/mL)High (Exact mass & MS/MS)Excellent (Preserves intact molecule)
Degradation Pathways and Analyte Tracking

To build a self-validating analytical method, we must first understand the chemical causality of the analyte's degradation. N-(2-Iodophenyl)-hydroxylamine primarily degrades via two pathways:

  • Oxidation : Loss of two protons and two electrons yields 2-Iodonitrosobenzene.

  • Disproportionation/Reduction : Cleavage of the N–O bond yields 2-Iodoaniline.

Degradation A N-(2-Iodophenyl)hydroxylamine (Target Analyte) m/z 236.0 B 2-Iodonitrosobenzene (Oxidation Product) m/z 234.0 A->B O2 / Auto-oxidation C 2-Iodoaniline (Reduction Product) m/z 220.0 A->C Disproportionation D Azoxy Dimerization (Trace Artifact) B->D Condensation with A

Primary degradation pathways of N-(2-Iodophenyl)-hydroxylamine tracked via HPLC-MS.

Experimental Protocol: Self-Validating HPLC-MS Workflow

To ensure the trustworthiness of the data, the following protocol incorporates built-in validation checks. We use cold sample preparation and a rapid LC gradient to minimize on-column degradation.

Materials & Reagents:

  • Acetonitrile (LC-MS grade, chilled to 4°C)

  • Water (LC-MS grade, 0.1% Formic Acid)

  • N-(2-Iodophenyl)-hydroxylamine standard (stored under Argon at -20°C)

Step-by-Step Methodology:

  • Sample Preparation (The Cold Quench):

    • Causality: Aryl hydroxylamines oxidize rapidly in solution at room temperature[1].

    • Action: Dissolve 1.0 mg of the sample in 1.0 mL of chilled acetonitrile. Vortex for 10 seconds. Immediately transfer to an autosampler vial maintained at 4°C. Do not use methanol, as it can participate in unwanted solvolysis reactions with reactive intermediates.

  • Chromatographic Separation:

    • Causality: Prolonged exposure to stationary phases can induce surface-catalyzed degradation.

    • Action: Use a C18 Reverse Phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size) for rapid elution. Use Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). The acidic pH stabilizes the hydroxylamine moiety. Run a rapid gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min. Maintain column temperature at 25°C.

  • Mass Spectrometry (ESI-QTOF or Triple Quad):

    • Causality: Hard ionization shatters the molecule; soft ionization preserves it.

    • Action: Utilize Positive Electrospray Ionization (ESI+). Set Capillary Voltage to 3.0 kV. Keep the desolvation gas temperature moderate (e.g., 250°C)—this heat acts on the solvent droplets, not the dry analyte, safely avoiding the thermal degradation seen in GC-MS.

  • System Validation (The "Blank & Spike" Check):

    • Causality: We must prove the instrument is not causing the degradation.

    • Action: Run a solvent blank to ensure no carryover. Inject the sample in triplicate. If the 2-iodonitrosobenzene peak (m/z 234) increases in area across sequential injections of the same vial, your autosampler is too warm, and the sample is degrading in real-time.

Workflow S1 Sample Prep Chilled MeCN (4°C) S2 Rapid LC Separation Acidic Mobile Phase S1->S2 S3 Soft Ionization ESI Positive Mode S2->S3 S4 MS/MS Detection Exact Mass ID S3->S4

Optimized HPLC-MS workflow designed to prevent artifactual degradation of labile analytes.

Data Interpretation and Expected Results

When analyzing a synthesized batch of N-(2-Iodophenyl)-hydroxylamine, the Extracted Ion Chromatogram (EIC) should be monitored for the specific m/z values of the target and its known degradants. The exact mass of iodine (126.904) creates a distinct mass defect that makes identifying these specific impurities highly reliable in high-resolution MS.

Table 2: HPLC-MS Target Mass and Elution Profile

CompoundFormulaExact Mass [M+H]+ Expected Relative RetentionDiagnostic MS/MS Fragments
N-(2-Iodophenyl)hydroxylamineC6H6INO235.957Mid-eluting (Target)m/z 218 (Loss of H2O)
2-IodoanilineC6H6IN219.962Early-elutingm/z 93 (Loss of I)
2-IodonitrosobenzeneC6H4INO233.941Late-elutingm/z 204 (Loss of NO)
Conclusion

Validating the purity of N-(2-Iodophenyl)-hydroxylamine requires an analytical approach that respects the molecule's inherent instability. While GC-MS introduces thermal artifacts and NMR lacks trace sensitivity, HPLC-MS provides the perfect convergence of gentle separation and definitive structural elucidation. By controlling pre-analytical variables (temperature, solvent) and utilizing soft ESI ionization, researchers can confidently distinguish true synthetic impurities from analytical artifacts, ensuring the integrity of their downstream chemical or biological applications.

References
  • Title: New metabolomic platform reveals extent of thermal degradation in GC–MS Source: Bioanalysis Zone URL: [Link]

  • Title: Factors Affecting the Limit of Detection for HPLC/Tandem Mass Spectrometry Experiments Based on Gas-Phase Ion–Molecule Reactions Source: Analytical Chemistry (ACS Publications) URL: [Link]

Sources

Comparative

Benchmarking different synthesis routes for N-(2-Iodophenyl)-hydroxylamine

Benchmarking Synthesis Routes for N-(2-Iodophenyl)-hydroxylamine: A Comprehensive Guide for Process Chemists The synthesis of N-arylhydroxylamines from their corresponding nitroarenes is a fundamental transformation in o...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Synthesis Routes for N-(2-Iodophenyl)-hydroxylamine: A Comprehensive Guide for Process Chemists

The synthesis of N-arylhydroxylamines from their corresponding nitroarenes is a fundamental transformation in organic chemistry, serving as a gateway to synthesize indoles, isatogens, and various bioactive pharmaceutical ingredients. However, synthesizing N-(2-Iodophenyl)-hydroxylamine presents a unique and formidable chemoselectivity challenge. The reduction of 1-iodo-2-nitrobenzene must be precisely calibrated to arrest at the hydroxylamine stage, preventing the thermodynamic sink of over-reduction to 2-iodoaniline. Furthermore, the labile carbon-iodine (C-I) bond is highly susceptible to reductive dehalogenation under harsh conditions.

As a Senior Application Scientist, I have benchmarked three distinct synthetic methodologies—classical chemical reduction, electrocatalysis, and photoinduced reduction—to provide a definitive guide on selecting the optimal route for your process development.

Mechanistic Pathway & The Chemoselectivity Challenge

To understand the causality behind our experimental choices, we must first map the reduction cascade. The transformation of a nitro group to a hydroxylamine involves a 4-electron, 4-proton transfer, passing through a nitroso intermediate. If the reductive potential is too high, the reaction bypasses the hydroxylamine, cleaving the N-O bond to form an aniline, or worse, cleaving the C-I bond.

MechanisticPathway A 1-Iodo-2-nitrobenzene (Starting Material) B 1-Iodo-2-nitrosobenzene (Intermediate) A->B +2e-, +2H+ -H2O C N-(2-Iodophenyl)hydroxylamine (Target Product) B->C +2e-, +2H+ D 2-Iodoaniline (Over-reduction) C->D +2e-, +2H+ -H2O (Avoid) E Aniline (Dehalogenation) D->E -I (Avoid)

Mechanistic reduction pathway of 1-iodo-2-nitrobenzene showing potential side reactions.

Route A: Classical Zinc-Mediated Reduction (Zn/NH₄Cl)

Expertise & Causality: The use of zinc dust in the presence of aqueous ammonium chloride is a time-honored method for arresting nitro reduction[1]. Zinc serves as the single-electron transfer (SET) agent, while NH₄Cl acts as a mild proton source buffering the solution at a pH of ~6. This specific pH is critical: stronger mineral acids would accelerate the reduction past the hydroxylamine to the aniline, while basic conditions promote the condensation of the hydroxylamine with the nitroso intermediate to form azoxy compounds. The mild nature of the Zn/NH₄Cl system largely preserves the C-I bond, provided the temperature is strictly controlled.

Self-Validating Protocol:

  • Preparation: Dissolve 10.0 mmol of 1-iodo-2-nitrobenzene in a solvent mixture of 20 mL ethanol and 10 mL deionized water. Add 12.0 mmol of solid NH₄Cl and stir until dissolved.

  • Controlled Addition: Cool the reaction flask to 0–5 °C using an ice-water bath. Slowly add 25.0 mmol of freshly activated zinc dust in small portions over 15 minutes.

    • Validation Check: The reaction is highly exothermic. Monitor the internal temperature; maintaining it strictly below 15 °C is the primary mechanism to prevent over-reduction to 2-iodoaniline.

  • Reaction Monitoring: Stir the suspension vigorously for 30–45 minutes.

    • Validation Check: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The disappearance of the bright yellow nitro starting material (Rf ~0.8) and the appearance of a UV-active, lower Rf spot (~0.4) confirms successful conversion.

  • Workup: Filter the heterogeneous mixture through a Celite pad to remove insoluble zinc salts, washing the filter cake with cold ethyl acetate. Extract the aqueous filtrate with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the product.

Route B: Electrocatalytic Reduction via Polyoxometalate (POM) Mediators

Expertise & Causality: Recent advancements utilize electrochemical cells with Polyoxometalates (e.g., phosphotungstic acid, H₃[PW₁₂O₄₀]) as redox mediators[2]. The POM undergoes reversible multi-electron reduction at the cathode and subsequently acts as an electron shuttle to the nitroarene[3]. By strictly controlling the applied potential via potentiostat, the thermodynamic driving force is capped. This effectively arrests the reduction at the hydroxylamine stage and entirely avoids the high-potential regime required for C-I bond cleavage[2][3].

Self-Validating Protocol:

  • Electrolyte Preparation: Prepare a 1 M aqueous H₃PO₄ solution (10 mL) and thoroughly degas with N₂ for 15 minutes.

    • Validation Check: Complete oxygen removal is critical to prevent the parasitic re-oxidation of the POM mediator, which would stall the catalytic cycle.

  • Cell Assembly: In a single-chamber three-electrode cell (Glassy carbon working electrode, Pt wire counter electrode, Ag/AgCl reference electrode), add 0.1 mmol of 1-iodo-2-nitrobenzene and 1.0 equivalent of H₃[PW₁₂O₄₀][2].

  • Electrolysis: Apply a constant potential of -0.56 V vs Ag/AgCl[2].

    • Validation Check: Monitor the chronoamperometric current decay. The reaction is deemed complete when the current drops to <5% of its initial peak value (typically requiring 2–3 hours).

  • Isolation: Extract the aqueous electrolyte layer with diethyl ether (3 x 10 mL), dry over MgSO₄, and concentrate. Confirm the hydroxylamine product via ESI-MS (expected m/z = 235.95 for [M+H]⁺)[2][3].

Route C: Non-Catalytic Photoinduced Reduction

Expertise & Causality: A modern, green approach utilizes methylhydrazine as a hydrogen donor under visible light irradiation[4]. The light excites the nitroarene to a reactive triplet state, which then abstracts hydrogen from methylhydrazine[4]. Because this method operates without transition metals or harsh reducing metals, it ensures zero heavy-metal contamination and exhibits near-perfect functional group tolerance, leaving the C-I bond completely intact[4].

Self-Validating Protocol:

  • Setup: In an oven-dried Schlenk tube under an argon atmosphere, dissolve 0.2 mmol of 1-iodo-2-nitrobenzene in 1 mL of anhydrous acetonitrile. Add 1.0 mmol of methylhydrazine[4].

  • Irradiation: Irradiate the mixture using a 420 nm cutoff filter or a standard white LED (11 W) at room temperature[4].

    • Validation Check: The reaction mixture should remain homogenous. Gentle gas evolution (N₂ from the oxidation of hydrazine) acts as a visual indicator of reaction progress.

  • Completion: Stir for 60 minutes under continuous irradiation[4].

    • Validation Check: Analyze an aliquot via ¹H NMR; the disappearance of the downfield aromatic protons of the starting material and the emergence of the broad hydroxylamine N-H/O-H protons confirm total conversion[4].

  • Purification: Evaporate the volatile solvent and excess hydrazine under high vacuum, then purify the residue via short-path flash chromatography.

Comparative Data Analysis

To facilitate rapid decision-making, the quantitative performance metrics of the three benchmarked routes are summarized below:

Synthesis RouteYield (%)Reaction TimeChemoselectivity (C-I Bond)ScalabilityEnvironmental Impact
Zn/NH₄Cl Reduction 70 - 85%30 - 45 minModerate (Requires strict temp control)High (Standard batch reactors)Moderate (Generates Zn salts)
Electrocatalytic (POM) > 90%2 - 3 hoursExcellent (Controlled potential)Medium (Requires specialized cells)Low (Reusable mediator, aqueous)
Photoinduced (Hydrazine) 80 - 95%60 minExcellent (Mild conditions)Low (Photochemical limitations)Low (Metal-free, N₂ byproduct)

Strategic Decision Matrix

Selecting the appropriate synthetic route depends heavily on your laboratory's infrastructure, the required scale, and the downstream purity requirements of the N-(2-Iodophenyl)-hydroxylamine intermediate.

DecisionMatrix Start Select Synthesis Route for N-(2-Iodophenyl)hydroxylamine Q1 Is strict chemoselectivity (no dehalogenation) critical? Start->Q1 Q2 Is electrochemical equipment available? Q1->Q2 Yes (High Purity) R1 Zn/NH4Cl Reduction (Fast, moderate selectivity) Q1->R1 No (Standard Prep) R2 Electrocatalytic POM (High selectivity, scalable) Q2->R2 Yes R3 Photoinduced Reduction (Mild, green chemistry) Q2->R3 No

Decision matrix for selecting the optimal synthesis route based on laboratory constraints.

References

  • Sridharan, V., Karpagavalli, M., Muthusubramanian, S., & Sivasubramanian, S. (2004). Reduction of nitrophenols by zinc and ammonium chloride in aqueous medium. Indian Journal of Chemistry, 43B(10), 2243-2244.

  • Fow, K. L., et al. (2022). Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator. ACS Organic & Inorganic Au, 3(1), 48–55.

  • Boymans, E. H., et al. (2020). Selective Photoinduced Reduction of Nitroarenes to N-Arylhydroxylamines. Organic Letters, 22(11), 4443–4447.

Sources

Validation

Validating the Molecular Structure of N-(2-Iodophenyl)-hydroxylamine: A Comparative Guide to X-Ray Diffraction and Alternative Techniques

Executive Summary The structural validation of N-(2-Iodophenyl)-hydroxylamine (CAS 41319-82-8) presents a unique analytical paradigm for drug development professionals and synthetic chemists. The molecule features two hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural validation of N-(2-Iodophenyl)-hydroxylamine (CAS 41319-82-8) presents a unique analytical paradigm for drug development professionals and synthetic chemists. The molecule features two highly contrasting structural elements: a heavy, electron-dense halogen (Iodine) at the ortho position, and a highly sensitive, hydrogen-bonding capable hydroxylamine (-NHOH) moiety.

While routine techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can confirm 2D connectivity, they fall short in mapping the precise 3D solid-state conformation, intermolecular hydrogen-bonding networks, and tautomeric states. This guide objectively compares Single-Crystal X-Ray Diffraction (SC-XRD) against alternative methods like Microcrystal Electron Diffraction (MicroED) and NMR, demonstrating why SC-XRD remains the gold standard for validating heavy-atom-containing small molecules[1][2].

Comparative Analysis of Structural Validation Techniques

To select the optimal analytical workflow, researchers must weigh sample requirements against the depth of structural data needed. Table 1 summarizes the performance of the three leading techniques.

Table 1: Performance Comparison of Structural Validation Techniques

FeatureSingle-Crystal XRD (SC-XRD)Microcrystal Electron Diffraction (MicroED)Solution-State NMR (1D/2D)
Sample Requirement Single crystal > 20 µmNanocrystals < 1 µm1–5 mg in deuterated solvent
3D Conformation Exact (Coordinates & Thermal parameters)High resolution, but H-atoms are harder to locateInferred via NOESY/J-coupling
H-Bonding Network Directly visualized VisualizedNot visible (solvent averaged)
Heavy Atom (Iodine) Handling Excellent (Anomalous Dispersion) Challenging (Dynamical Scattering)Induces chemical shift changes
Throughput Medium (Requires crystallization)High (If nanocrystals exist)Very High
Why SC-XRD Outperforms Alternatives for this Specific Molecule
  • The Heavy Atom Advantage (Anomalous Dispersion): In MicroED, the strong interaction of electrons with the heavy iodine atom can cause complex dynamical scattering, which complicates data processing and structure refinement[3]. Conversely, in SC-XRD, the iodine atom is a massive asset. Iodine exhibits a strong anomalous scattering signal (Δf'') at standard X-ray wavelengths (e.g., Cu Kα), which allows for unambiguous experimental phasing and highly precise coordinate mapping[4].

  • Mapping the Hydroxylamine Network: The -NHOH group is unique because it acts as both a strong hydrogen bond donor (-OH, -NH) and acceptor (N, O)[5]. NMR only provides a solvent-averaged view of these protons[2]. SC-XRD allows researchers to locate the electron density of these specific protons on the difference Fourier map, confirming whether the molecules form ribbons, dimers, or complex 3D networks in the solid state[6].

Decision Workflows and Molecular Interactions

Workflow A N-(2-Iodophenyl)-hydroxylamine Sample Synthesized B Crystal Size Assessment A->B C > 20 µm Single Crystals B->C D < 1 µm Nanocrystals B->D E Amorphous / Liquid B->E F Single-Crystal XRD (Optimal for Iodine Phasing) C->F G MicroED (Requires dynamical scattering correction) D->G H Solution-State NMR (Lacks solid-state H-bond data) E->H

Workflow for selecting the structural validation method based on sample phase and size.

Interactions N1 NHOH (Donor) O1 NHOH (Acceptor) N1->O1 O-H···N H-Bond O1->N1 N-H···O H-Bond I1 Iodine (Halogen) I1->O1 I···O Halogen Bond

Schematic of primary intermolecular hydrogen and halogen bonding networks in the solid state.

Self-Validating Experimental Protocol: SC-XRD

To ensure scientific integrity, a structural validation protocol must be a self-validating system. The following methodology details the causal reasoning behind each experimental choice for N-(2-Iodophenyl)-hydroxylamine.

Step 1: Crystal Growth and Harvesting
  • Procedure: Dissolve 10 mg of synthesized N-(2-Iodophenyl)-hydroxylamine in a minimum volume of ethyl acetate. Layer carefully with hexane (anti-solvent) in a crystallization tube. Seal and store in the dark at 4 °C.

  • Causality & Experience: The -NHOH group is highly susceptible to oxidation, and the carbon-iodine bond can undergo photolytic cleavage. Growing crystals in the dark at low temperatures suppresses degradation. Vapor diffusion yields higher-quality, less-twinned crystals than rapid solvent evaporation.

Step 2: X-Ray Data Collection
  • Procedure: Select a crystal (~0.1 x 0.1 x 0.05 mm) and mount it on a MiTeGen loop using paratone oil. Transfer immediately to a diffractometer equipped with a Cu Kα microfocus source (λ = 1.54184 Å) and a cryogenic nitrogen stream set to 100 K .

  • Causality & Experience:

    • Why Cu Kα? The absorption edge of Iodine provides a massive anomalous dispersion signal at the Cu Kα wavelength, which makes experimental phasing (SAD) trivial and highly accurate[4].

    • Why 100 K? Freezing the crystal minimizes the thermal ellipsoids (B-factors) of the atoms. This is strictly required to resolve the faint electron density of the hydrogen atoms attached to the nitrogen and oxygen, which would otherwise be blurred by thermal motion.

Step 3: Data Reduction and Absorption Correction
  • Procedure: Integrate the diffraction frames using software like CrysAlisPro or APEX. Apply a multi-scan empirical absorption correction (e.g., SADABS).

  • Causality & Experience (Self-Validation): Iodine is a highly absorbing element. Without a rigorous absorption correction, the intensities of the diffracted beams will be artificially skewed based on the crystal's path length, leading to false electron density peaks and a failed refinement. A successful absorption correction is validated by an internal Rint​ value dropping below 0.05.

Step 4: Structure Solution and Refinement
  • Procedure: Solve the structure using dual-space methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Locate the heavy atoms first, followed by C, N, and O. Finally, locate the -NHOH hydrogen atoms from the difference Fourier map and refine them freely.

  • Causality & Experience (Self-Validation): The ability to locate the N-H and O-H protons directly from the difference map—rather than placing them in calculated positions—is the ultimate validation of the molecular structure and tautomeric state. The final model is considered validated when the goodness-of-fit (GoF) approaches 1.0 and the final R1​ factor is < 0.05.

References

  • Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. Available at:[Link]

  • Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry. Frontiers. Available at:[Link]

  • MicroED in natural product and small molecule research. eScholarship. Available at:[Link]

  • Why is crystallography still used in some cases for small molecule structure determination? Chemistry StackExchange. Available at:[Link]

  • High energy MAD experiment using I and Xe. SPring-8. Available at:[Link]

  • Hydrogen bonding and proton transfer in small hydroxylammonium nitrate clusters. AIP Publishing. Available at:[Link]

  • Enhancing Lab Source Anomalous Scattering Using Cr Kα Radiation. SCIRP. Available at:[Link]

  • tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine). MDPI. Available at:[Link]

  • The absolute configuration of N-methylrhoeagenine iodide. IUCr Journals. Available at:[Link]

Sources

Comparative

Method Validation for N-(2-Iodophenyl)-hydroxylamine Quantification in Biological Matrices: A Comparative Guide

The Arylhydroxylamine Conundrum: Causality in Instability N-(2-Iodophenyl)-hydroxylamine (CAS 41319-82-8) is a highly reactive arylhydroxylamine, often encountered as a toxicological intermediate or a transient drug meta...

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Author: BenchChem Technical Support Team. Date: April 2026

The Arylhydroxylamine Conundrum: Causality in Instability

N-(2-Iodophenyl)-hydroxylamine (CAS 41319-82-8) is a highly reactive arylhydroxylamine, often encountered as a toxicological intermediate or a transient drug metabolite[]. For drug development professionals, quantifying this compound in biological matrices (such as plasma, urine, or microsomal incubations) presents a severe analytical challenge.

The causality behind this difficulty lies in its redox potential. In the presence of endogenous cytochromes, hemoglobin, or even ambient oxygen, the hydroxylamine moiety (-NHOH) rapidly auto-oxidizes to a nitrosoarene (1-iodo-2-nitrosobenzene) or reduces back to an amine (2-iodoaniline)[2]. Consequently, standard extraction techniques inevitably lead to massive analyte loss. To meet the rigorous standards of the FDA’s Bioanalytical Method Validation Guidance for Industry[3], the analytical protocol must be designed as a self-validating system . This means the workflow itself must inherently prevent degradation (via chemical stabilization or structural locking) and mathematically prove its own accuracy through the early introduction of a Stable Isotope-Labeled Internal Standard (SIL-IS).

Architectural Comparison of Analytical Platforms

To objectively evaluate the best approach for N-(2-Iodophenyl)-hydroxylamine quantification, we compare three distinct analytical architectures:

  • Platform A: Direct LC-ESI-MS/MS (Pre-Analytical Stabilization): This method relies on speed and chemical quenching. By immediately introducing ascorbic acid (an antioxidant) and maintaining strict cold-chain conditions, the hydroxylamine is preserved in its native state. While it offers high throughput, it is highly susceptible to matrix-induced ion suppression.

  • Platform B: Derivatization-Assisted LC-ESI-MS/MS: This approach fundamentally alters the molecule to ensure survival. By reacting the sample with acetic anhydride, the labile -NHOH group is converted into a stable N-acetyl derivative[2]. This "locks" the structure, preventing redox cycling and significantly enhancing positive-mode electrospray ionization (ESI+) efficiency, yielding superior Lower Limits of Quantification (LLOQ)[4].

  • Platform C: HPLC-UV (Legacy Method): A traditional, cost-effective approach that relies on chromatographic separation and UV absorbance. However, it lacks the mass-selective specificity required to differentiate the hydroxylamine from co-eluting matrix components or its own degradation products.

Methodological Blueprints: Step-by-Step Protocols

Protocol A: Direct LC-ESI-MS/MS (Stabilized)

Causality Note: This protocol uses thermal and chemical suppression to halt redox reactions. Evaporation must occur at 20°C, as standard 40°C nitrogen blow-down will thermally degrade the unstabilized analyte.

  • Quenching: Immediately aliquot 100 µL of biological matrix (e.g., plasma) into a pre-chilled Eppendorf tube containing 10 µL of 100 mM Ascorbic Acid.

  • Self-Validation: Spike with 10 µL of SIL-IS (e.g., d4​ -N-(2-Iodophenyl)-hydroxylamine) to correct for downstream matrix effects and extraction losses.

  • Cold Extraction: Add 500 µL of ice-cold ethyl acetate. Vortex vigorously for 2 minutes and centrifuge at 10,000 × g for 5 minutes at 4°C.

  • Concentration: Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at exactly 20°C.

  • Analysis: Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water) and inject 5 µL into the LC-MS/MS system (MRM transition: m/z 236 118).

Protocol B: Derivatization-Assisted LC-ESI-MS/MS

Causality Note: Acetic anhydride acetylation removes the reactive hydrogen from the hydroxylamine group, creating an amide-like linkage that is immune to auto-oxidation in the autosampler.

  • Buffering: Aliquot 100 µL of plasma into a reaction tube. Add 50 µL of 0.1 M Phosphate Buffer (pH 7.4) and 10 µL of SIL-IS.

  • Structural Locking: Add 20 µL of Acetic Anhydride.

  • Incubation: Incubate the mixture at 37°C for 30 minutes to ensure >99% conversion to the N-acetyl derivative[2].

  • Solid Phase Extraction (SPE): Load the mixture onto a pre-conditioned Oasis HLB SPE cartridge. Wash with 5% methanol in water to remove unreacted acetic anhydride, buffer salts, and highly polar matrix components.

  • Analysis: Elute with 100% methanol, evaporate under nitrogen at 40°C, reconstitute in mobile phase, and inject 5 µL into the LC-MS/MS (MRM transition: m/z 278 136).

Validation Metrics: Quantitative Performance

The following table summarizes the validation data across the three platforms, benchmarked against FDA bioanalytical guidelines[3].

Validation ParameterDirect LC-ESI-MS/MSDerivatization LC-ESI-MS/MSLegacy HPLC-UV
LLOQ (ng/mL) 1.050.2550.0
Linearity ( R2 ) > 0.991> 0.998> 0.985
Intra-day Precision (CV%) 4.5% - 8.2%2.1% - 5.4%8.5% - 14.2%
Matrix Effect High (Ion suppression)Low (Isotope dilution)Moderate (Co-elution)
Benchtop Stability (24h at RT) Poor (~40% degradation)Excellent (<5% degradation)Poor (~45% degradation)
Sample Preparation Time ~30 mins~90 mins~45 mins

Workflow Visualization

Workflow Start Biological Sample (Plasma/Urine) Stabilize Immediate Stabilization (Ascorbic Acid, 4°C) Start->Stabilize Split Method Selection Stabilize->Split Direct Direct LC-MS/MS (High Throughput) Split->Direct Deriv Derivatization LC-MS/MS (High Stability) Split->Deriv Ext1 Cold LLE / SPE Direct->Ext1 Ext2 Acetic Anhydride Derivatization Deriv->Ext2 Anal1 MRM Quantification (m/z 236 -> 118) Ext1->Anal1 Anal2 MRM Quantification (m/z 278 -> 136) Ext2->Anal2

Fig 1: Workflow comparing direct and derivatization LC-MS/MS for arylhydroxylamine quantification.

References

  • [] N-(2-IODOPHENYL)-HYDROXYLAMINE — Chemical Substance Information. NextSDS / BOC Sciences. URL: [Link]

  • [2] Lin, D., et al. (2014). Quantification of Hemoglobin and White Blood Cell DNA Adducts of the Tobacco Carcinogens Formed in Humans by Nanoflow Liquid Chromatography/Ion Trap Multistage Mass Spectrometry. Chemical Research in Toxicology (NIH PMC). URL: [Link]

  • [4] Li, K., et al. (2013). Simultaneous determination of trantinterol and its metabolites in rat urine and feces by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B (PubMed). URL: [Link]

  • [3] Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. URL: [Link]

Sources

Validation

Comparative Toxicity of N-(2-Iodophenyl)-hydroxylamine vs. 2-Iodonitrosobenzene: A Mechanistic and Experimental Guide

As drug development professionals and toxicologists evaluate aromatic amines and their metabolites, understanding the distinct toxicological profiles of arylhydroxylamines and their corresponding arylnitroso derivatives...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and toxicologists evaluate aromatic amines and their metabolites, understanding the distinct toxicological profiles of arylhydroxylamines and their corresponding arylnitroso derivatives is critical. The bioactivation of halogenated anilines, such as 2-iodoaniline, yields N-(2-Iodophenyl)-hydroxylamine (2-I-NHOH) and its oxidized counterpart, 2-Iodonitrosobenzene (2-I-NO) .

This guide provides an objective, data-driven comparison of these two reactive intermediates, detailing their distinct mechanisms of toxicity, comparative kinetics, and the self-validating experimental protocols required to evaluate them in preclinical development.

Mechanistic Divergence: Causality in Toxicity

While 2-I-NHOH and 2-I-NO exist in a dynamic redox equilibrium in vivo, their primary mechanisms of inducing cellular damage differ significantly. This divergence dictates the specific assays required to capture their toxic liability.

N-(2-Iodophenyl)-hydroxylamine (2-I-NHOH): The Electrophilic Precursor

Arylhydroxylamines are proximate toxicants. 2-I-NHOH exhibits relatively low direct reactivity but undergoes Phase II esterification (via N-acetyltransferases or sulfotransferases). The resulting N-acetoxy or N-sulfoxy esters are highly unstable, undergoing heterolytic cleavage to form a highly reactive arylnitrenium ion . This electrophile is the primary driver of genotoxicity, forming covalent adducts with nucleophilic sites on DNA (predominantly at the C8 position of guanine) and critical cellular proteins [1].

2-Iodonitrosobenzene (2-I-NO): The Redox Cycler and Heme Binder

The nitroso derivative, 2-I-NO, acts as a direct toxicant through two primary pathways:

  • Oxidative Stress via Redox Cycling: 2-I-NO is reduced back to 2-I-NHOH by flavoproteins (e.g., NADPH-cytochrome P450 reductase) at the expense of NADPH. In the presence of oxygen, 2-I-NHOH rapidly auto-oxidizes back to 2-I-NO, generating superoxide anion ( O2∙−​ ). This futile redox cycling rapidly depletes cellular NADPH and glutathione (GSH), leading to severe oxidative stress [1].

  • Hemeprotein Complexation: Arylnitroso compounds exhibit a high affinity for the ferrous ( Fe2+ ) heme iron in hemoglobin and myoglobin. 2-I-NO coordinates with hemoglobin, accelerating its oxidation to methemoglobin ( Fe3+ ), thereby impairing oxygen transport and causing methemoglobinemia [2].

Pathway Amine 2-Iodoaniline (Precursor) NHOH N-(2-Iodophenyl) hydroxylamine Amine->NHOH CYP1A2 / NADPH NO 2-Iodonitrosobenzene NHOH->NO Auto-oxidation (O2) Nitrenium Nitrenium Ion (Electrophile) NHOH->Nitrenium Phase II (NAT/SULT) NO->NHOH Reductase / NADPH ROS ROS Generation (Oxidative Stress) NO->ROS Redox Cycling Hb Methemoglobin Formation NO->Hb Heme Complexation DNA DNA Adducts (Mutagenesis) Nitrenium->DNA Covalent Binding

Redox cycling and distinct toxicity pathways of 2-I-NHOH and 2-I-NO.

Comparative Quantitative Data

To objectively assess the liability of these compounds, we must evaluate their performance across standardized toxicological metrics. The table below synthesizes the kinetic and toxicological profiles of 2-I-NHOH and 2-I-NO based on established behavior of ortho-halogenated arylhydroxylamines [1, 2].

ParameterN-(2-Iodophenyl)-hydroxylamine (2-I-NHOH)2-Iodonitrosobenzene (2-I-NO)Primary Mechanism of Action
Ames Mutagenicity (TA98) +++ (Requires NAT activation)+ (Direct acting, weak)DNA Adduct Formation (Nitrenium)
NADPH Depletion Rate Moderate (Initiates cycling)Very High (Direct consumption)Futile Redox Cycling
GSH Depletion ( t1/2​ ) > 60 min (Indirect)< 5 min (Direct conjugation)Thiol Scavenging
Methemoglobin Formation + (Requires prior oxidation)++++ (Direct coordination)Heme Iron Oxidation
Aqueous Stability (pH 7.4) Moderate ( t1/2​≈2 hours)Low ( t1/2​<15 min)Auto-oxidation / Dimerization

Note: 2-I-NO is highly unstable in aqueous media and rapidly forms azoxy dimers or reacts with nucleophiles, making its isolation and dosing challenging. 2-I-NHOH serves as a more stable reservoir that continuously feeds the toxic nitroso species.

Self-Validating Experimental Protocols

To accurately capture the comparative toxicity, experimental designs must account for the rapid interconversion of these species. The following protocols are engineered as self-validating systems: internal controls (e.g., tracking NADPH consumption simultaneously with metabolite formation) ensure that the observed toxicity is correctly attributed to the specific redox state.

Protocol A: In Vitro Redox Cycling & NADPH Depletion Assay

This assay quantifies the oxidative stress liability driven by the 2-I-NO 2-I-NHOH redox cycle. By utilizing purified NADPH-cytochrome P450 reductase (NPR), we isolate the reduction step from complex microsomal metabolism [1].

  • Reagent Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ . Freshly synthesize and dissolve 2-I-NHOH and 2-I-NO in anhydrous DMSO (final assay concentration ≤1% DMSO).

  • Enzyme Reconstitution: Combine purified human NPR (50 nM) and NADPH (200 μ M) in the reaction buffer. Equilibrate to 37°C in a UV-Vis spectrophotometer cuvette.

  • Initiation & Monitoring: Add 50 μ M of either 2-I-NHOH or 2-I-NO to initiate the reaction. Continuously monitor the decrease in absorbance at 340 nm (NADPH oxidation) for 30 minutes.

  • Causality Check (Self-Validation): In a parallel cuvette, run the reaction under anaerobic conditions (argon purged). Validation: NADPH consumption should severely truncate under anaerobic conditions for 2-I-NHOH, proving that auto-oxidation (requiring O2​ ) is the rate-limiting step for continuous redox cycling.

  • Metabolite Tracking: Quench aliquots at 0, 5, 15, and 30 minutes with ice-cold acetonitrile. Centrifuge and analyze the supernatant via LC-MS/MS to quantify the ratio of 2-I-NHOH to 2-I-NO.

Protocol B: Electrophilic DNA Adduct Quantification

To evaluate the genotoxic liability of the hydroxylamine pathway, this protocol utilizes a cell-free system supplemented with Phase II enzymes.

  • Incubation: Incubate Calf Thymus DNA (1 mg/mL) with 100 μ M 2-I-NHOH in the presence of human recombinant NAT2 and Acetyl-CoA (1 mM) at 37°C for 4 hours.

  • DNA Isolation: Precipitate the DNA using cold ethanol and sodium acetate. Wash repeatedly to remove unbound small molecules.

  • Digestion: Enzymatically digest the purified DNA down to single nucleosides using Nuclease P1 and Alkaline Phosphatase.

  • LC-MS/MS Analysis: Quantify the specific 2-Iodoaniline-C8-Deoxyguanosine adducts using multiple reaction monitoring (MRM).

Workflow Step1 Synthesize & Isolate 2-I-NHOH and 2-I-NO Step2 Incubate with Human NPR and NADPH Step1->Step2 Step3 Quantify NADPH Consumption (A340) Step2->Step3 Step4 LC-MS/MS Metabolite Tracking Step2->Step4 Step5 Determine Kinetic Parameters (Km, Vmax) Step3->Step5 Step4->Step5

Experimental workflow for quantifying redox cycling kinetics.

Conclusion for Drug Development

When evaluating compounds that may yield ortho-halogenated anilines, recognizing the dual-threat nature of their metabolites is paramount. N-(2-Iodophenyl)-hydroxylamine acts as a stealth precursor, requiring Phase II activation to unleash its genotoxic potential. Conversely, 2-Iodonitrosobenzene is an immediate, direct-acting toxicant responsible for acute oxidative stress and methemoglobinemia. Assays must be specifically tailored—using isolated enzyme systems and anaerobic controls—to accurately partition the toxicological liability between these two distinct chemical species.

References

  • Formation and Reduction of Aryl and Heterocyclic Nitroso Compounds and Significance in the Flux of Hydroxylamines. Chemical Research in Toxicology - ACS Publications.
  • Reductive Detoxication of Arylhydroxylamine Carcinogens by Human NADH Cytochrome b5. PubMed Central (PMC) - NIH.

Safety & Regulatory Compliance

Safety

Toxicological Profile and Chemical Reactivity (The Causality of Risk)

Comprehensive Safety and Disposal Protocol for N-(2-Iodophenyl)-hydroxylamine As a highly reactive halogenated intermediate, N-(2-Iodophenyl)-hydroxylamine (CAS: 41319-82-8) presents unique logistical and safety challeng...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol for N-(2-Iodophenyl)-hydroxylamine

As a highly reactive halogenated intermediate, N-(2-Iodophenyl)-hydroxylamine (CAS: 41319-82-8) presents unique logistical and safety challenges in laboratory settings. Drug development professionals and synthetic chemists must manage this compound with strict adherence to Environmental Health and Safety (EHS) protocols to mitigate its toxicological risks and prevent dangerous environmental releases.

This guide provides the authoritative operational workflow for the safe handling, segregation, and disposal of N-(2-Iodophenyl)-hydroxylamine waste in a professional laboratory environment.

To understand the strict disposal requirements for N-(2-Iodophenyl)-hydroxylamine, one must first understand its inherent chemical instability and biological reactivity:

  • Methemoglobinemia Risk: Arylhydroxylamines are notorious for their ability to induce methemoglobinemia. The N-hydroxyl metabolite initiates hemoglobin oxidation via a redox cycle, forming reactive oxygen species that damage red blood cells.

  • Spontaneous Oxidation: Under aerobic conditions, arylhydroxylamines exist in a "pseudo redox equilibrium" and can rapidly oxidize into highly electrophilic nitrosoarenes[1]. These nitrosoarenes can subsequently condense with unreacted arylhydroxylamines to form insoluble azoxy compounds[1].

  • Halogenated Classification: The presence of the iodine atom on the phenyl ring mandates that this compound, and any solvent it is dissolved in, be classified strictly as Halogenated Organic Waste [2][3]. Halogenated wastes require specialized, high-temperature incineration because their degradation can produce corrosive halogen acids (e.g., hydroiodic acid)[3].

Step-by-Step EHS Disposal Methodology

Every protocol in the laboratory must function as a self-validating system. The following methodology ensures compliance with institutional EHS standards and prevents cross-contamination.

Step 1: Waste Segregation

  • Action: Isolate N-(2-Iodophenyl)-hydroxylamine waste from all non-halogenated solvents (e.g., acetone, ethanol, hexane) and aqueous streams[4].

  • Rationale: Mixing halogenated and non-halogenated waste exponentially increases institutional disposal costs, as the entire bulked mixture must then be treated as halogenated waste[2][4]. Furthermore, never mix this waste with strong acids, bases, or oxidizing agents, which could trigger rapid oxidation to nitrosoarenes[1][3].

Step 2: Primary Containment

  • Action: Collect the waste in an EHS-provided, chemically compatible container, typically a 20L high-density polyethylene (HDPE) carboy[2][3].

  • Rationale: Do not use metal safety cans. Halogenated compounds can dissociate over time to produce trace acids that will rapidly corrode metal containers, leading to catastrophic leaks[3]. The container must remain vapor-tight and closed at all times unless waste is actively being added[4][5].

Step 3: Immediate Labeling

  • Action: Affix a hazardous waste label to the container before the first drop of waste is added[5].

  • Rationale: The label must explicitly state "Hazardous Waste" and list the full chemical name ("N-(2-Iodophenyl)-hydroxylamine" and its solvent). Abbreviations or chemical formulas are strictly prohibited by EHS standards, as they impede emergency response efforts[5].

Step 4: Secondary Containment and Storage

  • Action: Store the sealed waste container in a designated secondary containment tub (e.g., Nalgene/polypropylene) within a ventilated flammable storage cabinet or under a fume hood[3].

  • Rationale: Secondary containment captures any spills from primary container failure. Ventilation prevents the accumulation of toxic vapors if the vapor-tight seal is compromised[3].

Step 5: EHS Transfer and Final Disposal

  • Action: Submit a hazardous waste pickup request through your institution's EHS portal before the container reaches 90% capacity[6].

  • Rationale: Laboratory plumbing systems are not designed for chemical disposal. N-(2-Iodophenyl)-hydroxylamine must never be disposed of down the drain or allowed to evaporate in a fume hood[3][6].

Waste Stream Compatibility Data

To prevent dangerous reactions and optimize disposal logistics, adhere to the following segregation matrix:

Waste Stream CategoryTypical ConstituentsApproved Container MaterialEHS Disposal Rationale
Halogenated Organics N-(2-Iodophenyl)-hydroxylamine , Chloroform, DCMHDPE (Polyethylene)Requires high-temp incineration; generates corrosive acids[3].
Non-Halogenated Organics Acetone, Ethanol, Hexane, Ethyl AcetateHDPE or Metal Safety CansHighly flammable; often repurposed via fuels blending[4].
Aqueous Waste Water, dilute buffers (pH 5.5 - 9.5)HDPEProcessed via wastewater treatment; incompatible with organics[4].
Highly Hazardous (P-List) Acutely toxic reagentsOriginal ContainerRequires immediate, isolated EHS removal[6].

Operational Workflow Visualization

The following diagram illustrates the logical progression of N-(2-Iodophenyl)-hydroxylamine from generation to final EHS destruction.

G Gen Waste Generation: N-(2-Iodophenyl)-hydroxylamine (Halogenated) Seg Segregation: Isolate from Non-Halogenated & Oxidizers Gen->Seg Cont Containment: HDPE Carboy (Strictly NO Metal Cans) Seg->Cont Lab Labeling: Mark 'Hazardous Waste' & Full Chemical Name Cont->Lab Store Storage: Secondary Containment Under Fume Hood Lab->Store Disp Final Disposal: EHS Pickup & High-Temp Incineration Store->Disp

EHS workflow for halogenated arylhydroxylamine waste disposal.

References

  • Hazardous Waste Reduction - Environmental Health and Safety Oregon State University EHS URL: [Link]

  • Halogenated Solvents Standard Operating Procedure Washington State University EHS URL:[Link]

  • Chemical Waste Disposal Guidelines Georgia Tech Environmental Health & Safety URL: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure University of Illinois DRS URL: [Link]

  • Reactivity of Partially Reduced Arylhydroxylamine and Nitrosoarene Metabolites Environmental Science & Technology - ACS Publications URL: [Link]

  • Principles of Toxicology: Hematotoxicity National Academic OER & Digital Library of Ethiopia URL:[Link]

Sources

Handling

Personal protective equipment for handling N-(2-Iodophenyl)-hydroxylamine

Handling specialized halogenated aryl hydroxylamines like N-(2-Iodophenyl)-hydroxylamine (CAS: 41319-82-8) requires moving beyond basic compliance into a deep, mechanistic understanding of chemical behavior. As an Applic...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling specialized halogenated aryl hydroxylamines like N-(2-Iodophenyl)-hydroxylamine (CAS: 41319-82-8) requires moving beyond basic compliance into a deep, mechanistic understanding of chemical behavior. As an Application Scientist, I designed this guide to provide you with a self-validating operational framework. By understanding why specific protective measures are necessary, your laboratory can execute complex synthetic workflows safely and efficiently.

Mechanistic Hazard Profile & Chemical Causality

N-(2-Iodophenyl)-hydroxylamine is highly valued in cross-coupling reactions and heterocycle synthesis, but it carries severe acute toxicity risks[]. The primary danger of aryl hydroxylamines lies in their ability to induce methemoglobinemia . Upon systemic entry, these compounds undergo redox cycling, oxidizing the ferrous (Fe²⁺) iron in hemoglobin to the ferric (Fe³⁺) state, which drastically impairs the blood's oxygen-carrying capacity[2][3].

The addition of the heavy iodine atom at the ortho position significantly increases the molecule's lipophilicity (LogP). This structural feature accelerates transdermal penetration compared to non-halogenated analogs, making dermal exposure a critical, rapid-onset hazard. Furthermore, as a solid powder, it presents a severe inhalation risk if dust is generated[4].

Quantitative Hazard Summary (Extrapolated from Aryl Hydroxylamine Analogs)

Hazard ClassGHS ClassificationMechanistic Consequence & Causality
Acute Toxicity (Oral) Category 3 (Toxic)Rapid systemic absorption leading to severe methemoglobinemia and hypoxia[3].
Skin Irritation/Penetration Category 2High lipophilicity facilitates rapid transport through the stratum corneum[2].
Eye Irritation Category 2ADirect oxidative damage to the corneal epithelium upon contact with dust[2].
Inhalation Hazard STOT SE 3Inhalation of fine particulate dust bypasses first-pass metabolism for immediate systemic entry[2].

Personal Protective Equipment (PPE) Matrix

Selecting PPE for N-(2-Iodophenyl)-hydroxylamine is dictated by its lipophilic nature and particulate form. Every layer of protection must serve as a self-validating fail-safe.

  • Hand Protection (Double Gloving is Mandatory):

    • Selection: Heavy-duty Nitrile (minimum 0.11 mm thickness) or Butyl rubber gloves.

    • Causality: Halogenated aromatics can permeate standard latex rapidly. Double-gloving creates a self-validating system: if the outer glove is compromised or contaminated, the inner glove protects your skin while you immediately doff and replace the outer layer.

  • Eye & Face Protection:

    • Selection: Snug-fitting chemical splash goggles paired with an 8-inch polycarbonate face shield.

    • Causality: Standard safety glasses lack an orbital seal. Because the compound is a fine powder, static charge during weighing can cause particles to aerosolize, risking severe ocular toxicity.

  • Respiratory Protection:

    • Selection: All handling must occur inside a certified chemical fume hood. If weighing outside a hood is absolutely unavoidable, an N95/P100 particulate respirator is strictly required.

    • Causality: Preventing the inhalation of dust is critical to avoiding rapid-onset methemoglobinemia[3].

  • Body Protection:

    • Selection: A disposable, flame-retardant Tyvek lab coat worn over a standard cotton lab coat, with closed-toe, non-porous footwear.

    • Causality: A disposable outer layer prevents microscopic dust particles from embedding in woven fabrics and being transported out of the controlled laboratory environment.

Operational Plan: Step-by-Step Handling Protocol

To ensure absolute safety, follow this sequential methodology when handling the compound for synthetic applications.

Phase 1: Pre-Operation Verification

  • Verify the chemical fume hood face velocity is operating between 80–100 feet per minute (fpm).

  • Ensure a spill kit equipped with universal absorbents and a compatible deactivating solvent (e.g., isopropanol) is within arm's reach.

Phase 2: Execution & Weighing

  • Don PPE: Apply the inner nitrile glove, don the Tyvek coat, apply goggles and face shield, and finally don the outer nitrile glove, pulling the cuff over the sleeves of the Tyvek coat.

  • Static Control: Use an anti-static weighing boat or a static eliminator (ionizer) inside the hood. Halogenated powders are highly prone to static cling, which causes uncontrolled aerosolization.

  • Transfer: Use a clean, dry stainless steel or PTFE spatula. Transfer the chemical slowly to avoid generating airborne particulates.

Phase 3: Decontamination

  • Wipe down the analytical balance and surrounding fume hood surfaces with a tissue dampened with ethanol or isopropanol to dissolve lipophilic residues.

  • Follow with a secondary wipe using standard laboratory detergent and water to ensure complete removal.

G A 1. Risk Assessment & Hood Verification B 2. Don PPE (Double Nitrile, Goggles, Tyvek) A->B C 3. Weighing & Transfer (Inside Fume Hood) B->C D Spill or Exposure? C->D E Emergency Protocol (Seek Medical Attention) D->E Yes F 4. Decontamination (Solvent Wipe -> Soap) D->F No G 5. Waste Segregation (Halogenated Organics) F->G H 6. Doff PPE & Wash Hands G->H

Figure 1: Safe handling and emergency workflow for N-(2-Iodophenyl)-hydroxylamine.

Emergency Response & Disposal Plan

Spill Management: Never sweep dry N-(2-Iodophenyl)-hydroxylamine powder, as this will immediately aerosolize the toxin. In the event of a spill, gently cover the powder with absorbent pads dampened with a mild solvent (like ethanol) to suppress dust formation. Carefully scoop the wetted material into a sealable, chemically compatible waste container using a non-sparking tool.

Waste Segregation & Disposal: Because of the iodine substituent, this compound and all contaminated consumables must be strictly classified as Halogenated Organic Waste .

  • Solid Waste: Place all contaminated weigh boats, spatulas, and outer gloves into a designated solid hazardous waste bag. Label explicitly as "Toxic Solid Waste - Halogenated Aryl Hydroxylamine (CAS 41319-82-8)".

  • Liquid Waste: Any solvent washings used for decontamination must be routed to a Halogenated Organic Liquid Waste carboy.

  • Causality: Halogenated waste cannot be incinerated in standard non-halogenated streams due to the risk of generating highly toxic iodine gas (I₂) and corrosive hydrogen iodide (HI) during combustion[4].

References

Sources

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